molecular formula C12H18N2O B3023545 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline CAS No. 50609-01-3

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Numéro de catalogue: B3023545
Numéro CAS: 50609-01-3
Poids moléculaire: 206.28 g/mol
Clé InChI: OTYZNDKWNPQQJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYZNDKWNPQQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424631
Record name 4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50609-01-3
Record name 4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(pyrrolidin-1-yl)ethoxy) aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the essential physical and chemical properties of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS No. 50609-01-3), a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document consolidates critical data on the compound's structure, physicochemical parameters, and solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the validation of these properties, emphasizing the scientific rationale behind each procedural step. The guide aims to serve as an authoritative resource, enabling a deeper understanding of this molecule's behavior, which is fundamental to its effective application in drug discovery and development workflows, particularly in the synthesis of targeted therapies such as kinase inhibitors.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a substituted aniline derivative that has emerged as a high-value building block in the synthesis of complex bioactive molecules. Its unique structure, featuring a primary aromatic amine, an ether linkage, and a terminal pyrrolidine ring, offers multiple reaction sites for chemical modification. This versatility makes it a sought-after precursor, most notably in the synthesis of Fedratinib, a selective Janus-associated kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis[1][2]. Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is a prerequisite for robust process development, ensuring scalability, purity, and consistency in the manufacture of active pharmaceutical ingredients (APIs). This guide provides the foundational data and methodologies required to harness the full potential of this key intermediate.

Molecular Structure and Chemical Identifiers

The structural architecture of this compound dictates its chemical reactivity and physical behavior. The primary amine on the phenyl ring is a key nucleophilic site, while the tertiary amine of the pyrrolidine ring imparts basicity and influences solubility.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Key Properties

Identifier Value Reference(s)
CAS Number 50609-01-3 [3][4][5]
Molecular Formula C₁₂H₁₈N₂O [5][6][7]
Molecular Weight 206.29 g/mol [3][4]
InChI Key OTYZNDKWNPQQJP-UHFFFAOYSA-N [6]
Canonical SMILES C1CCN(C1)CCOC2=CC=C(C=C2)N [1][6]

| IUPAC Name | this compound |[6][8] |

Physicochemical Characteristics

The physical properties of a pharmaceutical intermediate are critical determinants of its handling, purification, and reaction kinetics. The data presented below is a synthesis of information from various commercial suppliers and chemical databases. It is important to note that minor discrepancies exist, which may be attributable to differences in sample purity or analytical methodology.

Table 2: Summary of Physical Properties

Property Value / Description Significance in Drug Development Reference(s)
Appearance White to off-white crystalline powder. Some suppliers note it can be a liquid or semi-solid. Determines handling procedures, filtration methods, and potential for polymorphism. The solid form is generally preferred for ease of handling and stability. [3][9]
Melting Point 98-102 °C (lit.) or 106-110 °C A key indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. [3][9]
Boiling Point ~362.2 °C at 760 mmHg (Predicted) Useful for purification by distillation under vacuum, though the high temperature suggests thermal degradation is a risk. [5][7][9]
Density ~1.097 - 1.12 g/cm³ (Predicted) Important for process calculations, such as reactor volume and mass transfer estimations. [3][5][9]
Flash Point ~172.9 °C Essential for safety assessments, defining safe heating limits during processing to avoid ignition. [5][9]
pKa 9.76 ± 0.20 (Predicted, for the most basic amine) Governs the compound's ionization state at different pH values, which profoundly impacts its solubility, reactivity, and chromatographic behavior. [7][9]

| Storage | 2-8 °C, under inert atmosphere, protected from light. | The aniline moiety is susceptible to oxidation and degradation; proper storage is crucial to maintain purity and prevent discoloration. |[9] |

Solubility Profile

Solubility is a paramount property that influences every stage of drug development, from reaction work-up and purification to formulation. The dual hydrophilic (amines, ether) and lipophilic (phenyl ring, alkyl groups) nature of this molecule results in a varied solubility profile.

Table 3: Qualitative Solubility Data

Solvent Solubility Rationale & Application Reference(s)
Dimethyl Sulfoxide (DMSO) Soluble Common solvent for NMR analysis and for creating stock solutions for biological screening assays. [3]
Methanol Soluble Useful for reactions, purification (crystallization), and as a mobile phase component in chromatography. [3]
Dichloromethane (DCM) Soluble A common solvent for organic reactions and extractions due to its ability to dissolve a wide range of organic compounds. [3]
Water Slightly Soluble The primary amine and ether oxygen provide some hydrophilicity, but the larger hydrocarbon scaffold limits aqueous solubility. Solubility is expected to increase significantly at acidic pH due to protonation of the amine groups. [3]

| Ethanol, Chloroform | Soluble | These solvents are often used in synthesis and purification steps. |[9] |

Spectral Characterization (Predicted)

While comprehensive, experimentally-derived spectral data for this compound is not widely available in peer-reviewed literature, several suppliers confirm its availability, and its features can be reliably predicted based on its structure[1][10]. This information is vital for identity confirmation and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the aniline ring should appear as two doublets (an AA'BB' system) between 6.5-7.0 ppm. The methylene protons of the ethoxy bridge (-O-CH₂-CH₂-N-) would likely appear as two triplets around 4.0 ppm and 2.8 ppm, respectively. The pyrrolidine protons would present as multiplets, with those adjacent to the nitrogen (~2.6 ppm) shifted downfield from those further away (~1.8 ppm). A broad singlet for the -NH₂ protons would also be present, with its chemical shift being highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 unique carbon signals (due to symmetry in the phenyl and pyrrolidine rings). Aromatic carbons would resonate in the 115-150 ppm region. The four distinct methylene carbons of the ethoxy and pyrrolidine groups would appear in the aliphatic region (45-70 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of major functional groups. A characteristic N-H stretching doublet for the primary amine is expected around 3350-3450 cm⁻¹. C-H stretching from aromatic and aliphatic groups would appear just below and above 3000 cm⁻¹, respectively. A strong C-O-C (ether) stretching band should be visible around 1240 cm⁻¹.

  • MS (Mass Spectrometry): In electrospray ionization (ESI) mode, the compound is expected to show a strong protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approx. 207.15).

Authoritative Experimental Protocols

To ensure scientific integrity, the physical properties of a new batch of any intermediate must be independently verified. The following protocols are based on established, standard laboratory procedures.

Protocol: Melting Point Determination via Capillary Method

This method provides a precise measure of a substance's melting range, a critical indicator of purity[1].

  • Principle of Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces and causing the substance to melt over a wider temperature range. The rate of heating is slowed near the melting point to ensure the system remains at thermal equilibrium, allowing for an accurate reading from the thermometer[11].

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind a small amount to a fine powder using a clean mortar and pestle.

    • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.

    • Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the tube down a long, vertical piece of glass tubing to compact the sample tightly at the bottom. Proper packing prevents the sample from shrinking away from the walls during heating, which could be mistaken for melting[11].

    • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range. Allow the apparatus to cool before the precise measurement.

    • Precise Determination: Place the packed capillary into the heating block of a melting point apparatus. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.

    • Slow Heating Phase: Reduce the heating rate to 1-2 °C per minute. This slow rate is critical for an accurate determination[1].

    • Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the last solid crystal melts completely. The melting range is reported as T₁ - T₂.

    • Validation: A pure sample of this compound should exhibit a sharp melting range of ≤ 2 °C.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Pack Pack Sample Load->Pack Place Place in Apparatus Pack->Place Heat_Fast Heat Rapidly to (MP - 20°C) Place->Heat_Fast Heat_Slow Heat Slowly (1-2°C / min) Heat_Fast->Heat_Slow Observe Observe & Record T₁ and T₂ Heat_Slow->Observe Report Report Range (T₁ - T₂) Observe->Report

Figure 2: Workflow for Melting Point Determination.

Protocol: Equilibrium Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing essential data for process and formulation development[8].

  • Principle of Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to saturate over a defined period with constant agitation. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility in that solvent at that temperature. This is crucial as kinetic solubility can often overestimate the true thermodynamic solubility[12].

  • Methodology:

    • System Preparation: To several glass vials, add a measured amount of solvent (e.g., 5 mL of water, methanol, dichloromethane).

    • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

    • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter (e.g., PTFE or nylon). Filtration is critical to remove any suspended microcrystals, which would lead to an erroneously high solubility value.

    • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

    • Data Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure personnel safety and maintain compound integrity.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed (H302).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation of the aniline group[3][9].

  • Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chemical intermediate with direct applications in the synthesis of life-saving therapeutics. The physicochemical data and protocols detailed in this guide provide the necessary foundation for its intelligent and safe use in a research and development setting. A thorough understanding and verification of its properties, particularly melting point and solubility, are critical for developing robust, scalable, and reproducible synthetic processes. This document serves as a reliable technical resource to support such endeavors.

References

Introduction: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3)

Abstract: This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical development. We will explore its fundamental physicochemical properties, delineate a robust multi-step synthesis pathway with detailed experimental protocols, and outline rigorous analytical methods for its characterization and quality control. Furthermore, this guide will contextualize its significance as a versatile building block in the discovery of novel therapeutics, particularly in oncology and neuroscience. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

This compound, registered under CAS number 50609-01-3, is a bifunctional organic molecule that has emerged as a highly valuable scaffold in the synthesis of complex bioactive compounds.[1][2] Its structure uniquely combines a primary aromatic amine—a versatile handle for amide bond formation, diazotization, and other transformations—with a pyrrolidine-containing ether side chain. The pyrrolidine motif is a well-established pharmacophore in numerous FDA-approved drugs, prized for its ability to increase solubility, improve pharmacokinetic profiles, and engage in critical binding interactions with biological targets.[3] Consequently, this aniline derivative serves as a key intermediate in the development of kinase inhibitors for oncology and as a precursor for novel antidepressant and antipsychotic agents.[1]

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties is foundational for its application in synthesis and formulation. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50609-01-3[1][2][4][5]
Molecular Formula C₁₂H₁₈N₂O[1][5][6][7]
Molecular Weight 206.29 g/mol [1][6][7][8]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102°C[1]
Boiling Point 362.2 ± 22.0°C (Predicted)[5]
Density ~1.1 g/cm³ (Predicted)[5]
Solubility Soluble in DMSO, methanol, dichloromethane; slightly soluble in water.[1]
Purity (Typical) ≥95-98.5% (HPLC)[1][4]
Storage 2-8°C, under inert atmosphere, protected from light.[2][7]

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is a warning-level substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Retrosynthetic Analysis & Recommended Synthesis Pathway

The molecular architecture of this compound lends itself to a logical and efficient three-step synthetic sequence. Our retrosynthetic approach deconstructs the molecule into readily available starting materials.

G T Target Molecule This compound I1 Intermediate 1 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine T->I1 Nitro Reduction I2 Intermediate 2 4-Nitrophenol I1->I2 Williamson Ether Synthesis I3 Intermediate 3 1-(2-Chloroethyl)pyrrolidine I1->I3 Williamson Ether Synthesis I4 Intermediate 4 1-Chloro-4-nitrobenzene I2->I4 Nucleophilic Aromatic Substitution (Hydrolysis) SM2 Starting Material 1-(2-Chloroethyl)pyrrolidine (Commercially Available) I3->SM2 SM1 Starting Material Chlorobenzene I4->SM1 Electrophilic Aromatic Substitution (Nitration)

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a forward synthesis involving:

  • Nitration of chlorobenzene to yield 1-chloro-4-nitrobenzene.

  • Hydrolysis to produce the key 4-nitrophenol intermediate.

  • Williamson Ether Synthesis between 4-nitrophenol and 1-(2-chloroethyl)pyrrolidine.

  • Reduction of the nitro group to afford the final aniline product.

The overall workflow is visualized below.

G cluster_0 Step 1 & 2: Synthesis of 4-Nitrophenol cluster_1 Step 3: Williamson Ether Synthesis cluster_2 Step 4: Nitro Group Reduction A Chlorobenzene B 1-Chloro-4-nitrobenzene A->B HNO₃ / H₂SO₄ C 4-Nitrophenol B->C NaOH, Heat, then H⁺ Workup E 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine C->E + D, K₂CO₃, Acetone D 1-(2-Chloroethyl)pyrrolidine (from HCl salt) F This compound E->F Fe / NH₄Cl, EtOH/H₂O

Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols

Step 1 & 2: Synthesis of 4-Nitrophenol from Chlorobenzene

  • Rationale: This two-step process begins with the electrophilic aromatic substitution (nitration) of chlorobenzene.[9][10] The chloro group is an ortho-, para-director, and the para-isomer is favored sterically and can be separated from the ortho-isomer.[9] The subsequent step is a nucleophilic aromatic substitution (hydrolysis) where the electron-withdrawing nitro group activates the ring, allowing displacement of the chloride by hydroxide under heat to form the sodium salt of 4-nitrophenol, which is then acidified.[9][11]

  • Protocol:

    • Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add chlorobenzene while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice. The solid 1-chloro-4-nitrobenzene will precipitate.

    • Filter the product, wash with cold water until neutral, and recrystallize from ethanol to separate from the ortho-isomer.

    • Hydrolysis: Heat the purified 1-chloro-4-nitrobenzene with an aqueous solution of sodium hydroxide (e.g., 8-10%) in an autoclave at ~160-170°C for 8 hours.[11]

    • Cool the reaction mixture and carefully acidify with hydrochloric acid until the pH is acidic, precipitating the 4-nitrophenol product.

    • Filter, wash with cold water, and dry the resulting yellow solid.

Step 3: Williamson Ether Synthesis

  • Rationale: This is a classic Sₙ2 reaction.[12] A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~7.2), forming the potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl chloride, 1-(2-chloroethyl)pyrrolidine, displacing the chloride leaving group.[13] Using a primary halide is critical to ensure substitution dominates over the competing E2 elimination pathway.[12] Acetone is a suitable polar aprotic solvent for this reaction.

  • Protocol:

    • Combine 4-nitrophenol, anhydrous potassium carbonate (2-3 equivalents), and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 equivalents) in a round-bottom flask with acetone.

    • Reflux the mixture with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine, which can be purified by column chromatography if necessary.

Step 4: Reduction of the Nitro Group

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[14] While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, a more accessible and cost-effective laboratory method is the use of a reducing metal in a protic solvent system, such as iron powder with ammonium chloride in an ethanol/water mixture.[15][16] This method offers excellent chemoselectivity, tolerating many other functional groups.[16][17] The reaction proceeds through nitroso and hydroxylamine intermediates.[14]

  • Protocol:

    • In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a 4:1 mixture of ethanol and water.

    • Heat the slurry to reflux.

    • Add a solution of 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine in ethanol to the refluxing slurry dropwise over 1-2 hours.

    • Maintain reflux for an additional 2-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, and filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude this compound.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization & Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach is required for comprehensive characterization.

G cluster_0 Structural Confirmation cluster_1 Purity & Identity Assessment Start Final Purified Product NMR ¹H & ¹³C NMR (Structural Elucidation, Functional Groups) Start->NMR IR FT-IR Spectroscopy (Key Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS HPLC HPLC-UV (Purity ≥98.5%) Start->HPLC MP Melting Point (Identity & Purity Check) Start->MP

Caption: Analytical workflow for product validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.5-7.0 ppm region), the ethoxy methylene protons (two triplets), the pyrrolidine methylene protons, and the broad singlet for the aniline -NH₂ protons.[18]

    • ¹³C NMR: The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic stretches confirming the key functional groups. Key expected peaks include N-H stretches for the primary amine (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000 cm⁻¹), and a strong C-O ether stretch (~1240 cm⁻¹). The absence of the strong, symmetric nitro group stretches (~1520 and 1340 cm⁻¹) from the precursor is a crucial indicator of a complete reaction.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound. A purity level of ≥98.5% is a common quality standard for pharmaceutical intermediates.[1]

    • Representative Method: Based on methods for similar anilines, a reverse-phase HPLC method can be developed.[19]

      • Column: C18 (e.g., Primesep 100, 4.6x150 mm).

      • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or 280 nm.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (207.29 m/z), confirming the molecular identity.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules. The primary amine serves as a reactive handle, while the pyrrolidino-ethoxy tail imparts desirable physicochemical properties.

G cluster_0 Chemical Transformations cluster_1 Resulting Bioactive Scaffolds Core This compound (Building Block) Amide Amide Coupling (with R-COOH) Core->Amide Sulfonamide Sulfonamide Formation (with R-SO₂Cl) Core->Sulfonamide Reductive Reductive Amination (via Diazotization/Other) Core->Reductive Kinase Kinase Inhibitors (e.g., for Oncology) Amide->Kinase CNS CNS Agents (e.g., Antidepressants) Sulfonamide->CNS Receptor Receptor Modulators (e.g., for Dopamine/Serotonin) Reductive->Receptor

Caption: Role as a versatile building block in drug discovery.
  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a core heterocyclic structure linked to a substituted aniline. The amine of this building block can be acylated or used to form a urea linkage to create the hinge-binding motif essential for kinase inhibition. The side chain can then occupy solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

  • CNS Agents: The pyrrolidine moiety is prevalent in compounds targeting the central nervous system. It is a key feature in inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[20] Using this aniline as a starting point allows for the synthesis of novel ligands for these transporters, which are validated targets for treating depression and other neurological disorders.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its synthesis, while multi-step, is based on reliable and well-understood organic transformations. The combination of a reactive aniline and a property-modulating side chain makes it an indispensable tool for medicinal chemists. The robust protocols for its synthesis and the rigorous analytical methods for its characterization detailed in this guide provide a solid foundation for its application in the laboratory and in process scale-up for the development of next-generation therapeutics.

References

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key intermediate in modern pharmaceutical synthesis. We will dissect its molecular architecture, exploring how the strategic combination of an aniline head, an ethoxy linker, and a pyrrolidine tail contributes to its utility and physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, structural characterization, and strategic application, particularly addressing the well-documented metabolic liabilities associated with the aniline moiety.

The Strategic Importance in Drug Discovery

The value of this compound in medicinal chemistry stems from the synergistic interplay of its three core components. The design of this molecule is a deliberate exercise in balancing desirable pharmacophoric features with synthetic accessibility.

The Pyrrolidine Scaffold: A Privileged Structure

The five-membered, saturated pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and natural products.[1] Its prevalence is due to several key advantages:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional pharmacophore space, a critical factor for achieving high-affinity and selective binding to biological targets.[2]

  • Stereochemical Richness: The potential for stereocenters on the pyrrolidine ring allows for fine-tuning of a drug candidate's biological profile, as different stereoisomers can exhibit vastly different binding modes and potencies.[1][2]

  • Improved Physicochemical Properties: The pyrrolidine moiety often enhances aqueous solubility and can serve as a key hydrogen bond acceptor through its tertiary amine, improving pharmacokinetic profiles.[3]

  • Versatility in Synthesis: It serves as a versatile and synthetically accessible building block in the development of novel therapeutic compounds.[4]

The Aniline Moiety: A Versatile but Problematic Pharmacophore

Aniline and its derivatives are foundational building blocks in drug discovery, prized for their ability to engage in various biological interactions and their synthetic versatility.[5][6] However, the aniline group is a well-known "structural alert" in late-stage pharmaceutical development.[7]

  • Metabolic Liability: The primary concern is its propensity for metabolic bioactivation. Cytochrome P450 (CYP450) enzymes can oxidize the aniline to form highly reactive, electrophilic species like quinone-imines.[7] These metabolites can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs) and other toxicities.[5][6][7]

  • Synthetic Utility: Despite this liability, anilines are common starting points in drug discovery campaigns due to their straightforward incorporation via robust reactions like Buchwald-Hartwig amination and their ability to act as key pharmacophoric elements.[6][7]

Therefore, molecules like this compound are often used in the initial discovery phase, with the understanding that the aniline group may need to be replaced by a metabolically stable bioisostere during lead optimization.[8][9]

Molecular Identity and Physicochemical Characterization

A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent experimental work.

Nomenclature and Chemical Identifiers
IdentifierValue
IUPAC Name This compound[10][11]
Synonyms 4-[2-(1-Pyrrolidinyl)ethoxy]benzenamine, 4-(2-Pyrrolidinoethoxy)aniline[12][13][14]
CAS Number 50609-01-3[11][12][15]
Molecular Formula C₁₂H₁₈N₂O[15][16][17]
Molecular Weight 206.28 g/mol [11][12][15][17]
InChI Key OTYZNDKWNPQQJP-UHFFFAOYSA-N[10][11][14]
Core Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[12]
Melting Point 98-102 °C[12]
Boiling Point 362.2 ± 22.0 °C (Predicted)[11][16]
Density ~1.1 g/cm³ (Predicted)[11][16]
pKa 9.76 ± 0.20 (Predicted, for the anilinium ion)[16]
Solubility Soluble in DMSO, methanol; slightly soluble in water[12]
Storage Store at 2-8 °C under an inert atmosphere[14][15][16]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and scalable method for forming the key ether linkage.

Retrosynthetic Analysis and Workflow

The logical disconnection points are the C-O ether bond and the C-N bond of the pyrrolidine. The most efficient forward synthesis involves coupling an activated pyrrolidine-ethanol derivative with a protected p-aminophenol.

Synthesis_Workflow cluster_0 PART A: Reagent Preparation cluster_1 PART B: Ether Synthesis (Williamson) cluster_2 PART C: Deprotection & Isolation p_aminophenol p-Aminophenol protection Amine Protection (e.g., Boc₂O, TEA) p_aminophenol->protection boc_aminophenol N-Boc-4-aminophenol protection->boc_aminophenol base Strong Base (e.g., NaH, K₂CO₃) boc_aminophenol->base pyrrolidine_chloroethane 1-(2-Chloroethyl)pyrrolidine HCl pyrrolidine_chloroethane->base coupled_product N-Boc-4-(2-(pyrrolidin-1-yl)ethoxy)aniline base->coupled_product DMF, Heat deprotection Acidic Deprotection (e.g., TFA, HCl in Dioxane) coupled_product->deprotection workup Aqueous Workup & Extraction deprotection->workup purification Purification (Crystallization / Chromatography) workup->purification final_product Final Product: This compound purification->final_product Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Aniline Aniline Ring A_O -O- A_Aniline->A_O B_Aniline Aniline Ring A_Aniline->B_Aniline π-π Stacking A_NH2 H₂N- A_NH2->A_Aniline B_O -O- A_NH2->B_O N-H···O H-Bond A_Pyrr Pyrrolidine A_O->A_Pyrr B_Aniline->B_O B_NH2 H₂N- B_NH2->B_Aniline B_Pyrr Pyrrolidine B_O->B_Pyrr

References

The Mechanism of Action of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: A Proposed Kinase Inhibition Model and Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a versatile heterocyclic amine derivative recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents.[1] While its application as a building block is established, its intrinsic biological activity and specific mechanism of action are not yet fully characterized in publicly available literature. This technical guide proposes a plausible mechanism of action for this molecule, grounded in a comprehensive analysis of its structural motifs—the aniline "warhead," the flexible ethoxy linker, and the pyrrolidine tail. Based on its documented use as a precursor for kinase inhibitors in oncology, we hypothesize that this compound functions as a Type II inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. This document provides the theoretical framework for this hypothesis, outlines a rigorous, multi-phase experimental workflow to validate it, and presents detailed protocols for key assays.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary aliphatic amine.[2] Its structure combines a substituted aniline ring, a common pharmacophore in kinase inhibitors, with a pyrrolidine moiety, which can enhance aqueous solubility and provide a vector for exploring deep hydrophobic pockets in target proteins.[3] The pyrrolidine ring is a prevalent scaffold in a wide array of pharmacologically active compounds, valued for its ability to introduce three-dimensional complexity and specific stereochemical features into a molecule.[4][5][6] Similarly, aniline derivatives are foundational to numerous approved drugs, though their development requires careful management of potential metabolic liabilities.[3][7][8]

The compound's role as an intermediate for oncology-focused kinase inhibitors strongly suggests that its own biological activity may lie in the modulation of protein kinases.[1] This guide will deconstruct its structure to postulate a specific, testable mechanism of action.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 50609-01-3[1][9]
Molecular Formula C₁₂H₁₈N₂O[2][9]
Molecular Weight 206.29 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102°C[1]
Solubility Soluble in DMSO, methanol; slightly soluble in water[1]
InChIKey OTYZNDKWNPQQJP-UHFFFAOYSA-N[10]
Proposed Mechanism of Action: Type II Inhibition of VEGFR-2 Kinase

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Kinase inhibitors are broadly classified by their binding mode. We hypothesize that this compound acts as a Type II Kinase Inhibitor , which binds to the inactive "DFG-out" conformation of the kinase. This binding mode is distinct from Type I inhibitors that target the active "DFG-in" state.

Target Hypothesis: VEGFR-2

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Its inhibition is a clinically validated strategy for treating various solid tumors. The choice of VEGFR-2 as a hypothetical target is based on the structural compatibility of our subject molecule with the known pharmacophore requirements of Type II VEGFR-2 inhibitors like Sorafenib and Sunitinib.

Structural Rationale for the Hypothesis:

  • Aniline "Hinge-Binder": The 4-amino group on the aniline ring is perfectly positioned to form critical hydrogen bonds with the backbone of the "hinge region" of the kinase domain (specifically, with the amide and carbonyl of Cys919 in VEGFR-2). This interaction is the primary anchor for many kinase inhibitors.

  • Ethoxy Linker: The flexible ethoxy linker allows the molecule to adopt the necessary conformation to bridge the ATP-binding site and an adjacent allosteric pocket.

  • Pyrrolidine Moiety: The terminal pyrrolidine group is hypothesized to occupy the deep, hydrophobic "back pocket" that becomes accessible only in the DFG-out conformation. This interaction is key to the selectivity and potency of Type II inhibitors.

G Figure 1: Hypothesized Binding Mode of this compound in VEGFR-2 cluster_kinase VEGFR-2 Kinase Domain (DFG-out) cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Cys919) atp_pocket ATP Pocket dfg_motif DFG Motif (Phe out) hydrophobic_pocket Allosteric Back Pocket (Hydrophobic Residues) aniline Aniline Moiety H-Bond Donor/Acceptor aniline->hinge H-Bonds linker Ethoxy Linker linker->atp_pocket Spans pyrrolidine Pyrrolidine Moiety Hydrophobic Interaction pyrrolidine->hydrophobic_pocket Van der Waals

Figure 1: Hypothesized Binding Mode of this compound in VEGFR-2
Proposed Experimental Validation Workflow

To rigorously test this hypothesis, we propose a phased approach moving from broad, high-throughput screening to specific, mechanism-focused cellular assays. This workflow ensures that resources are directed efficiently and that each step provides a go/no-go decision point for further investigation.

G start Start: Compound Synthesis & QC phase1 Phase 1: Target Identification Broad Kinase Panel Screen start->phase1 phase1_confirm Target Confirmation Direct Binding Assay (SPR) phase1->phase1_confirm Identify Hits (e.g., VEGFR-2) phase2 Phase 2: Functional Validation Cell-Free Enzymatic Assay (IC50) phase1_confirm->phase2 Confirm Direct Binding (Kd) phase2_cell Cell-Based Target Engagement Phosphorylation Assay (Western Blot) phase2->phase2_cell Determine Potency (IC50) phase3 Phase 3: Cellular Phenotype Cell Viability & Apoptosis Assays phase2_cell->phase3 Confirm Target Inhibition in Cells end Outcome: Validated Lead Candidate phase3->end Demonstrate Anti-Cancer Effect

Figure 2: Experimental Workflow for Mechanism of Action Validation
3.1 Phase 1: Target Identification and Binding Confirmation

Objective: To identify primary kinase targets from a broad panel and confirm direct physical interaction.

A. Experiment: Kinome-Wide Profiling

  • Methodology: A competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) is used. The test compound is incubated with a DNA-tagged kinase panel, and its ability to displace a reference ligand is quantified by qPCR. This approach rapidly identifies high-affinity targets.

  • Protocol:

    • Dissolve this compound in 100% DMSO to create a 100 mM stock solution.

    • Submit the compound to the service provider for screening against a panel of ~400 human kinases at a concentration of 10 µM.

    • Data is returned as percent of control (%Ctrl), where a lower number indicates stronger binding.

  • Self-Validation: The assay includes internal positive and negative controls for each kinase. A hit is typically defined as >90% inhibition or a %Ctrl < 10.

B. Experiment: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Methodology: SPR (e.g., using a Biacore instrument) measures binding events in real-time by detecting changes in refractive index on a sensor chip. This allows for the precise determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₙ) constants.

  • Protocol:

    • Immobilize recombinant human VEGFR-2 protein onto a CM5 sensor chip via standard amine coupling.

    • Prepare a serial dilution of this compound (e.g., 10 µM to 10 nM) in HBS-EP+ running buffer.

    • Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase with running buffer.

    • Regenerate the chip surface with a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kinetic constants.

  • Trustworthiness: The data is validated by ensuring a good fit (low Chi²) of the kinetic model to the raw data and by confirming that the calculated Kₙ is consistent across multiple concentrations.

Table 2: Hypothetical Phase 1 Data Summary
AssayParameterTarget KinaseHypothetical ResultInterpretation
Kinase Screen % Inhibition @ 10 µMVEGFR-298%Potent interaction with VEGFR-2
Kinase Screen % Inhibition @ 10 µMPDGFRβ85%Moderate off-target interaction
Kinase Screen % Inhibition @ 10 µMEGFR15%No significant interaction
SPR Kₙ (Equilibrium Constant)VEGFR-250 nMHigh-affinity binding confirmed
SPR kₑ (Dissociation Rate)VEGFR-21 x 10⁻⁴ s⁻¹Slow off-rate, characteristic of Type II
3.2 Phase 2: In Vitro Functional Assays

Objective: To confirm that binding to the target kinase translates into functional inhibition of its enzymatic activity.

A. Experiment: Cell-Free Enzymatic Assay

  • Methodology: A LanthaScreen™ Eu Kinase Binding Assay can be used. This TR-FRET-based assay measures the displacement of a fluorescent tracer from the kinase ATP pocket, providing a quantitative measure of inhibitor potency (IC₅₀).

  • Protocol:

    • Prepare a 12-point, 3-fold serial dilution of the compound in kinase reaction buffer.

    • Add recombinant VEGFR-2 kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer to each well of a 384-well plate.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio and plot the data against compound concentration using a four-parameter logistic model to determine the IC₅₀.

B. Experiment: Cell-Based Target Engagement (Western Blot)

  • Methodology: This assay verifies that the compound can enter cells and inhibit the target kinase in its native environment. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are used.

  • Protocol:

    • Culture HUVECs to ~80% confluency in EGM-2 medium.

    • Serum-starve the cells for 4 hours.

    • Pre-treat cells with varying concentrations of this compound (0.1 to 10 µM) for 2 hours.

    • Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 autophosphorylation.

    • Lyse the cells and quantify total protein using a BCA assay.

    • Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2 (pY1175) and total VEGFR-2. Use an antibody against β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify band density to determine the inhibition of phosphorylation relative to the vehicle control.

3.3 Phase 3: Cellular Phenotypic Assays

Objective: To demonstrate that target inhibition leads to a desired anti-cancer phenotype.

A. Experiment: Cell Viability Assay

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Seed HUVECs or a relevant cancer cell line (e.g., A549) in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 72 hours.

    • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.

    • Measure luminescence on a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

B. Experiment: Apoptosis Assay

  • Methodology: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Protocol:

    • Seed and treat cells as described for the viability assay.

    • After 24 or 48 hours of treatment, add Caspase-Glo® 3/7 reagent to the wells.

    • Incubate and measure luminescence. An increase in signal indicates apoptosis induction.

Conclusion and Future Directions

This guide puts forth a detailed, evidence-based hypothesis for the mechanism of action of this compound as a Type II VEGFR-2 inhibitor. The structural components of the molecule align well with the established pharmacophore for this class of inhibitors. The proposed experimental workflow provides a clear and robust path to validate this hypothesis, moving from high-level screening to specific biochemical and cellular confirmation.

Positive results from this investigational framework would establish this compound not merely as an intermediate, but as a promising lead compound in its own right. Future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo models of cancer.

References

The Strategic Utility of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. The compound 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline serves as a quintessential example of such a scaffold, functioning as a critical intermediate in the synthesis of potent and selective bioactive molecules.[1][2] While not a therapeutic agent in its own right, its inherent structural motifs—a reactive aniline group for pharmacophore elaboration, a flexible ethoxy linker, and a basic pyrrolidine ring—provide a privileged foundation for targeting complex biological systems. This guide provides an in-depth technical analysis of the biological relevance of this compound, primarily through the lens of its pivotal role in the synthesis and mechanism of action of Fedratinib, a potent Janus kinase 2 (JAK2) inhibitor.[3][4] We will explore the rationale behind its use, the synthesis of its derivatives, and the detailed experimental protocols used to validate their biological activity, offering researchers and drug development professionals a comprehensive understanding of this valuable building block.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of the final drug substance.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.29 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102°C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]
CAS Number 50609-01-3[1]

Case Study: The Role of this compound in the Synthesis of Fedratinib

The clinical and commercial success of Fedratinib (Inrebic®) as a treatment for myelofibrosis provides a compelling case study for the strategic importance of the this compound scaffold.[3] Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates the proliferation of hematopoietic cells.[3]

Synthetic Pathway and Rationale

The synthesis of Fedratinib involves the coupling of the this compound core with a substituted pyrimidine scaffold. The aniline nitrogen of our core molecule acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form a crucial C-N bond that defines the final drug structure.

A representative synthetic step is described in the patent literature, where this compound is reacted with a chloropyrimidine intermediate to yield the Fedratinib core structure. The pyrrolidine moiety in this context is critical for establishing favorable pharmacokinetic properties, including aqueous solubility and oral bioavailability, which are often challenges in kinase inhibitor development.

G cluster_reactants Reactants cluster_product Product Aniline This compound Reaction Microwave 150°C, Acetic Acid Aniline->Reaction Nucleophilic Attack Pyrimidine N-tert-Butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Pyrimidine->Reaction Electrophile Fedratinib Fedratinib Reaction->Fedratinib

Caption: Synthesis of Fedratinib from this compound.

Biological Activity and Mechanism of Action of Fedratinib

Fedratinib is a potent inhibitor of JAK2, with a 50% inhibitory concentration (IC₅₀) of 6 nM.[4] It also shows activity against the related kinases FLT3 and RET at slightly higher concentrations.[4] The dysregulation of the JAK-STAT signaling pathway, often due to mutations in JAK2, is a hallmark of myeloproliferative neoplasms like myelofibrosis.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activation JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_transcription Gene Transcription DNA->Gene_transcription Fedratinib Fedratinib Fedratinib->JAK2_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Fedratinib's mechanism of action involves binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins.[3] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in malignant hematopoietic cells.[3]

Quantitative Biological Data for Fedratinib
ParameterValueTargetSource
IC₅₀ 6 nMJAK2[4]
IC₅₀ 25 nMFLT3[4]
IC₅₀ 17 nMRET[4]
IC₅₀ 169 nMJAK3[4]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of compounds derived from this compound, such as Fedratinib, relies on a suite of robust and reproducible assays. These protocols are designed to provide a quantitative measure of the compound's potency and selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Fedratinib) in an appropriate buffer (e.g., 1x Kinase Assay Buffer). The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant human JAK2 enzyme and a suitable substrate peptide to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be near its Km value for JAK2.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

G Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Add Compound to Plate Compound_Prep->Reaction_Setup Enzyme_Substrate Add JAK2 Enzyme and Substrate Reaction_Setup->Enzyme_Substrate Reaction_Initiation Add ATP to Start Reaction Enzyme_Substrate->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation ADP_Detection Add ADP-Glo™ Reagent Incubation->ADP_Detection Read_Plate Measure Luminescence ADP_Detection->Read_Plate Data_Analysis Calculate IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Cell-Based Assay for JAK2 Inhibition (Phospho-STAT5 Detection)

This assay measures the phosphorylation of STAT5, a direct downstream target of JAK2, in a cellular context.

Principle: Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 V617F mutation, are treated with the test compound. The level of phosphorylated STAT5 (p-STAT5) is then quantified using an antibody-based detection method.

Step-by-Step Protocol:

  • Cell Culture: Culture HEL cells in an appropriate medium and seed them in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle (DMSO) for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phospho-STAT5.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip and re-probe the membrane with an antibody for total STAT5 as a loading control.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of STAT5 phosphorylation.

G Start Start Seed_Cells Seed HEL Cells in Plate Start->Seed_Cells Compound_Treatment Treat Cells with Compound Seed_Cells->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Western_Blot Western Blot for p-STAT5 and Total STAT5 Cell_Lysis->Western_Blot Data_Analysis Quantify Inhibition Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based assay to measure JAK2 inhibition.

Conclusion

The strategic use of this compound as a key intermediate exemplifies a successful approach in modern medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity have enabled the synthesis of potent and selective kinase inhibitors like Fedratinib. The in-depth analysis of Fedratinib's synthesis, mechanism of action, and the detailed experimental protocols for its biological evaluation underscore the importance of a rational, scaffold-based approach to drug discovery. This guide serves as a technical resource for researchers and professionals in the field, highlighting the critical role of well-chosen chemical building blocks in the development of novel therapeutics.

References

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block for a variety of biologically active agents. Its unique combination of a flexible pyrrolidine-containing side chain and a reactive aniline moiety makes it an ideal starting point for the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of this scaffold, with a primary focus on its application in the development of Janus Kinase (JAK) inhibitors. We will explore its synthesis, delve into the intricacies of the JAK-STAT signaling pathway, analyze the structure-activity relationships (SAR) of potent derivatives like Fedratinib, and provide detailed experimental protocols for synthesis and pharmacological evaluation.

Introduction to the this compound Scaffold

Overview and Significance in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, flexible nature allows it to effectively explore three-dimensional pharmacophore space, contributing favorably to the stereochemistry and binding affinity of a molecule.[1] When incorporated into the this compound core, this motif imparts desirable physicochemical properties, including improved solubility and the ability to form key hydrogen bond interactions with biological targets.

This specific aniline derivative has gained prominence as a key intermediate in the synthesis of targeted therapies, most notably as a precursor for kinase inhibitors in oncology.[1] Its aniline nitrogen provides a synthetic handle for the construction of various heterocyclic cores, such as pyrimidines and purines, which are common in kinase inhibitor design. The most notable example is its use in the synthesis of Fedratinib, a potent and selective inhibitor of Janus Kinase 2 (JAK2).[2]

Physicochemical Properties of the Core Structure

The core compound, this compound, is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 50609-01-3[1]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.29 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Solubility Soluble in DMSO, methanol, dichloromethane; slightly soluble in water[1]
Canonical SMILES C1CCN(C1)CCOc2ccc(cc2)N[3]
InChI Key OTYZNDKWNPQQJP-UHFFFAOYSA-N[3]

Synthetic Strategies

Core Synthesis via Williamson Ether Synthesis

The most direct and widely employed method for constructing the this compound core is the Williamson ether synthesis. This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide or other suitable electrophile with a good leaving group.[4][5]

The causality behind this choice is twofold:

  • High Efficiency for Primary Halides: The reaction is highly efficient and predictable for primary alkyl halides like N-(2-chloroethyl)pyrrolidine, as the competing E2 elimination reaction is minimized.[5]

  • Availability of Starting Materials: 4-Aminophenol and N-(2-chloroethyl)pyrrolidine (or its hydrochloride salt) are commercially available and relatively inexpensive starting materials.

The general synthetic pathway involves the deprotonation of the hydroxyl group of a protected 4-aminophenol derivative using a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide. This is followed by the addition of the alkylating agent, N-(2-chloroethyl)pyrrolidine, to form the ether linkage. A final deprotection step reveals the target aniline.

Williamson Ether Synthesis cluster_0 Step 1: Ether Formation (Sɴ2) cluster_1 Step 2: Deprotection SM1 Protected 4-Aminophenol (e.g., N-acetyl-4-aminophenol) Intermediate Protected Intermediate SM1->Intermediate 1. Base 2. SM2 SM2 N-(2-chloroethyl)pyrrolidine Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Product This compound Intermediate->Product Deprotection Deprotection Deprotection (e.g., Acid/Base Hydrolysis)

General synthetic workflow for the core scaffold.
Protocol: Representative Synthesis of this compound

This protocol describes a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-acetyl-4-aminophenol (Acetaminophen)

  • N-(2-chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Ether Formation

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-acetyl-4-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add N-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer with water (3x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)acetamide.

Step 2: Acetyl Group Deprotection

  • Dissolve the crude intermediate from Step 1 in a mixture of ethanol and concentrated HCl.

  • Heat the solution to reflux (approx. 90-100 °C) for 4-8 hours.

  • Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis of Functionalized Analogues

Derivatives are typically synthesized by modifying the core structure. The primary amine of the aniline is a versatile nucleophile that can be used in various reactions:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl halides.

  • Heterocycle Formation: Condensation reactions with appropriate precursors to build heterocyclic rings, such as the pyrimidine ring in Fedratinib.

Pharmacological Applications as Kinase Inhibitors

The Role of Janus Kinases (JAKs) in Disease

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for signal transduction.[6] They act as the primary signal mediators for a vast number of cytokine and growth factor receptors involved in hematopoiesis, immunity, and inflammation.[7]

Dysregulation of JAK signaling is a key driver in the pathogenesis of numerous diseases.[8] Most notably, a specific gain-of-function mutation (V617F) in JAK2 is found in the majority of patients with myeloproliferative neoplasms (MPNs), such as polycythemia vera and primary myelofibrosis.[9] This aberrant, persistent activation of the JAK2 pathway leads to uncontrolled cell proliferation and the clinical manifestations of the disease, making JAK2 a prime therapeutic target.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a direct and elegant mechanism for converting an extracellular signal into a nuclear gene expression response.[11]

The canonical steps are as follows: [7][12]

  • Ligand Binding & Receptor Dimerization: A cytokine (e.g., erythropoietin, thrombopoietin) binds to its specific transmembrane receptor, causing the receptor chains to dimerize.

  • JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate each other on key tyrosine residues within their activation loops. This dramatically increases their kinase activity.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate other tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites on the receptors act as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to dissociate from the receptor and form stable homo- or heterodimers. This dimerization unmasks a nuclear localization signal.

  • Gene Transcription: The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These genes are often involved in cell proliferation, differentiation, and survival.

JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation (Trans-phosphorylation) cytokine Cytokine cytokine->receptor 1. Ligand Binding jak->receptor p P jak->p 3. Receptor Phosphorylation stat STAT stat->stat 5. Dimerization stat->p 4. STAT Recruitment & Phosphorylation DNA DNA (Target Gene Promoter) stat->DNA 6. Nuclear Translocation p->receptor Transcription Gene Transcription DNA->Transcription

The canonical JAK-STAT signaling cascade.
Mechanism of Action of Aniline-Based JAK Inhibitors

Fedratinib and similar derivatives featuring the this compound scaffold are ATP-competitive inhibitors.[13] They operate by binding to the ATP-binding pocket within the kinase domain (JH1 domain) of JAK2. By occupying this site, they prevent ATP from binding, thereby blocking the kinase's ability to phosphorylate itself, its partner JAKs, the cytokine receptors, and downstream STAT proteins. This effectively halts the entire signaling cascade at one of its earliest steps, preventing the transcription of pro-proliferative and pro-inflammatory genes.

Structure-Activity Relationship (SAR) of Fedratinib Analogues

The development of potent and selective kinase inhibitors is a process of meticulous molecular refinement. Structural biology provides invaluable insights into how inhibitors interact with their targets, guiding the optimization of lead compounds.

The Fedratinib Scaffold

Fedratinib is an anilinopyrimidine derivative. The core this compound fragment is attached at the C2 position of a 5-methyl-N4-substituted pyrimidine ring. This entire assembly forms the "hinge-binding" region of the inhibitor, which interacts with the critical hinge region of the JAK2 ATP-binding site.

Key Structural Modifications and Impact on JAK2 Inhibition

Studies involving the co-crystallization of Fedratinib and its analogues with the JAK2 kinase domain have elucidated the structural basis for its activity.[14]

  • The Pyrrolidine Moiety: The terminal pyrrolidine is crucial. Its basic nitrogen is protonated at physiological pH, allowing it to form a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp994) in the JAK2 active site. This interaction anchors the inhibitor and is a major contributor to its high affinity.

  • The Aniline Linker: The aniline nitrogen and the adjacent ether oxygen are critical for forming hydrogen bonds with the "hinge" region of the kinase (specifically with the backbone amide of Leu932 and the side chain of Glu930). This mimicry of the adenine portion of ATP is a hallmark of many Type I kinase inhibitors.

  • Pyrimidine Core: The diaminopyrimidine core serves as the central scaffold, correctly positioning the aniline fragment for hinge binding and the solvent-front-directed sulfonamide group.

  • The Sulfonamide Moiety: The N-tert-butylbenzenesulfonamide group extends into a more solvent-exposed region of the active site. Modifications in this area can be used to fine-tune selectivity against other kinases and to modulate pharmacokinetic properties without disrupting the core binding interactions.

Structural Basis for Stereoselectivity

SAR studies have also been performed on related scaffolds like Ruxolitinib, which contains a chiral center. Such studies reveal that the kinase active site can exhibit profound stereoselectivity. For instance, the (R)-enantiomer of Ruxolitinib is significantly more potent against JAK2 than the (S)-enantiomer.[14] Crystal structures show that while both enantiomers can bind, the more active (R)-isomer achieves a more optimal shape complementarity within the ATP-binding pocket. This underscores the importance of three-dimensional structure in inhibitor design.

Experimental Protocols for Pharmacological Evaluation

Protocol: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against JAK2. It is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[15][16]

Workflow Overview:

Kinase Assay Workflow A 1. Compound Plating (Serial Dilution in Assay Plate) B 2. Add Kinase & Substrate (Pre-incubation) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent I) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent II) D->E F 6. Read Luminescence E->F G 7. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) F->G

Experimental workflow for a luminescence-based kinase assay.

Materials:

  • Recombinant human JAK2 enzyme (active)

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP), high purity

  • Test compounds dissolved in 100% DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white, opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in DMSO. The highest concentration should be chosen to achieve full inhibition (e.g., 100 µM).

  • Compound Plating: Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Also include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme or potent inhibitor, 100% inhibition) wells.

  • Enzyme/Substrate Addition: Prepare a 2X solution of JAK2 enzyme and substrate peptide in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for JAK2 (typically 10-100 µM). Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Kinase Reaction: Mix the plate and incubate for 60 minutes at 30 °C.

  • Reaction Termination: Stop the reaction and deplete the unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Convert the ADP produced during the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly valuable core in modern drug discovery. Its role as a key fragment in the potent JAK2 inhibitor Fedratinib highlights its utility in targeting the ATP-binding site of kinases. The synthetic accessibility of the core and the versatility of the aniline group allow for extensive derivatization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, not only within the JAK family but also across the broader kinome. The pyrrolidine side chain offers opportunities for introducing chirality and conformational constraints to enhance binding affinity and reduce off-target effects. Furthermore, as resistance to current JAK inhibitors emerges, analogues of this scaffold may be designed to overcome resistance mutations, ensuring continued therapeutic benefit for patients with myeloproliferative neoplasms and other JAK-driven diseases.

References

A Technical Guide to the Emerging Potential of Pyrrolidine Ethoxy Aniline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel compound classes with significant therapeutic potential. This guide focuses on one such class: pyrrolidine ethoxy aniline compounds. By integrating the three-dimensional complexity of the pyrrolidine scaffold with the versatile pharmacophoric features of the ethoxy aniline moiety, these compounds present a compelling profile for targeting complex biological systems. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the core chemical attributes, strategic synthesis, and promising applications of this scaffold, with a specific focus on its potential as a modulator of the Sigma-1 (σ1) receptor for the treatment of central nervous system (CNS) disorders. We will dissect detailed experimental protocols, from synthesis to biological validation, providing the causal logic behind each methodological choice to ensure both reproducibility and a deep mechanistic understanding.

The Pyrrolidine Ethoxy Aniline Scaffold: A Structural Rationale

The therapeutic promise of the pyrrolidine ethoxy aniline scaffold is not coincidental; it arises from the synergistic combination of its constituent parts.

  • 1.1 The Pyrrolidine Ring: As a five-membered saturated nitrogen heterocycle, the pyrrolidine ring is a "privileged scaffold" in drug discovery.[1][2] Unlike flat aromatic systems, its sp³-hybridized carbons confer a distinct three-dimensional, non-planar structure.[3][4] This spatial complexity is highly advantageous for establishing specific, high-affinity interactions within the intricate topographies of protein binding pockets. The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can be a donor, and its basicity is readily tunable, influencing the compound's pharmacokinetic profile.[5][6]

  • 1.2 The Ethoxy Aniline Moiety: The aniline core is a well-established pharmacophore, while the ethoxy group provides a valuable handle for modifying lipophilicity and metabolic stability.[7] The primary amine of the aniline is a key synthetic anchor and can participate in crucial hydrogen bonding interactions with biological targets.[8] The specific linkage, as seen in intermediates like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, creates a flexible ether chain that allows the two primary scaffolds to orient themselves optimally for target engagement.[9][10] This particular arrangement has been identified as a key building block for CNS-active agents, including antidepressants and antipsychotics.[9]

Core Synthetic Strategy: A Modular Approach

A robust and flexible synthetic route is paramount for exploring the structure-activity relationship (SAR) of a new compound class. For pyrrolidine ethoxy aniline derivatives, a modular approach is often most effective. A representative synthesis for a core scaffold is outlined below.

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound reagent1 4-Aminophenol step1 Williamson Ether Synthesis Heat (e.g., 80-100 °C) reagent1->step1 reagent2 1-(2-Chloroethyl)pyrrolidine HCl reagent2->step1 base K2CO3, NaI (cat.) Solvent: DMF base->step1 purification Workup & Purification (Extraction, Chromatography) step1->purification product Target Compound: This compound purification->product

Caption: A representative synthetic workflow for a core scaffold.

Protocol: Synthesis of this compound

This protocol describes a modified Williamson ether synthesis, a reliable method for forming the crucial ether linkage.

Causality Statement: The choice of a strong base like potassium carbonate is critical for deprotonating the phenolic hydroxyl group of 4-aminophenol, rendering it a potent nucleophile. DMF is selected as the solvent due to its high boiling point, which allows for elevated reaction temperatures to drive the SN2 reaction, and its ability to dissolve both the organic starting materials and inorganic base. Catalytic sodium iodide is added to facilitate the reaction via the Finkelstein reaction, where the chloride on the electrophile is transiently replaced by iodide, a better leaving group, thus accelerating the rate of substitution.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and a catalytic amount of sodium iodide (NaI, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to 4-aminophenol).

  • Reagent Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-aminophenol is consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

    • Insight: The aqueous workup is essential to remove the DMF solvent and inorganic salts. Ethyl acetate is chosen as the extraction solvent for its ability to dissolve the product while having limited miscibility with water.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol as the eluent) to yield the pure this compound.[11][12]

Potential Therapeutic Application: CNS Neuroprotection via Sigma-1 Receptor Modulation

The structural features of pyrrolidine ethoxy aniline compounds make them prime candidates for targeting CNS receptors. The Sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, is a particularly compelling target.[13][14] It plays a critical role in regulating calcium signaling, mitigating ER stress, and promoting cell survival, making it highly relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6] Agonism of the σ1 receptor has been shown to be broadly neuroprotective in numerous preclinical models.[3][4][5]

Proposed Mechanism of Neuroprotective Action

Activation of the σ1 receptor by an agonist ligand, such as a novel pyrrolidine ethoxy aniline derivative, is proposed to initiate a cascade of neuroprotective events. The ligand binding promotes the dissociation of the σ1 receptor from its binding partner BiP (Binding immunoglobulin Protein), allowing it to chaperone and stabilize the IP₃ receptor, a key channel for ER calcium release.[13] This modulation prevents excessive calcium efflux from the ER under stress conditions, thereby preserving mitochondrial function and preventing the activation of apoptotic pathways.

cluster_pathway Proposed Sigma-1 Receptor Signaling Pathway Ligand Pyrrolidine Ethoxy Aniline Agonist S1R_BiP Inactive State: Sigma-1 Receptor + BiP Ligand->S1R_BiP Binds S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active Dissociates BiP IP3R IP3 Receptor (on ER membrane) S1R_Active->IP3R Chaperones & Stabilizes Ca_Cyto Cytosolic Ca2+ IP3R->Ca_Cyto Modulates Ca2+ Release ER Endoplasmic Reticulum (ER) Mito Mitochondria Survival Neuronal Survival & Resilience Mito->Survival Preserves Function Ca_ER ER Ca2+ Store Ca_Cyto->Mito Maintains Homeostasis Apoptosis Apoptotic Pathways Ca_Cyto->Apoptosis Dysregulation Activates

Caption: Proposed neuroprotective signaling pathway via σ1 receptor agonism.

Experimental Validation Workflow

A tiered screening approach is essential for efficiently identifying and characterizing promising lead compounds.

cluster_workflow Screening Workflow for Sigma-1 Receptor Modulators start Synthesized Compound Library assay1 Primary Screen: Sigma-1 Radioligand Binding Assay (Ki) start->assay1 decision1 Potent Binders? (e.g., Ki < 100 nM) assay1->decision1 assay2 Secondary Screen: Functional Calcium Flux Assay (EC50) decision1->assay2 Yes discard Discard or Deprioritize decision1->discard No decision2 Agonist Activity? assay2->decision2 assay3 Tertiary Screen: ADME - PAMPA-BBB Assay (Permeability) decision2->assay3 Yes decision2->discard No finish Lead Candidate for In-Vivo Studies assay3->finish

Caption: A tiered experimental workflow for compound validation.

Protocol: Primary Screening - Sigma-1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]

Causality Statement: This competitive binding assay is a robust, high-throughput method for the primary screen. We use --INVALID-LINK---pentazocine as the radioligand because of its high selectivity and affinity for the σ1 receptor.[15] The assay is performed with guinea pig liver membranes, which are a rich source of σ1 receptors.[15] Non-specific binding is determined using a high concentration of a known, potent ligand (haloperidol) to saturate all specific binding sites, ensuring that any remaining radioactivity is due to non-specific interactions. The final calculated inhibition constant (Ki) provides a standardized measure of the test compound's binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 1-2 mg/mL, as determined by a Bradford assay.

  • Assay Setup: In 96-well plates, combine the following in order:

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Test compound at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

    • --INVALID-LINK---pentazocine at a final concentration near its dissociation constant (Kd), typically 1-2 nM.[17]

    • For determining non-specific binding, use 1 µM haloperidol in place of the test compound.[17]

    • For determining total binding, use buffer in place of the test compound.

  • Initiation & Incubation: Initiate the binding reaction by adding the prepared membrane homogenate (e.g., 100-200 µg of protein per well). Incubate the plates at 37°C for 150-180 minutes to reach equilibrium.[17]

  • Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Data Presentation: Comparative Binding Affinities

To contextualize the results for novel compounds, their binding affinities should be compared against known standards.

CompoundClassSigma-1 IC₅₀ (nM)
HaloperidolAntagonist4.5
(+)-PentazocineAgonistReference Radioligand
PD-144418Agonist18.9
3-PPPAgonist253
(+)-SK&F 10047Agonist4868
Test Compound X Unknown To be determined
Table based on data from Eurofins Discovery.[18]

Drug Development Considerations: ADME Profiling

A potent compound is only viable if it can reach its target. For CNS drugs, crossing the blood-brain barrier (BBB) is a critical hurdle. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay used in early discovery to predict passive BBB permeability.[19][20]

Protocol: PAMPA-BBB Assay

Causality Statement: The PAMPA-BBB model uses a filter plate coated with a lipid mixture (e.g., porcine polar brain lipid) that mimics the lipid composition of the BBB.[21][22] This allows for the specific assessment of a compound's ability to passively diffuse across a lipid barrier, which is the primary route of entry into the CNS for many small molecules.[23] By comparing the amount of compound that permeates from a donor well to an acceptor well over time, an effective permeability (Pe) coefficient can be calculated, providing a quantitative prediction of BBB penetration potential.

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well filter plate (donor plate) with 5 µL of a lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane).

  • Donor Plate Preparation: Add the test compounds (dissolved in a buffer like PBS, pH 7.4) to the wells of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich" where the lipid membrane separates the two compartments.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time. Compounds are typically classified as having low, medium, or high BBB permeability based on their Pe values.

Conclusion and Future Directions

The pyrrolidine ethoxy aniline scaffold represents a promising starting point for the development of novel CNS-active therapeutics. Its inherent structural and physicochemical properties are well-suited for targeting complex receptors like the Sigma-1 receptor. The strategic application of the detailed workflows—from modular synthesis to a tiered screening cascade involving binding, functional, and ADME assays—provides a robust framework for identifying and optimizing lead candidates. Future work should focus on expanding the SAR around this core, exploring substitutions on both the aniline and pyrrolidine rings to fine-tune potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for the treatment of devastating neurodegenerative diseases.

References

The Strategic Role of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, a pivotal chemical intermediate in contemporary drug discovery and development. We will dissect the molecule's chemical attributes, explore its synthesis through validated protocols, and illuminate its crucial role as a versatile building block. The primary focus will be on its instrumental application in the synthesis of targeted kinase inhibitors, exemplified by the FDA-approved drug Fedratinib. This guide will detail the mechanism of action, structure-activity relationships (SAR), and the clinical significance of compounds derived from this aniline. Experimental protocols and quantitative data are provided to equip researchers and drug development professionals with actionable insights into leveraging this valuable scaffold in their own research endeavors.

Introduction: The Significance of the Pyrrolidine-Aniline Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of immense value. The pyrrolidine ring, a five-membered saturated heterocycle, is one such scaffold. Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic systems, often leading to improved binding affinity and selectivity for protein targets.

When combined with an aniline moiety, the resulting structure, such as this compound, presents a unique combination of properties. The aniline group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. The pyrrolidin-1-yl)ethoxy side chain can significantly influence the physicochemical properties of the final compound, such as solubility and cell permeability, and can also engage in crucial interactions with the target protein. This guide will delve into the practical applications of this powerful combination in the context of modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a synthetic workflow.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[1][2]
Molecular Weight 206.29 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 98-102 °C[3]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[3]
pKa 9.76 ± 0.20 (Predicted)

Synthesis of this compound: A Validated Protocol

The reliable and scalable synthesis of key intermediates is a cornerstone of any drug development program. Below is a detailed, two-step protocol for the synthesis of this compound, based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride

This initial step prepares the alkylating agent required for the subsequent ether synthesis.

  • Materials: 2-(Pyrrolidin-1-yl)ethanol, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • To a solution of 2-(Pyrrolidin-1-yl)ethanol (1 equivalent) in toluene, add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold toluene and dry under vacuum to yield 1-(2-chloroethyl)pyrrolidine hydrochloride.

Step 2: Ether Synthesis to Yield this compound

This step involves a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

  • Materials: 4-Aminophenol, Sodium hydroxide (NaOH), 1-(2-Chloroethyl)pyrrolidine hydrochloride, Water, Ethanol.

  • Procedure:

    • Dissolve 4-aminophenol (1 equivalent) and sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

    • To this solution, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 equivalents) portion-wise.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring for the disappearance of starting materials by TLC.

    • After completion, cool the reaction mixture to room temperature and perform an aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: The Case of Fedratinib

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of Fedratinib (formerly TG101348), an orally bioavailable selective inhibitor of Janus-associated kinase 2 (JAK2).

Synthesis of Fedratinib

The synthesis of Fedratinib from this compound is a testament to the utility of this intermediate. The following protocol is adapted from patented synthesis routes.

Experimental Protocol: Synthesis of Fedratinib
  • Materials: N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (Intermediate A), this compound, Acetic acid.

  • Procedure:

    • Combine Intermediate A (1 equivalent) and this compound (1.5-2 equivalents) in acetic acid in a microwave reaction vessel.

    • Seal the vessel and irradiate with microwaves at 150 °C for approximately 20-30 minutes.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

    • The crude residue is then purified by reverse-phase HPLC.

    • The fractions containing the pure product are combined and neutralized with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Fedratinib.

Mechanism of Action of Fedratinib

Fedratinib is a potent inhibitor of the JAK/STAT signaling pathway, which plays a critical role in the pathogenesis of myeloproliferative neoplasms (MPNs), including myelofibrosis. The constitutive activation of JAK2, often due to the V617F mutation, leads to uncontrolled cell proliferation and the clinical manifestations of the disease.

Fedratinib functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins (STAT3 and STAT5). This blockade of the signaling cascade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in the malignant clone.

Diagram of the JAK/STAT Signaling Pathway and Fedratinib's Point of Intervention

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive associates with JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation Cytokine Cytokine Cytokine->Receptor binds STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (Active) (Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Fedratinib Fedratinib Fedratinib->JAK2_active Inhibits

Caption: Fedratinib inhibits the autophosphorylation and activation of JAK2, thereby blocking the downstream signaling cascade that leads to aberrant gene transcription.

Quantitative Biological Data for Fedratinib

The efficacy of Fedratinib has been quantified in both preclinical and clinical studies.

ParameterTargetValueSource
IC₅₀ JAK2~3 nM
IC₅₀ JAK2 (V617F mutant)~3 nM
IC₅₀ FLT3~15 nM
IC₅₀ JAK1~105 nM (~35-fold selective for JAK2)
IC₅₀ TYK2~405 nM (~135-fold selective for JAK2)
IC₅₀ JAK3>1000 nM (>300-fold selective for JAK2)

Clinical Trial Data (JAKARTA Study - JAK-inhibitor-naïve patients)

EndpointFedratinib (400 mg)PlaceboSource
Spleen Volume Response Rate (≥35% reduction at week 24) 47%1%
Symptom Response Rate (≥50% reduction at week 24) 40%9%
Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focused solely on modifying the this compound moiety of Fedratinib is not publicly available, broader studies on anilino-pyrimidine and diaminopyrimidine inhibitors of JAK2 provide valuable insights.

  • The Aniline Moiety: The aniline nitrogen forms a crucial hydrogen bond with the hinge region of the JAK2 ATP-binding site. The substitution pattern on the aniline ring is critical for potency and selectivity.

  • The Pyrrolidin-1-yl)ethoxy Side Chain: This chain extends into the solvent-exposed region of the ATP-binding pocket. Its primary role is likely to enhance solubility and oral bioavailability. Modifications to this chain, such as altering the linker length or the nature of the terminal amine, would be expected to modulate the pharmacokinetic properties of the molecule. The basic nitrogen of the pyrrolidine ring can form salt bridges, further aiding in solubility and formulation.

  • Overall Conformation: The this compound fragment contributes to the overall "L-shaped" conformation that Fedratinib adopts in the JAK2 binding site, which is a common feature among many potent JAK2 inhibitors.

Diagram of the Synthesis Workflow for Fedratinib

Fedratinib_Synthesis cluster_intermediates Key Intermediates cluster_reactions Synthetic Steps A 4-Aminophenol R1 Williamson Ether Synthesis (NaOH, EtOH/H₂O, Reflux) A->R1 B 1-(2-Chloroethyl)pyrrolidine HCl B->R1 C This compound R2 Nucleophilic Aromatic Substitution (Acetic Acid, Microwave) C->R2 D N-(tert-Butyl)-3-((2-chloro-5- methylpyrimidin-4-yl)amino)benzenesulfonamide D->R2 R1->C Final_Product Fedratinib R2->Final_Product

Caption: A simplified workflow illustrating the synthesis of Fedratinib from commercially available starting materials, highlighting the role of this compound.

Broader Applications and Future Directions

While the role of this compound is most clearly defined in the development of kinase inhibitors like Fedratinib, its potential extends to other therapeutic areas. Commercial suppliers often list its application as an intermediate for antidepressants and antipsychotics. Although specific, publicly disclosed clinical candidates in the CNS space utilizing this exact intermediate are not readily identifiable, the pyrrolidine and aniline motifs are prevalent in many CNS-active compounds. This suggests that derivatives of this compound may be under investigation in early-stage CNS drug discovery programs, where the modulation of physicochemical properties afforded by the pyrrolidin-1-yl)ethoxy side chain could be advantageous for achieving brain penetration.

Future research could focus on leveraging this intermediate to develop novel compounds targeting other kinases implicated in disease, or to explore its utility in creating libraries of compounds for phenotypic screening against a wide range of biological targets.

Conclusion

This compound is a high-value chemical entity in modern drug discovery. Its straightforward synthesis, coupled with its versatile chemical handles and beneficial physicochemical properties, makes it an attractive starting point for the development of complex, biologically active molecules. The successful development and approval of Fedratinib serves as a powerful testament to the strategic importance of this intermediate. For researchers and drug development professionals, a thorough understanding of the synthesis and application of this compound is essential for the rational design and efficient execution of drug discovery campaigns targeting a range of therapeutic areas.

References

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline as a Fedratinib Impurity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Kinase Inhibitor Therapeutics

Fedratinib, marketed as Inrebic, is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1] Its approval for the treatment of myelofibrosis, a serious bone marrow disorder, marked a significant advancement for patients.[2] However, the journey of any pharmaceutical agent from synthesis to patient is paved with rigorous quality control, a cornerstone of which is the identification, characterization, and control of impurities. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[3] Their presence, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.

This technical guide provides a comprehensive overview of a known process-related impurity in the synthesis of Fedratinib: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline . We will delve into its chemical identity, potential origins within the Fedratinib manufacturing process, and a risk-based assessment of its toxicological profile. Furthermore, this guide will present detailed analytical methodologies for the detection, quantification, and control of this specific impurity, aligning with the stringent expectations of global regulatory bodies.

Chemical Profile of the Impurity

This compound is an organic molecule that is a key intermediate in the synthesis of Fedratinib.[4][5]

Parameter Value Source
IUPAC Name This compound[6]
CAS Number 50609-01-3[2]
Molecular Formula C12H18N2O[2]
Molecular Weight 206.29 g/mol [2]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[5]

Origin and Formation Pathway of the Impurity in Fedratinib Synthesis

The presence of this compound as an impurity in the final Fedratinib drug substance is primarily attributed to it being an unreacted starting material or an intermediate from a preceding synthetic step. The synthesis of Fedratinib typically involves the coupling of two key building blocks:

  • N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

  • This compound

The final step in the synthesis of Fedratinib is a nucleophilic aromatic substitution reaction, likely a Buchwald-Hartwig amination, where the amino group of this compound displaces the chlorine atom on the pyrimidine ring of the other intermediate.[7][8]

dot graph Fedratinib_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Intermediate1 [label="N-(tert-butyl)-3-((2-chloro-5-\nmethylpyrimidin-4-yl)amino)benzenesulfonamide"]; Intermediate2 [label="this compound\n(Impurity)"]; Fedratinib [label="Fedratinib", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"];

Intermediate1 -> Fedratinib [label="Buchwald-Hartwig\nCoupling"]; Intermediate2 -> Fedratinib; } caption: "Final coupling step in Fedratinib synthesis."

If the coupling reaction does not proceed to completion, or if the purification of the final API is not sufficiently robust, unreacted this compound will be carried through as a process-related impurity.

The synthesis of the this compound intermediate itself can also be a source of related impurities. A common synthetic route to this intermediate is the Williamson ether synthesis, involving the reaction of 4-aminophenol with 1-(2-chloroethyl)pyrrolidine.[9][10][11][12][13]

dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Aminophenol [label="4-Aminophenol"]; Chloroethylpyrrolidine [label="1-(2-chloroethyl)pyrrolidine"]; Product [label="this compound"];

Aminophenol -> Product [label="Williamson Ether\nSynthesis"]; Chloroethylpyrrolidine -> Product; } caption: "Synthesis of the aniline intermediate."

Potential side reactions in the Williamson ether synthesis, such as elimination reactions of the alkylating agent, could lead to the formation of other impurities.[10] However, the primary concern for the final Fedratinib API is the carryover of the intended intermediate, this compound.

Toxicological Risk Assessment

Aniline and its derivatives are known to exhibit varying degrees of toxicity, with hematotoxicity being a common concern.[14] Some aniline derivatives have also been shown to be genotoxic, meaning they can damage DNA and potentially lead to cancer.[7][9][10] Therefore, the presence of an aniline-based impurity necessitates careful control.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the qualification of impurities in new drug substances (ICH Q3A).[15] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For an impurity with no established safety data, toxicological studies may be required if its level exceeds the qualification threshold. Given the potential for aniline-like toxicity, it is crucial to control the levels of this compound in Fedratinib to well below the ICH qualification threshold.

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is essential for the accurate detection and quantification of this compound in Fedratinib. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been developed for the quantification of Fedratinib and its process-related impurities.[3]

Chromatographic Conditions:

Parameter Condition
Column HIQSIL C18 (250mm × 4.6mm; 5µ)
Mobile Phase Phosphate buffer (pH 5.2) and acetonitrile in a 45:65 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 257 nm
Column Temperature Ambient
Injection Volume 10 µL

Under these conditions, Fedratinib and its impurities are well-separated, allowing for accurate quantification. The retention times are approximately:

  • Impurity 1 (this compound): 2.6 min

  • Fedratinib: 5.4 min

This method has demonstrated high sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for impurity 1 that are well below the typical reporting thresholds required by regulatory agencies.[3]

dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Sample [label="Fedratinib API Sample"]; Preparation [label="Dissolve in Diluent"]; Injection [label="HPLC Injection"]; Separation [label="C18 Column Separation"]; Detection [label="UV Detection at 257 nm"]; Quantification [label="Quantify Impurity Peak"];

Sample -> Preparation; Preparation -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; } caption: "HPLC workflow for impurity analysis."

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

For the unequivocal identification and structural confirmation of the impurity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. This technique provides molecular weight and fragmentation data, which serve as a fingerprint for the molecule.

LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for aniline derivatives.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions can be monitored to enhance sensitivity and selectivity.

The mass spectral data, in conjunction with the chromatographic retention time, provides definitive evidence for the presence of this compound.

Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.[16][17] In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

A study on the forced degradation of Fedratinib identified several degradation products under various stress conditions.[3] While this particular study did not explicitly report the formation of this compound as a degradation product, it is plausible that under certain hydrolytic conditions, the ether linkage in the Fedratinib molecule could be cleaved, although this would be a less likely degradation pathway compared to other transformations. The primary origin of this impurity remains as an unreacted intermediate.

Control Strategy and Regulatory Considerations

The control of this compound in the Fedratinib drug substance is achieved through a combination of:

  • Optimizing the final coupling reaction: Ensuring the reaction goes to completion to minimize the amount of unreacted starting material.

  • Implementing a robust purification process: Utilizing techniques such as recrystallization or chromatography to effectively remove the impurity from the final API.

  • Setting appropriate specifications: Establishing a stringent acceptance criterion for this impurity in the drug substance specification, based on the ICH Q3A guidelines and a thorough risk assessment.

The acceptance criteria for impurities are typically set at or below the qualification threshold, which for an oral drug with a maximum daily dose of 400 mg, would be 0.15% or 1.0 mg per day intake, whichever is lower. Given the potential toxicological concerns of an aniline derivative, a tighter control limit is often warranted.

Conclusion

The effective management of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This compound, a key intermediate in the synthesis of Fedratinib, is a critical process-related impurity that must be diligently controlled. A comprehensive understanding of its origin, potential toxicological profile, and the implementation of robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of Fedratinib. This guide provides the foundational knowledge and practical insights for researchers, scientists, and drug development professionals to confidently address the challenges associated with this and other process-related impurities.

References

An In-Depth Technical Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Targeted Therapy

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to these life-altering molecules is paved with critical, yet often overlooked, chemical intermediates. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is one such pivotal building block. While not a therapeutic agent in itself, this aniline derivative is a crucial precursor in the synthesis of potent kinase inhibitors, most notably Fedratinib, a selective Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2]

This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, chemical properties, and its significant role in the development of targeted therapeutics. We will delve into the mechanistic rationale for its use, provide validated experimental protocols, and outline a strategic workflow for its application in a drug discovery context.

Physicochemical Properties and Quality Standards

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in multi-step synthesis. This compound is typically a white to off-white crystalline powder with a characteristic amine-like odor.[3] Its solubility in various organic solvents and limited solubility in water are key considerations for reaction and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O[4][5]
Molecular Weight 206.29 g/mol [3]
CAS Number 50609-01-3[3][6]
Appearance White to off-white crystalline powder[3]
Melting Point 98-102 °C[3]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[3]
Purity (HPLC) ≥98.5%[3]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[3]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide. In this case, the starting materials are 4-aminophenol and 1-(2-chloroethyl)pyrrolidine.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative lab-scale synthesis.

Materials:

  • 4-Aminophenol

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminophenol and a suitable solvent such as acetone or DMF.

  • Add finely pulverized potassium carbonate to the mixture. The carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic impurities and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a pure solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate, which is critical for its use in subsequent pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC)

A typical reverse-phase HPLC method for purity analysis is outlined below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure.

  • ¹H NMR: Expected signals would include aromatic protons on the aniline ring, triplet signals for the two methylene groups of the ethoxy chain, and signals for the methylene protons of the pyrrolidine ring. The amine protons of the aniline group would also be present.

  • ¹³C NMR: Aromatic carbons, carbons of the ethoxy chain, and carbons of the pyrrolidine ring would show characteristic chemical shifts.

The Role of this compound in Drug Development: The Case of Fedratinib

The primary application of this compound in drug development is as a key intermediate in the synthesis of Fedratinib (Inrebic®).[6][7] Fedratinib is an orally administered, selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), approved for the treatment of myelofibrosis.[1][8]

The JAK-STAT Signaling Pathway and Myelofibrosis

Myelofibrosis is a myeloproliferative neoplasm characterized by the dysregulation of the JAK-STAT signaling pathway.[1] Mutations in the JAK2 gene, particularly the V617F mutation, lead to constitutive activation of the pathway, resulting in uncontrolled cell proliferation and the production of inflammatory cytokines. This ultimately leads to bone marrow fibrosis, an enlarged spleen (splenomegaly), and debilitating symptoms.[1]

Mechanism of Action of Fedratinib

Fedratinib competitively binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity.[9] This blockage of JAK2 activation prevents the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins.[2] Consequently, the translocation of STAT proteins to the nucleus is inhibited, which in turn reduces the transcription of genes involved in cell proliferation and survival.[9] By disrupting this aberrant signaling, Fedratinib reduces the proliferation of malignant hematopoietic cells, leading to a reduction in spleen size and an alleviation of symptoms in patients with myelofibrosis.[9]

Fedratinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits pJAK2->STAT Phosphorylates pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Gene Transcription (Cell Proliferation, Survival) pSTAT_dimer->Gene Translocation & Binding

Figure 1: Mechanism of Action of Fedratinib on the JAK-STAT Pathway.

Experimental Workflow: From Intermediate to API

The integration of this compound into a drug development workflow follows a logical progression from synthesis and characterization to its incorporation into the final API.

Drug_Development_Workflow cluster_synthesis Intermediate Synthesis & Characterization cluster_api API Synthesis & Formulation Start Starting Materials (4-Aminophenol, 1-(2-chloroethyl)pyrrolidine) Synth Williamson Ether Synthesis Start->Synth Purify Purification (Chromatography/Recrystallization) Synth->Purify Analysis Analytical Characterization (HPLC, NMR, MS) Purify->Analysis Intermediate This compound (Purity ≥98.5%) Analysis->Intermediate Coupling Coupling Reaction with Pyrimidine Core Intermediate->Coupling API_Synth Further Synthetic Steps Coupling->API_Synth API_Purify API Purification & Characterization API_Synth->API_Purify API Fedratinib (API) API_Purify->API Formulation Formulation Development API->Formulation Final Final Drug Product Formulation->Final

Figure 2: Experimental Workflow for the Use of this compound in Fedratinib Synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[9][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handling should be performed in a well-ventilated area or a fume hood.[9] In case of contact, flush the affected area with copious amounts of water.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of chemical intermediates in the advancement of modern medicine. Its efficient synthesis and versatile reactivity make it an invaluable building block for complex therapeutic agents like Fedratinib. As the field of kinase inhibitor research continues to expand, it is likely that this and structurally similar aniline derivatives will find further application in the development of novel targeted therapies for a range of diseases. A thorough understanding of the synthesis, characterization, and application of such key intermediates is therefore indispensable for researchers and professionals in the field of drug development.

References

Methodological & Application

Synthesis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the chosen methodology, ensuring a thorough understanding of the synthetic process.

Introduction

This compound is a versatile building block in medicinal chemistry, notably utilized in the synthesis of kinase inhibitors for oncology research and as a precursor for antidepressant and antipsychotic drug candidates.[1] Its structure, featuring a primary aromatic amine and a pyrrolidine-containing ether side chain, provides a valuable scaffold for generating molecules with diverse biological activities. The synthesis of this intermediate is therefore a critical step in the discovery and development of new therapeutic agents.

The protocol detailed herein employs a classical Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This approach involves the reaction of a phenoxide, generated in situ from 4-aminophenol, with an alkyl halide, 1-(2-chloroethyl)pyrrolidine.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-Aminophenol Reaction_Step1 Heat (Reflux) Reactant1->Reaction_Step1 Reactant2 1-(2-Chloroethyl)pyrrolidine Hydrochloride Reactant2->Reaction_Step1 Base Potassium Carbonate (K2CO3) Base->Reaction_Step1 Solvent Acetonitrile (CH3CN) Solvent->Reaction_Step1 Product This compound Reaction_Step1->Product

Caption: Williamson Ether Synthesis of this compound.

Materials and Methods

Reagents and Equipment
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Equiv.)
4-Aminophenol123-30-8109.131.0
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-1170.081.1
Potassium Carbonate (anhydrous)584-08-7138.212.5
Acetonitrile (anhydrous)75-05-841.05~10 mL / mmol of 4-AP
Dichloromethane (DCM)75-09-284.93For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor washing
Brine (Saturated NaCl Solution)N/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

Experimental_Workflow A 1. Combine Reactants - 4-Aminophenol - K2CO3 - Acetonitrile B 2. Add Alkyl Halide - 1-(2-Chloroethyl)pyrrolidine HCl A->B C 3. Reaction - Heat to reflux - Monitor by TLC B->C D 4. Work-up - Cool and filter - Concentrate filtrate C->D E 5. Extraction - Dissolve in DCM - Wash with NaHCO3 and Brine D->E F 6. Drying and Concentration - Dry with Na2SO4 - Evaporate solvent E->F G 7. Purification - Column Chromatography or Recrystallization F->G H 8. Characterization - NMR, MS, Melting Point G->H

Caption: Step-by-step experimental workflow for the synthesis.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile (approximately 10 mL per mmol of 4-aminophenol).

  • Stir the suspension at room temperature for 15-20 minutes. The potassium carbonate serves as the base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide in situ. Acetonitrile is a suitable polar aprotic solvent for this S(_N)2 reaction.

2. Addition of the Alkylating Agent:

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) to the reaction mixture. A slight excess of the alkylating agent is used to ensure complete consumption of the limiting 4-aminophenol.

3. Reaction:

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and spot it on a silica gel TLC plate. A suitable eluent system (e.g., dichloromethane/methanol, 95:5) should be used to separate the starting material from the product. The reaction is considered complete when the 4-aminophenol spot is no longer visible by UV light.

4. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and any other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

5. Extraction:

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities) and then with brine (to reduce the amount of water in the organic layer).

  • Separate the organic layer.

6. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

7. Purification:

  • The crude product can be purified by column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., starting with pure dichloromethane and gradually increasing the polarity by adding methanol).

  • Alternatively, if the crude product is a solid, it may be purified by recrystallization from a suitable solvent or solvent system (e.g., ethyl acetate/hexanes). The product is a white to off-white crystalline powder.[1]

8. Characterization:

  • The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. The literature melting point for this compound is 98-102°C.[1]

Safety Precautions

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate PPE and handle in a fume hood.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Self-Validation and Expected Results

The successful synthesis of this compound can be confirmed by comparing the analytical data of the purified product with established literature values.

Expected ¹H NMR (400 MHz, CDCl₃) δ:

  • ~6.7-6.6 (m, 4H, Ar-H)

  • ~4.0 (t, 2H, O-CH₂)

  • ~3.5 (br s, 2H, NH₂)

  • ~2.8 (t, 2H, N-CH₂)

  • ~2.6 (m, 4H, pyrrolidine CH₂)

  • ~1.8 (m, 4H, pyrrolidine CH₂)

Expected ¹³C NMR (100 MHz, CDCl₃) δ:

  • ~152.0 (Ar-C-O)

  • ~141.0 (Ar-C-N)

  • ~116.0 (Ar-CH)

  • ~115.5 (Ar-CH)

  • ~67.0 (O-CH₂)

  • ~55.0 (N-CH₂)

  • ~54.5 (pyrrolidine CH₂)

  • ~23.5 (pyrrolidine CH₂)

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 207.15

The yield of the reaction can vary depending on the scale and reaction conditions but should be in the range of 60-80% after purification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient heating or reaction time- Inactive base or alkylating agent- Wet solvent or reagents- Ensure the reaction is at a full reflux- Use freshly opened or properly stored reagents- Use anhydrous solvents and dry glassware
Low Yield - Loss of product during work-up and purification- Side reactions- Be careful during extractions and transfers- Optimize reaction temperature and time to minimize side product formation
Product is an oil, not a solid - Impurities present- Re-purify by column chromatography- Attempt to induce crystallization by scratching the flask or adding a seed crystal
Multiple spots on TLC of product - Incomplete reaction or presence of byproducts- Optimize purification conditions (e.g., different eluent system for chromatography, different recrystallization solvent)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for its application in various drug discovery and development programs. The inclusion of mechanistic rationale and troubleshooting guidance aims to empower scientists to not only execute the synthesis but also to understand and adapt the protocol as needed.

References

Application Note: Structural Elucidation of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, a key intermediate in pharmaceutical synthesis. The document outlines detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. A thorough analysis of the predicted NMR spectra is presented, including assignments of chemical shifts and coupling constants, to facilitate the structural verification and purity assessment of this compound. This guide is intended to serve as a practical resource for researchers engaged in the characterization of complex organic molecules.

Introduction

This compound is a versatile building block in the synthesis of various bioactive molecules, including antidepressants and kinase inhibitors.[1] Its chemical structure, characterized by an aniline moiety, an ethoxy linker, and a pyrrolidine ring, presents a unique set of spectroscopic features. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such compounds. This application note offers a detailed walkthrough of the NMR analysis of this compound, from sample preparation to in-depth spectral interpretation.

The molecular structure of this compound is presented below with systematic numbering for clear referencing in the NMR analysis sections.

Chemical structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the proper preparation of the sample. The following protocol is recommended for achieving high-resolution spectra.

Materials:

  • This compound (white to off-white crystalline powder)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., cotton or glass wool plug)

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be used for less soluble compounds.

  • Dissolution: Transfer the weighed sample into a small, clean, and dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gently swirl the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[2] This can be achieved by passing the solution through a Pasteur pipette with a small cotton or glass wool plug into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Workflow for NMR Analysis

The overall process from receiving the compound to final structural verification is outlined in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Transfer->Acquire_C13 Process_H1 Process ¹H Data (FT, Phasing, Baseline) Acquire_H1->Process_H1 Process_C13 Process ¹³C Data (FT, Phasing, Baseline) Acquire_C13->Process_C13 Assign_H1 Assign ¹H Signals Process_H1->Assign_H1 Assign_C13 Assign ¹³C Signals Process_C13->Assign_C13 Structure_Verification Structure Verification Assign_H1->Structure_Verification Assign_C13->Structure_Verification

Caption: Workflow for the NMR analysis of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data
Assignment (Proton No.) Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2, H-66.75Doublet8.82H
H-3, H-56.65Doublet8.82H
NH₂3.5 (broad)Singlet-2H
H-74.01Triplet5.82H
H-82.85Triplet5.82H
H-9, H-122.65Triplet6.64H
H-10, H-111.80Multiplet-4H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (6.5-7.0 ppm): The aromatic protons on the aniline ring appear as two distinct doublets. The protons ortho to the ethoxy group (H-2 and H-6) are expected around 6.75 ppm, while the protons meta to the ethoxy group (H-3 and H-5) are shifted slightly upfield to around 6.65 ppm. This is due to the electron-donating nature of the ethoxy and amino groups. The characteristic doublet of doublets pattern arises from the ortho-coupling between adjacent protons on the benzene ring.

  • Amino Group (~3.5 ppm): The protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature.

  • Ethoxy Linker (2.8-4.1 ppm): The two methylene groups of the ethoxy linker give rise to two triplets. The protons on the carbon adjacent to the ether oxygen (H-7) are deshielded and appear downfield at approximately 4.01 ppm.[5] The protons on the carbon adjacent to the pyrrolidine nitrogen (H-8) are found further upfield at around 2.85 ppm. The triplet splitting pattern is due to the coupling with the adjacent methylene protons.

  • Pyrrolidine Ring (1.7-2.7 ppm): The pyrrolidine ring protons are expected in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (H-9 and H-12) are deshielded relative to the other pyrrolidine protons and are predicted to appear as a triplet around 2.65 ppm. The remaining methylene protons (H-10 and H-11) will likely appear as a multiplet around 1.80 ppm.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data
Assignment (Carbon No.) Predicted Chemical Shift (ppm)
C-4152.0
C-1141.0
C-3, C-5115.8
C-2, C-6115.0
C-767.0
C-855.0
C-9, C-1254.5
C-10, C-1123.5
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Region (115-152 ppm): The four distinct signals in the aromatic region correspond to the six carbons of the benzene ring. The carbon attached to the ether oxygen (C-4) is the most deshielded, appearing around 152.0 ppm. The carbon bearing the amino group (C-1) is predicted at approximately 141.0 ppm. The remaining aromatic carbons (C-2, C-3, C-5, and C-6) are shielded and appear between 115.0 and 115.8 ppm.

  • Ethoxy Linker (55-67 ppm): The carbon adjacent to the ether oxygen (C-7) is found at approximately 67.0 ppm. The carbon next to the pyrrolidine nitrogen (C-8) appears at a higher field, around 55.0 ppm.

  • Pyrrolidine Ring (23-55 ppm): The carbons of the pyrrolidine ring are observed in the upfield region. The carbons directly bonded to the nitrogen (C-9 and C-12) are deshielded compared to the other two carbons and are predicted around 54.5 ppm. The remaining two carbons (C-10 and C-11) are expected at approximately 23.5 ppm.

Conclusion

This application note has detailed the comprehensive NMR analysis of this compound. The provided protocols for sample preparation and data acquisition, coupled with a thorough interpretation of the predicted ¹H and ¹³C NMR spectra, serve as a valuable resource for the structural elucidation of this important pharmaceutical intermediate. The presented data and analysis will aid researchers in confirming the identity and assessing the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development activities.

References

Application Note: High-Resolution LC-MS Characterization of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the characterization of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The methodologies provided herein are designed for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and quantification. This guide emphasizes the causality behind experimental choices, providing a framework for developing self-validating analytical systems in accordance with international regulatory standards.

Introduction

This compound is a versatile building block in the synthesis of various bioactive molecules, including antidepressant and antipsychotic drug intermediates.[1] Its chemical structure comprises a substituted aniline core with an ethoxy-pyrrolidine side chain, presenting unique analytical challenges and opportunities. Accurate and precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[2] This document provides a comprehensive guide to the LC-MS characterization of this compound, covering sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. The protocols are developed based on established principles of aromatic amine analysis and are designed to be compliant with the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms 4-(2-Pyrrolidinoethoxy)aniline; Benzenamine, 4-[2-(1-pyrrolidinyl)ethoxy]-[1]
CAS Number 50609-01-3[1][4]
Molecular Formula C₁₂H₁₈N₂O[1][3]
Molecular Weight 206.28 g/mol [3][5]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]

Experimental Workflow

The overall workflow for the LC-MS characterization of this compound is depicted below. This systematic approach ensures reproducibility and data integrity from sample receipt to final analysis.

LC-MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard_Prep Standard Preparation LC_Separation Chromatographic Separation Standard_Prep->LC_Separation Inject Sample_Prep Sample Preparation Sample_Prep->LC_Separation Inject MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Eluent Qualitative_Analysis Qualitative Analysis (Identification & Fragmentation) MS_Detection->Qualitative_Analysis Mass Spectra Quantitative_Analysis Quantitative Analysis (Purity & Assay) MS_Detection->Quantitative_Analysis Peak Area

Caption: High-level experimental workflow for LC-MS characterization.

Detailed Protocols

Reagents and Materials
  • This compound reference standard (≥98.5% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (PTFE or nylon)

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is critical for reliable quantification. The choice of diluent (methanol/water) is based on the analyte's solubility.

Protocol:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution (for purity analysis): Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of methanol. Further dilute to a final concentration of approximately 100 µg/mL with a 50:50 (v/v) mixture of methanol and water.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

LC-MS System and Conditions

Rationale: The selection of a C18 stationary phase provides good retention for the moderately polar analyte. A gradient elution is employed to ensure efficient separation from potential impurities. The mobile phase additives (formic acid or ammonium acetate) are chosen to promote analyte ionization in the mass spectrometer.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan of m/z 207.15

Data Analysis and Interpretation

Identification and Confirmation

The primary identification of this compound is achieved by comparing the retention time of the major peak in the sample chromatogram with that of the reference standard. Confirmation is provided by the mass spectrum. In positive ion mode ESI, the analyte is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 207.15.

Predicted Fragmentation Pathway

Understanding the fragmentation pattern is crucial for structural confirmation and for developing multiple reaction monitoring (MRM) methods for quantification. The proposed fragmentation pathway for [M+H]⁺ of this compound is based on established fragmentation mechanisms of similar compounds.

Fragmentation_Pathway M_H [M+H]⁺ m/z 207.15 Fragment_A Fragment A m/z 136.08 M_H->Fragment_A - C₅H₉N (Pyrrolidine) Fragment_B Fragment B m/z 72.08 M_H->Fragment_B - C₇H₇NO (p-aminophenol) Fragment_C Fragment C m/z 109.07 Fragment_A->Fragment_C - C₂H₄ (Ethene)

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

  • Precursor Ion ([M+H]⁺, m/z 207.15): The protonated molecule.

  • Fragment A (m/z 136.08): This fragment likely arises from the cleavage of the C-N bond of the pyrrolidine ring, resulting in the loss of a neutral pyrrolidine molecule.

  • Fragment B (m/z 72.08): This corresponds to the protonated pyrrolidine moiety, resulting from the cleavage of the ethoxy linkage.

  • Fragment C (m/z 109.07): A subsequent fragmentation of Fragment A through the loss of ethene from the ethoxy chain can lead to this ion, corresponding to protonated p-aminophenol.

Purity Assessment

The purity of the sample can be assessed by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram. It is essential to ensure that the method is capable of separating all potential process-related impurities and degradation products.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6]

Validation ParameterAcceptance CriteriaRationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Ensures that the signal measured is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.Demonstrates a proportional relationship between concentration and instrument response.
Range The range should cover the expected concentrations of the analyte in the samples.Defines the upper and lower concentration limits for which the method is accurate and precise.
Accuracy Recovery of 80-120% for the assay of an API.Measures the closeness of the experimental value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Demonstrates the reliability of the method during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the LC-MS characterization of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are designed to be robust and reproducible. By understanding the rationale behind the experimental choices and the predicted fragmentation behavior, researchers can confidently identify and quantify this important pharmaceutical intermediate. The outlined validation parameters provide a clear pathway for ensuring the method's suitability for use in a regulated drug development environment.

References

using 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Advanced Synthesis of Heterocyclic Scaffolds Utilizing 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the strategic use of this compound as a pivotal intermediate in heterocyclic synthesis. We delve into the rationale behind its selection as a building block, focusing on its unique structural features that impart desirable pharmacokinetic properties to target molecules. The primary focus will be on the synthesis of quinazoline derivatives, a scaffold of significant pharmacological importance. This document furnishes field-proven, step-by-step protocols, mechanistic insights, and workflow visualizations to empower scientists in their synthetic endeavors.

Introduction: The Strategic Value of the Pyrrolidin-Ethoxy Aniline Moiety

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with tailored pharmacological profiles is paramount. The starting material, this compound, has emerged as a particularly valuable building block. Its structure is a composite of three key features:

  • Aromatic Amine: The primary aniline group serves as a versatile chemical handle for a multitude of classical and contemporary C-N bond-forming reactions, making it an ideal entry point for constructing nitrogen-containing heterocycles.

  • Flexible Ethoxy Linker: The two-carbon ether linkage provides conformational flexibility, allowing the terminal pyrrolidine group to orient itself optimally for interactions with biological targets.

  • Basic Pyrrolidine Ring: The pyrrolidine moiety is a common pharmacophore found in numerous FDA-approved drugs.[1][2] Its basic nitrogen can form salt bridges, enhance aqueous solubility, and occupy specific binding pockets in enzymes and receptors, thereby modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

This unique combination makes this compound an attractive starting point for synthesizing libraries of compounds, particularly targeting scaffolds like quinazolines and quinazolinones, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5]

Physicochemical Profile of the Core Reagent

A thorough understanding of the starting material's properties is critical for reaction setup, optimization, and safety.

PropertyValueReference(s)
Chemical Name This compound[6][7][8]
Synonyms 4-[2-(1-pyrrolidinyl)ethoxy]phenylamine
CAS Number 50609-01-3[6][7]
Molecular Formula C₁₂H₁₈N₂O[7][9][10]
Molecular Weight 206.29 g/mol [6]
Appearance White to off-white crystalline powder or solid[6][9]
Melting Point 98-102 °C[6]
Solubility Soluble in DMSO, methanol, dichloromethane; slightly soluble in water[6]
Storage Store at 2–8 °C under an inert atmosphere (e.g., Argon)[7][9]

Application Protocol: Synthesis of Quinazolinone Scaffolds

Quinazolinones represent a privileged class of heterocycles in drug discovery.[5][11] Their synthesis from this compound can be achieved through several reliable methods. Here, we present a robust and widely applicable protocol involving a condensation reaction with N-acetylisatoic anhydride, which serves as a convenient precursor for the 2-methyl-4-oxo-quinazoline core.

Rationale and Mechanistic Overview

This synthetic strategy leverages the nucleophilicity of the primary aniline to initiate a ring-opening/recyclization cascade with N-acetylisatoic anhydride. The reaction proceeds via three key stages:

  • Nucleophilic Acyl Substitution: The aniline nitrogen attacks one of the carbonyl groups of the anhydride, leading to the opening of the oxazinone ring.

  • Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular attack on the adjacent N-acetyl carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic quinazolinone ring system.

Glacial acetic acid is an ideal solvent as it facilitates proton transfer steps and maintains the reactants in solution at elevated temperatures, driving the reaction to completion.

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep Combine Reagents: - this compound - N-acetylisatoic anhydride - Glacial Acetic Acid Reflux Heat to Reflux (e.g., 120 °C) Monitor by TLC (4-6 h) Prep->Reflux Heat Cool Cool to RT Reflux->Cool Reaction Complete Neutralize Pour into ice-water Neutralize with aq. NH4OH Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Final Product: 2-methyl-3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)quinazolin-4(3H)-one Dry->Product

Caption: Workflow for quinazolinone synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 2-methyl-3-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)quinazolin-4(3H)-one.

Materials & Reagents:

ReagentMW ( g/mol )MolesEquivalentsAmount
This compound206.2910 mmol1.02.06 g
N-acetylisatoic anhydride205.1711 mmol1.12.26 g
Glacial Acetic Acid---40 mL
Ammonium Hydroxide (28-30% aq.)---As needed
Ethanol (95%)---For recrystallization
Deionized Water---For washing

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.06 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (40 mL) and stir until the aniline is fully dissolved. To this solution, add N-acetylisatoic anhydride (2.26 g, 11 mmol) in one portion.

    • Expert Insight: Adding the anhydride to the dissolved aniline solution ensures a homogenous reaction mixture from the outset. Using a slight excess (1.1 eq) of the anhydride ensures complete consumption of the limiting aniline reagent.

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 120 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5). The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

  • Neutralization & Precipitation: Neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A solid precipitate will form.

    • Trustworthiness Check: This step is crucial. The product is typically insoluble in neutral aqueous media. Precipitation from a large volume of ice-water followed by neutralization effectively removes the acetic acid solvent and other water-soluble impurities.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

  • Purification: Purify the crude solid by recrystallization from hot ethanol (95%). Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight. Characterize the final product by NMR, MS, and melting point analysis.

Broader Synthetic Potential and Applications

While the synthesis of quinazolinones is a primary application, the utility of this compound extends to other important heterocyclic systems.

Quinoline Synthesis

The aniline moiety can participate in classic quinoline syntheses such as the Doebner-von Miller reaction or the Combes quinoline synthesis . For instance, reacting the aniline with α,β-unsaturated aldehydes or ketones under strong acid catalysis can yield substituted quinolines bearing the critical pyrrolidin-ethoxy side chain. These methods, while often requiring harsh conditions, provide access to a different region of chemical space.[12][13]

Pharmacological Relevance

The heterocyclic compounds derived from this aniline are of significant interest in drug discovery. Quinazolines and quinazolinones are core structures in compounds developed as:

  • Anti-inflammatory agents [4][14]

  • Anticancer therapeutics , often acting as kinase inhibitors[11][15]

  • Cytokine inhibitors [3]

The pyrrolidin-ethoxy side chain often plays a direct role in enhancing potency and tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these drug candidates.

Conclusion

This compound is a high-value, versatile intermediate for constructing complex, pharmacologically relevant heterocyclic molecules. Its strategic combination of a reactive aniline handle and a desirable pharmacokinetic tail makes it an indispensable tool for medicinal chemists. The protocols and insights provided herein offer a validated framework for the reliable synthesis of quinazolinone derivatives and serve as a foundation for exploring other heterocyclic systems. By understanding the causality behind the experimental steps, researchers can confidently adapt and optimize these methods for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, including certain antidepressants and kinase inhibitors.[1] Its purity and quality are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical standards and protocols for the characterization of this compound, ensuring reliable and reproducible results in a research and development setting. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapters to ensure scientific integrity and regulatory compliance.[2][3][4][5][6][7][8][9][10][11][12][13]

Compound Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Name This compound[1][14][15][16][17][18]
Synonyms 4-(2-Pyrrolidinoethoxy)aniline, 4-[2-(1-pyrrolidinyl)ethoxy]benzenamine[1]
CAS Number 50609-01-3[1][14]
Molecular Formula C₁₂H₁₈N₂O[1][14][16][17]
Molecular Weight 206.29 g/mol [1][16][17]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]
Storage Keep in a cool, dry, dark place. Recommended long-term storage at 2-8°C.[1][14]

Analytical Strategy: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. This approach allows for orthogonal testing, providing a high degree of confidence in the identity, purity, and quality of the material.

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Part 1: Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone of purity assessment and quantification. The following high-performance liquid chromatography (HPLC) method has been developed based on the analysis of structurally similar aromatic amines and is suitable for the determination of this compound and its non-volatile impurities.[19]

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to provide high-resolution separation of the main component from potential process-related impurities and degradation products.

Rationale for Method Development:

  • Reversed-Phase Chromatography: Chosen due to the moderate polarity of the analyte. A C18 stationary phase provides excellent retention and separation capabilities for aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the elution of both polar and non-polar impurities. The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the basic aniline and pyrrolidine moieties.

  • UV Detection: The aromatic nature of the molecule provides strong chromophores, making UV detection at 254 nm a sensitive and reliable method for quantification.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 7.0 with 1 M KOH
Mobile Phase B Acetonitrile
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Protocol:

  • Preparation of Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 7.0 with 1 M potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • System Suitability: In accordance with USP <621>, inject the standard solution five times.[6][11][20][21] The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000.

  • Analysis and Calculation: Inject the standard and sample preparations. Calculate the percentage purity or assay value using the following formula:

    % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100%

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The analysis of residual solvents is a critical quality attribute and is guided by ICH Q3C guidelines.[1] A headspace GC-MS method is recommended for the detection and quantification of volatile organic compounds used during the synthesis and purification of this compound.

Instrumentation and Consumables:

ParameterSpecification
GC-MS System Gas chromatograph with a headspace autosampler and a mass selective detector
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Diluent Dimethyl sulfoxide (DMSO)

Protocol:

  • Standard Preparation: Prepare a stock standard containing all potential residual solvents at a concentration of 1000 µg/mL in DMSO. Prepare a working standard by diluting the stock standard in DMSO to a concentration appropriate for the target limits of the solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex to dissolve.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 10:1

    • Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 250 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350

  • Analysis: Analyze the blank (DMSO), standard, and sample preparations. Identify and quantify the residual solvents based on their retention times and mass spectra compared to the standard.

Part 2: Spectroscopic Methods for Identification and Structural Elucidation

Spectroscopic techniques provide unambiguous identification and structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation:

    • N-H stretch (primary amine): Two bands in the region of 3400-3300 cm⁻¹

    • C-H stretch (aromatic): ~3100-3000 cm⁻¹

    • C-H stretch (aliphatic): ~2950-2850 cm⁻¹

    • C=C stretch (aromatic): ~1600-1450 cm⁻¹

    • C-O stretch (ether): ~1250-1050 cm⁻¹

    • C-N stretch (amine): ~1350-1000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is a powerful tool for unequivocal identification.[22]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

    • ~6.6-6.8 ppm: Aromatic protons (4H, multiplet)

    • ~4.0 ppm: -O-CH₂- protons (2H, triplet)

    • ~3.6 ppm: -NH₂ protons (2H, broad singlet)

    • ~2.8 ppm: -N-CH₂- protons (pyrrolidine ring) (2H, triplet)

    • ~2.6 ppm: -N-CH₂- protons (ethoxy chain) (4H, triplet)

    • ~1.8 ppm: -CH₂- protons (pyrrolidine ring) (4H, multiplet)

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 207.15.

Part 3: Method Validation

All analytical methods used for the release of pharmaceutical intermediates must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][4][5][7][8][9][10][13][23]

Figure 2: Key validation parameters for analytical procedures as per ICH Q2(R2) guidelines.

Validation Summary for the HPLC Method:

ParameterAcceptance Criteria
Specificity The peak for this compound is well-resolved from impurities and excipients. Peak purity should be confirmed using a photodiode array detector.
Linearity R² ≥ 0.999 for a minimum of five concentration levels across the range.
Range 80-120% of the nominal concentration for assay. For impurities, from the reporting threshold to 120% of the specification.
Accuracy 98.0% to 102.0% recovery for the assay. For impurities, recovery should be within 70-130%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for the assay.
Quantitation Limit (QL) Signal-to-noise ratio ≥ 10.
Detection Limit (DL) Signal-to-noise ratio ≥ 3.
Robustness The method's performance is unaffected by small, deliberate variations in parameters such as pH, column temperature, and mobile phase composition.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols, in conjunction with a thorough understanding of the underlying scientific principles and regulatory expectations, will ensure the generation of high-quality, reliable data essential for the successful development of pharmaceutical products. Continuous lifecycle management of these analytical procedures is recommended to maintain their suitability over time.[8]

References

Application Notes and Protocols: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline has emerged as a cornerstone intermediate, particularly in the development of kinase inhibitors. Its unique structural features—a primary aromatic amine for versatile coupling reactions, a flexible ethoxy linker, and a basic pyrrolidine ring—collectively contribute to favorable pharmacokinetic and pharmacodynamic properties in the resulting drug candidates.[1][2] This guide provides an in-depth exploration of this valuable building block, offering detailed synthetic protocols and insights into its application, with a focus on its pivotal role in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 50609-01-3[1]
Molecular Formula C₁₂H₁₈N₂O[2][5]
Molecular Weight 206.29 g/mol [1]
Appearance White to off-white crystalline powder[1][6]
Melting Point 98-102 °C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]
pKa 9.76 ± 0.20 (Predicted)[2]
Storage 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place.[2][6]

Safety and Handling: this compound is classified as an irritant and may cause eye, skin, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Strategic Advantage of the Pyrrolidinylethoxy Moiety in Kinase Inhibition

The recurrent appearance of the this compound scaffold in successful kinase inhibitors is not coincidental. This moiety often serves as a key pharmacophore, contributing to potent and selective inhibition.

  • Enhanced Solubility and Bioavailability: The basic nitrogen of the pyrrolidine ring is typically protonated at physiological pH, which can significantly improve the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.

  • Key Receptor Interactions: The pyrrolidinylethoxy side chain can engage in crucial hydrogen bonding and ionic interactions with amino acid residues in the ATP-binding pocket of kinases. This contributes to the overall binding affinity and potency of the inhibitor.

  • Vector for SAR Exploration: The pyrrolidine ring and the ethoxy linker provide multiple points for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties during lead optimization. Structure-activity relationship (SAR) studies often involve modifying this side chain to optimize drug-like properties.[7][8][9][10]

G Aniline Aniline Binding Binding Aniline->Binding Forms core structure SAR SAR Binding->SAR Linker Linker Linker->Binding Positions key interactions Pyrrolidine Pyrrolidine Solubility Solubility Pyrrolidine->Solubility Protonation at physiological pH Bioavailability Bioavailability Solubility->Bioavailability

Application in the Synthesis of Fedratinib: A Case Study

Fedratinib (formerly TG101348) is a selective inhibitor of Janus-associated kinase 2 (JAK2), approved for the treatment of myelofibrosis.[4][11][12] The synthesis of Fedratinib prominently features this compound as a key nucleophile that is coupled with a substituted pyrimidine core.

Fedratinib_Synthesis cluster_conditions Reaction Conditions node1 N-tert-Butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (Pyrimidine Core) node3 Fedratinib node1->node3 SNAr Reaction (Nucleophilic Aromatic Substitution) node2 This compound (Nucleophilic Building Block) node2->node3 conditions Acetic Acid (Solvent/Catalyst) Microwave Irradiation 150 °C, 20 min

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-nitrophenol, a common and cost-effective starting material. The procedure involves a Williamson ether synthesis followed by the reduction of the nitro group.

Step 1a: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

  • Reagents and Setup:

    • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (13.9 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and anhydrous acetone (250 mL).

    • Stir the resulting suspension vigorously.

  • Addition of Alkylating Agent:

    • In a separate flask, prepare a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (17.0 g, 100 mmol) in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate. Extract the free base with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Alternatively, use a commercially available free base.

    • Dissolve the resulting 1-(2-chloroethyl)pyrrolidine in 50 mL of anhydrous acetone and add it dropwise to the stirring suspension of 4-nitrophenol and potassium carbonate over 30 minutes.

  • Reaction and Workup:

    • Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from ethanol to yield 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine as a pale yellow solid.

Step 1b: Reduction to this compound

  • Reagents and Setup:

    • In a 500 mL round-bottom flask, dissolve the 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine (23.6 g, 100 mmol) from the previous step in ethanol (200 mL).

    • Carefully add 10% Palladium on carbon (Pd/C) (1.0 g, ~5 mol% Pd).

  • Hydrogenation:

    • Fit the flask with a balloon filled with hydrogen gas (H₂), or alternatively, perform the reaction in a Parr hydrogenator.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting nitro compound has been fully consumed.

  • Workup and Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Protocol 2: Synthesis of Fedratinib using this compound

This protocol is adapted from the patent literature and describes the final coupling step to form Fedratinib.[3]

  • Reagents and Setup:

    • To a microwave reaction tube, add N-tert-butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (0.28 mmol, 1.0 equiv) and this compound (0.49 mmol, 1.75 equiv).[3]

    • Add glacial acetic acid (3 mL) to the tube.

  • Microwave Reaction:

    • Seal the reaction tube and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at 150 °C for 20 minutes.[3]

  • Workup and Purification:

    • After the reaction is complete, cool the tube to room temperature.

    • Concentrate the reaction mixture in vacuo to remove the acetic acid.

    • Dissolve the residue in ethyl acetate (EtOAc) and add hexanes until a solid precipitates.[3]

    • Filter the solid and wash with hexanes.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization to yield Fedratinib as a solid.

Note on Protocol Self-Validation: For both protocols, the identity and purity of the products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

This compound has firmly established its value as a privileged building block in medicinal chemistry. Its utility in the synthesis of Fedratinib exemplifies its importance in constructing complex and biologically active molecules. The synthetic routes provided herein offer reliable methods for the preparation and application of this key intermediate. As the quest for novel kinase inhibitors and other therapeutic agents continues, the strategic deployment of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery campaigns.

References

The Strategic Integration of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the identification and strategic deployment of versatile chemical building blocks that can confer desirable pharmacological and pharmacokinetic properties to a drug candidate. Among these, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline has emerged as a scaffold of significant interest, particularly in the development of targeted therapies for oncology and other complex diseases.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its integration into advanced pharmaceutical intermediates, and present a case study on its pivotal role in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib.

Physicochemical Properties and Strategic Importance

This compound is a white to off-white crystalline powder with the molecular formula C₁₂H₁₈N₂O.[1][2][3][4] Its structure features a primary aromatic amine, an ether linkage, and a terminal pyrrolidine ring. This unique combination of functional groups underpins its value in drug design.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈N₂O[1][3]
Molecular Weight 206.29 g/mol [1]
CAS Number 50609-01-3[1]
Appearance White to off-white crystalline powder[1]
Melting Point 98-102 °C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]

The strategic importance of the 4-(2-(pyrrolidin-1-yl)ethoxy) moiety can be attributed to several key factors:

  • Modulation of Physicochemical Properties: The pyrrolidine ring, a saturated heterocycle, can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[5] The basic nitrogen atom can be protonated at physiological pH, further improving solubility and potentially facilitating interactions with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the primary aniline amine serves as a hydrogen bond donor. These interactions are crucial for specific and high-affinity binding to target proteins, such as the hinge region of kinases.[5][6]

  • Vector for Target Engagement: The flexible ethoxy linker allows the pyrrolidine group to orient itself optimally within a binding pocket, potentially accessing regions that can enhance potency and selectivity.

  • Improved Pharmacokinetic Profile: The inclusion of such basic amine-containing side chains can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved oral bioavailability and a more favorable half-life.[7]

Application Showcase: Synthesis of the JAK2 Inhibitor Fedratinib

A prime example showcasing the utility of this compound is its role as a key intermediate in the synthesis of Fedratinib (TG101348), an FDA-approved selective inhibitor of Janus kinase 2 (JAK2).[8][9][10] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), making JAK2 a critical therapeutic target.[8]

The JAK-STAT Signaling Pathway and Fedratinib's Mechanism of Action

The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating cell proliferation, differentiation, and survival. In MPNs, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell growth.[8]

Fedratinib is an ATP-competitive inhibitor that binds to the kinase domain of JAK2, preventing the phosphorylation of downstream STAT proteins (STAT3 and STAT5).[10] This blockade of the aberrant signaling cascade ultimately leads to the induction of apoptosis in malignant cells.[10]

JAK_STAT_Pathway cluster_cell Cell Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding JAK2 JAK2 receptor->JAK2 2. Dimerization & JAK2 Activation pJAK2 pJAK2 STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT pSTAT dimer STAT Dimer pSTAT->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 6. Gene Regulation Fedratinib Fedratinib Fedratinib->JAK2 Inhibition

Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Fedratinib's Kinase Selectivity Profile

Structure-based drug design has endowed Fedratinib with notable selectivity for JAK2 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

KinaseIC₅₀ (nM)Reference(s)
JAK2 ~3[8][11]
FLT3 15[11]
JAK1 ~105[11]
TYK2 ~405[11]
JAK3 >1000[11]

The data clearly indicates that Fedratinib is significantly more potent against JAK2 compared to other JAK kinases, which is a desirable attribute for a targeted therapy.

Experimental Protocols: Synthesis of Fedratinib

The synthesis of Fedratinib can be conceptualized as a convergent process, culminating in the coupling of two key intermediates: This compound and N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide .

Fedratinib_Synthesis cluster_A Intermediate A Synthesis cluster_B Intermediate B A1 2,4-dichloro-5-methylpyrimidine A3 N-(tert-butyl)-3-((2-chloro-5- methylpyrimidin-4-yl)amino)benzenesulfonamide A1->A3 A2 3-amino-N-tert-butylbenzenesulfonamide A2->A3 C1 Fedratinib A3->C1 Nucleophilic Aromatic Substitution B1 This compound B1->C1

Figure 2: Convergent synthetic workflow for Fedratinib.

Protocol 1: Synthesis of Intermediate A - N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

This protocol details the synthesis of the key pyrimidine intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-methylpyrimidine. The regioselectivity of this reaction, favoring substitution at the C4 position, is a well-established principle in pyrimidine chemistry, driven by the electronic properties of the heterocyclic ring.[12]

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • 3-amino-N-tert-butylbenzenesulfonamide

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.0 eq), 3-amino-N-tert-butylbenzenesulfonamide (1.05 eq), and n-butanol (10 mL per gram of dichloropyrimidine).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. The base is essential to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards product formation.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol. c. Dissolve the resulting residue in ethyl acetate (EtOAc). d. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide as a solid.

Protocol 2: Final Synthesis of Fedratinib

This final step involves a second SNAr reaction, where the aniline nitrogen of This compound displaces the remaining chlorine atom on the pyrimidine ring of Intermediate A.

Materials:

  • N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (Intermediate A)

  • This compound

  • Acetic acid

  • Microwave reactor and reaction vials

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (1.0 eq) and this compound (1.75 eq) in acetic acid (3 mL).[2] The use of an acid catalyst can facilitate the reaction, and microwave irradiation significantly reduces the reaction time compared to conventional heating.

  • Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 150 °C for 20 minutes.[2]

  • Work-up and Isolation: a. After cooling, concentrate the reaction mixture to dryness. b. Dissolve the residue in a minimal amount of ethyl acetate. c. Add hexanes to precipitate the product. d. Collect the solid by filtration and wash with hexanes.

  • Purification: The precipitated solid can be further purified by recrystallization or column chromatography if necessary to yield Fedratinib as a white solid.[2]

The Pharmacokinetic Profile of Fedratinib: The Contribution of the Pyrrolidine Moiety

The pharmacokinetic properties of Fedratinib underscore the successful application of the this compound building block.

ParameterValueReference(s)
Bioavailability Oral[13]
Tₘₐₓ 1.75-3 hours[10]
Protein Binding ≥92%[10]
Metabolism Primarily by CYP3A4, CYP2C19, and FMO3[9]
Elimination Half-life 41 hours (effective), 114 hours (terminal)[10]
Excretion 77% in feces, 5% in urine[10]

The 2-(pyrrolidin-1-yl)ethoxy side chain plays a crucial role in achieving this favorable profile. Its basic nature contributes to the aqueous solubility of Fedratinib, which is essential for oral absorption.[5] The overall molecular structure, including this side chain, allows for efficient transport across the intestinal membrane. The long half-life supports a once-daily dosing regimen, improving patient compliance.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry, as exemplified by its successful incorporation into the JAK2 inhibitor Fedratinib. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it an attractive scaffold for the design of new therapeutic agents. The synthetic protocols provided herein offer a practical guide for researchers seeking to utilize this important intermediate. As the demand for targeted therapies continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of innovative drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3). This aniline derivative is a crucial building block and key intermediate in the development of various pharmaceutical agents.[1][2] Its synthesis, most commonly approached via a Williamson ether synthesis, presents a classic yet persistent challenge in regioselectivity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common side reactions, optimization strategies, and purification challenges encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Primary Route - Williamson Ether Synthesis & Its Challenges

The Williamson ether synthesis is a robust and widely used method for forming ethers.[3] In this context, it involves the SN2 reaction between the phenoxide of 4-aminophenol and an alkylating agent, typically 1-(2-chloroethyl)pyrrolidine or its tosylate equivalent.[4][5] However, the success of this reaction hinges on controlling the reactivity of the two nucleophilic sites on the 4-aminophenol starting material.

FAQ 1.1: What is a reliable starting protocol for the Williamson ether synthesis of this compound?

A typical lab-scale procedure is outlined below. This protocol is a starting point and may require optimization based on your specific reagents and equipment.

Experimental Protocol: Williamson Ether Synthesis

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration with respect to 4-aminophenol).

  • Alkylation: While stirring vigorously under a nitrogen atmosphere, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) to the mixture. Note: If using the free base, 1.05 eq is sufficient.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane with 1% Triethylamine).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Pour the filtrate into a separatory funnel containing water and extract three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product typically requires purification by column chromatography on silica gel.

G cluster_reactants Reactants cluster_products Products 4-Aminophenol Reaction_Vessel DMF, 80-90 °C 4-Aminophenol->Reaction_Vessel 1.0 eq Alkyl_Halide 1-(2-chloroethyl)pyrrolidine Alkyl_Halide->Reaction_Vessel 1.1 eq Base K₂CO₃ Base->Reaction_Vessel 2.0 eq Target_Product This compound Salt KCl + KHCO₃ Reaction_Vessel->Target_Product Reaction_Vessel->Salt

Caption: General workflow for the Williamson ether synthesis.
FAQ 1.2: My TLC shows multiple product spots. What are the most common side products?

This is the most frequent issue and stems from the fact that 4-aminophenol is an ambident nucleophile , containing both a phenolic oxygen and an aniline nitrogen that can act as nucleophiles.[4]

The primary side reactions are:

  • N-Alkylation: The nitrogen atom of the amino group attacks the alkyl halide, forming 4-((2-(pyrrolidin-1-yl)ethyl)amino)phenol.

  • N,O-Dialkylation: If excess alkylating agent is used or reaction times are prolonged, both the oxygen and nitrogen atoms can react, leading to N,N-dialkylation or a combination of O- and N-alkylation.

  • Elimination (E2): The alkyl halide, 1-(2-chloroethyl)pyrrolidine, can undergo elimination in the presence of a strong or sterically hindered base to form 1-vinylpyrrolidine.[5][6] This is less common with bases like K₂CO₃ but can become significant with stronger bases.

Side_Reactions cluster_paths 4-AP 4-Aminophenol (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired Path) 4-AP->O_Alkylation Phenoxide attack N_Alkylation N-Alkylation (Side Reaction) 4-AP->N_Alkylation Amine attack Desired_Product Target Product: This compound O_Alkylation->Desired_Product N_Product Side Product: 4-((2-(pyrrolidin-1-yl)ethyl)amino)phenol N_Alkylation->N_Product Di_Alkylation N,O-Dialkylation (Side Reaction) Di_Product Side Product: Dialkylated Species Di_Alkylation->Di_Product Desired_Product->Di_Alkylation Further Alkylation N_Product->Di_Alkylation

Caption: Competing O- vs. N-alkylation pathways.
FAQ 1.3: How can I optimize my reaction to favor the desired O-alkylation?

Controlling the regioselectivity is key. The strategy revolves around exploiting the difference in acidity between the phenolic proton (pKa ≈ 10) and the aminic protons (pKa ≈ 30-35).

Causality of Experimental Choices:

  • Choice of Base: The base is the most critical factor. A base should be strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, but not so strong that it significantly deprotonates the amine or promotes elimination.

  • Solvent: Dipolar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation (e.g., K⁺) but not the nucleophilic anion, increasing its reactivity.[6]

  • Temperature: Higher temperatures can favor elimination and may lead to more N-alkylation. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Parameter Optimization Table:

ParameterRecommended ChoiceRationale & Impact on Selectivity
Base K₂CO₃, Cs₂CO₃High O-selectivity. These bases are sufficiently strong to deprotonate the phenol but generally not the amine, maximizing the concentration of the desired phenoxide nucleophile.[6]
NaH, KHModerate to Good O-selectivity. Stronger, non-nucleophilic bases that will completely deprotonate the phenol.[6] Can increase risk of side reactions if not used carefully.
Et₃N, DBUPoor O-selectivity. Organic bases are often not strong enough to fully deprotonate the phenol, leading to competitive N-alkylation from the more available neutral amine.
Solvent DMF, DMSO, AcetonitrilePromotes SN2. These polar aprotic solvents enhance the nucleophilicity of the phenoxide, favoring the desired substitution pathway.[7]
Temperature 60-90 °CBalanced Rate/Selectivity. Sufficient energy for the reaction without excessively promoting elimination or N-alkylation. Monitor closely.
Order of Addition Add alkyl halide to a pre-stirred mixture of 4-aminophenol and baseMaximizes Phenoxide. Allows the base to deprotonate the phenol first, ensuring the phenoxide is the predominant nucleophile when the electrophile is introduced.
FAQ 1.4: I have a mixture of products. What is the best purification strategy?

Separating the desired O-alkylated product from the N-alkylated isomer and dialkylated impurities requires exploiting their differences in polarity.

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system is often best. Start with a less polar mixture (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., 0% to 10% MeOH).

    • Additive: Adding a small amount of triethylamine (0.5-1%) to the mobile phase is highly recommended . Aniline derivatives can streak on acidic silica gel; the base deactivates the acidic sites, leading to much sharper peaks and better separation.

  • Acid-Base Extraction: This can be useful for a preliminary cleanup but may not fully separate the O- and N-alkylated isomers, as both are basic. It can, however, help remove non-basic impurities.

Section 2: Alternative & High-Selectivity Synthetic Routes

When the Williamson synthesis proves difficult to optimize, alternative strategies that circumvent the regioselectivity problem are advisable.

FAQ 2.1: Is there a more robust method to guarantee O-alkylation and avoid the N-alkylation side product entirely?

Yes. The most reliable method is to temporarily protect the nucleophilic amino group, perform the ether synthesis, and then deprotect the amine. This multi-step approach offers superior control and often results in a cleaner product that is easier to purify.[8][9]

Protocol: Amino-Protection Strategy

  • Protection: React 4-aminophenol with benzaldehyde in methanol to form the N-benzylideneimine. This imine is much less nucleophilic than the starting aniline.[9]

  • O-Alkylation: Perform the Williamson ether synthesis on the protected imine using the same conditions as described in FAQ 1.1 (K₂CO₃, 1-(2-chloroethyl)pyrrolidine, DMF). The only available nucleophilic site is now the phenoxide.

  • Deprotection (Hydrolysis): Treat the O-alkylated imine intermediate with aqueous acid (e.g., 2M HCl) to hydrolyze the imine and reveal the primary amino group of the final product.

Protection_Workflow Start 4-Aminophenol Step1 Step 1: Protection + Benzaldehyde, MeOH Start->Step1 Intermediate N-Benzylidene-4-hydroxyaniline (Amine Protected) Step1->Intermediate Step2 Step 2: O-Alkylation + Alkyl Halide, K₂CO₃, DMF Intermediate->Step2 Protected_Product O-Alkylated Imine Step2->Protected_Product Step3 Step 3: Deprotection + aq. HCl Protected_Product->Step3 Final_Product Final Product (High Purity) Step3->Final_Product

Caption: High-selectivity workflow using an amino-protection strategy.
FAQ 2.2: Can I use a Mitsunobu reaction for this synthesis, and what are the potential issues?

The Mitsunobu reaction is a powerful method for forming ethers from alcohols under mild, neutral conditions.[10][11] It would involve reacting 4-aminophenol with 2-(pyrrolidin-1-yl)ethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Potential Pitfalls:

  • Byproduct Removal: The major drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. These can be difficult to remove from the desired product, often requiring meticulous chromatography.

  • Regioselectivity: While generally favoring O-alkylation of phenols, N-alkylation can still occur. The pKa of the nucleophile is a key factor, and aniline, while a weaker nucleophile than the phenol, can sometimes compete.[12]

  • Reagent Sensitivity: DEAD and DIAD are hazardous and should be handled with care. The reaction is also sensitive to moisture.

This route is a viable alternative but is often chosen only when the substrate is sensitive to the basic or higher-temperature conditions of the Williamson synthesis.

Section 3: Product Characterization

FAQ 3.1: How do I use NMR to confirm that I have the desired O-alkylated product and not the N-alkylated side product?

NMR spectroscopy is the definitive tool for distinguishing between the O- and N-alkylated isomers.[13] The key is to look for the presence or absence of specific protons and their chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

CompoundKey Diagnostic SignalsInterpretation
Desired Product (O-Alkylated) ~4.1 ppm (triplet, 2H, Ar-O-CH₂ -); ~5.0-6.0 ppm (broad singlet, 2H, Ar-NH₂ )The presence of the ether linkage shifts the adjacent CH₂ protons downfield to ~4.1 ppm. The primary amine protons are retained.
Side Product (N-Alkylated) ~3.2 ppm (multiplet, 2H, Ar-NH-CH₂ -); ~9.0-10.0 ppm (broad singlet, 1H, Ar-OH ); ~4.0-5.0 ppm (broad singlet, 1H, Ar-NH )The CH₂ group is now attached to a nitrogen, resulting in an upfield shift compared to the O-linked version. The phenolic -OH proton is retained and is typically a broad singlet far downfield. A secondary amine proton (-NH-) will also be present.

By carefully analyzing the ¹H NMR spectrum, you can unambiguously determine the outcome of your reaction and assess the purity of your material.

References

Technical Support Center: Purification of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting the purification of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this versatile pharmaceutical intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing explanations grounded in chemical principles to empower your experimental success.

Introduction: The Challenge of Purifying a Bifunctional Amine

This compound (CAS 50609-01-3) is a key building block in the synthesis of numerous bioactive molecules.[1] Its structure, featuring both a primary aromatic amine and a tertiary aliphatic amine, presents unique purification challenges. The basic nature of the two nitrogen atoms can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation, tailing peaks, and potential product degradation.[2][3] Furthermore, like many anilines, this compound is susceptible to air oxidation, which can introduce colored impurities.[4]

This guide provides a structured approach to overcoming these common hurdles, ensuring you obtain your target compound with the desired purity for downstream applications.

Troubleshooting Common Purification Issues

This section is organized in a question-and-answer format to directly address the most frequent problems encountered during the purification of this compound.

Issue 1: The product is streaking or tailing excessively on a silica gel column.

Question: I'm attempting to purify my crude this compound using standard silica gel column chromatography with a dichloromethane/methanol solvent system, but the product is streaking badly. How can I improve the separation?

Answer: This is a classic problem when purifying basic amines on acidic silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your compound, leading to the observed tailing. To mitigate this, you need to neutralize these acidic sites or use a less acidic stationary phase.

Troubleshooting Steps & Explanations:

  • Mobile Phase Modification (Amine Additive): The most common and effective solution is to add a small amount of a competing amine to your mobile phase.[3]

    • Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your dichloromethane/methanol mobile phase.

    • Causality: The added amine is a small, basic molecule that will preferentially interact with the acidic silanol groups on the silica, effectively "capping" them. This prevents your much larger target molecule from binding irreversibly, allowing it to travel through the column more uniformly and resulting in sharper peaks.[5]

  • Pre-treating the Silica Gel: You can also neutralize the silica gel before packing your column.

    • Protocol: Prepare a slurry of your silica gel in your chosen mobile phase (e.g., dichloromethane/methanol) that already contains 1-2% triethylamine. Let this slurry stand for about 15-20 minutes before packing the column.[5]

    • Causality: This ensures that the acidic sites are neutralized throughout the stationary phase before your compound is introduced.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amine groups, providing a basic surface that repels basic compounds, leading to excellent peak shape without mobile phase modifiers.[2][3]

    • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying amines.[3] However, be aware that it can sometimes be too reactive and may catalyze unintended side reactions.

Issue 2: The purified product is a yellow or brown oil/solid, not the expected white to off-white solid.

Question: My synthesis was successful according to TLC and NMR, but after purification and solvent removal, my final product has a distinct yellow or brown color. What is causing this and how can I fix it?

Answer: Aniline and its derivatives are notoriously prone to air oxidation, which forms highly colored polymeric impurities.[4] This process can be accelerated by exposure to light and heat. The discoloration indicates the presence of these oxidation byproducts.

Troubleshooting Steps & Explanations:

  • Minimize Air and Light Exposure:

    • Protocol: During your workup and purification, try to minimize the exposure of your compound to air. If possible, work under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a dark vial, under an inert atmosphere, and at a low temperature (2-8°C is recommended).[6][7]

    • Causality: Reducing the contact with oxygen and UV light slows down the oxidation process that forms the colored impurities.

  • Charcoal Treatment during Recrystallization: If your product is solid, a recrystallization step with activated charcoal can be very effective.

    • Protocol: Dissolve the impure, colored solid in a minimum amount of a hot suitable solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes). Add a small amount of activated charcoal (typically 1-2% by weight), and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to form crystals.

    • Causality: Activated charcoal has a high surface area and can adsorb large, flat, colored aromatic molecules, such as the oxidation byproducts of aniline, while your less colored, smaller target molecule remains in solution.[8]

  • Acid-Base Extraction: An acid wash during the workup can help remove some basic, colored impurities.

    • Protocol: Before chromatography, dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate your product and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted into an organic solvent.[9][10]

    • Causality: This process separates your basic product from neutral or acidic impurities. Some polymeric oxidation products may be less basic and remain in the organic layer during the acid wash.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect? A1: Besides oxidation products, common impurities often stem from the synthetic route. These can include unreacted starting materials (e.g., 4-nitrophenol or the alkylating agent used to introduce the ethoxy-pyrrolidine side chain) and byproducts from side reactions.[11][12] Incomplete reduction of a nitro group, if that is a precursor, is a frequent source of impurities.[12]

Q2: Can I use reversed-phase chromatography for purification? A2: Yes, reversed-phase flash chromatography can be an excellent alternative. Basic amines often show better peak shapes on C18 columns. For this compound, using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide or triethylamine) will keep the amines in their neutral, free-base form, increasing their retention and improving separation.[3]

Q3: My compound is a solid. What is a good recrystallization solvent? A3: The literature melting point for this compound is around 98-102°C.[1] For recrystallization, you need a solvent in which the compound is soluble when hot but poorly soluble when cold. Good starting points to screen would be ethanol, isopropanol, or a solvent mixture like ethyl acetate/hexanes or toluene/hexanes.[8]

Q4: How can I effectively monitor the purification by TLC? A4: When developing a TLC method for this basic compound, it's crucial to replicate the conditions of your column. Add 1-2% triethylamine to your TLC mobile phase. This will give you a much more accurate prediction of the Rf value and separation you will achieve on the column.[5]

Experimental Protocols & Data

Protocol 1: Column Chromatography with a Modified Mobile Phase
  • Preparation: Choose a suitable solvent system based on TLC analysis (e.g., 95:5 dichloromethane:methanol). Add 1% triethylamine (TEA) to this pre-mixed mobile phase.

  • Column Packing: Dry-pack the column with silica gel. Flush the column with the TEA-modified mobile phase until the silica is fully saturated.[5]

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase. Alternatively, for less soluble compounds, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine (boiling point ~89°C) may require a high-vacuum pump.

Data Summary: Typical Purification Parameters
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Mobile Phase Dichloromethane/Methanol GradientGood polarity range for elution.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silica sites, preventing tailing.[2][3]
Detection UV light (254 nm) / StainingAniline ring is UV active. Stains like permanganate can also be used.
Expected Purity (HPLC) ≥98.5%A common quality standard for pharmaceutical intermediates.[1]

Visualization of the Troubleshooting Workflow

Below is a DOT language script that generates a flowchart for troubleshooting the purification of this compound.

Troubleshooting_Workflow Start Start: Crude Product TLC_Analysis TLC Analysis (with 1% TEA in eluent) Start->TLC_Analysis Streaking Severe Streaking/ Tailing on TLC? TLC_Analysis->Streaking Column_Setup Prepare Silica Column (Eluent with 1% TEA) Run_Column Run Column Chromatography Column_Setup->Run_Column Check_Purity Check Purity & Appearance Run_Column->Check_Purity Pure_White Pure Product (White/Off-White Solid) Check_Purity->Pure_White Pure & White Discolored Product is Discolored (Yellow/Brown) Check_Purity->Discolored Impure/Colored Recrystallize Recrystallization (with activated charcoal) Discolored->Recrystallize Streaking->Column_Setup No Alt_Stationary Consider Alternative Stationary Phase (Amine-Silica or Alumina) Streaking->Alt_Stationary Yes Alt_Stationary->Column_Setup Recrystallize->Check_Purity

Caption: A decision-making workflow for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (CAS No: 50609-01-3).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable pharmaceutical intermediate. This document will address specific experimental issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemical principles.

I. Introduction to the Synthesis of this compound

The most common and industrially scalable method for preparing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a suitable 2-(pyrrolidin-1-yl)ethyl electrophile, typically 1-(2-chloroethyl)pyrrolidine or its hydrochloride salt. The core of this synthesis relies on the nucleophilic attack of the phenoxide ion of 4-aminophenol on the electrophilic carbon of the alkylating agent.

The primary challenge in this synthesis is achieving selective O-alkylation over the competing N-alkylation of the aniline nitrogen. This guide will provide detailed protocols and troubleshooting advice to maximize the yield and purity of the desired O-alkylated product.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction is showing low conversion, and a significant amount of 4-aminophenol remains. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several key factors:

  • Incomplete Deprotonation of 4-aminophenol: The phenolic hydroxyl group of 4-aminophenol must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are often more effective in ensuring complete deprotonation.

      • Stoichiometry of Base: Use at least a stoichiometric equivalent of the base relative to 4-aminophenol. In practice, a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Poor Solubility of Reactants: If the reactants, particularly the sodium or potassium salt of 4-aminophenol, are not well-solvated, the reaction rate will be significantly hindered.

    • Solution:

      • Solvent Selection: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they effectively solvate cations while leaving the nucleophile relatively free.[2] Excellent choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. Of these, DMF is a common and effective choice for this reaction.

  • Insufficient Reaction Temperature or Time: The reaction may have a significant activation energy that is not being overcome at lower temperatures.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature. A common starting point is 70-80 °C, but increasing to 100-120 °C may be necessary to achieve a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of starting material and the formation of the product.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some reactions may require several hours to reach completion. Again, TLC is your best tool for monitoring progress.

  • Deactivation of the Alkylating Agent: 1-(2-chloroethyl)pyrrolidine can be susceptible to side reactions, such as elimination, especially at higher temperatures.

    • Solution:

      • Controlled Addition: Add the alkylating agent dropwise to the solution of the 4-aminophenol phenoxide at the reaction temperature. This maintains a low instantaneous concentration of the alkylating agent, which can help to minimize side reactions.

Q2: I am observing a significant amount of a side-product with a similar polarity to my desired product. What could it be and how can I prevent its formation?

A2: The most likely side-product in this reaction is the N-alkylated isomer, 4-hydroxy-N-(2-(pyrrolidin-1-yl)ethyl)aniline, or the N,O-dialkylated product. The aniline nitrogen, while less nucleophilic than the phenoxide, can still compete in the alkylation reaction.

  • Strategies to Favor O-Alkylation over N-Alkylation:

    • Protecting the Amino Group: A highly effective but longer route involves the temporary protection of the amino group of 4-aminophenol.[3][4]

      • Protection: React 4-aminophenol with an appropriate protecting group, such as benzaldehyde, to form a Schiff base (imine). This masks the nucleophilicity of the aniline nitrogen.

      • O-Alkylation: Perform the Williamson ether synthesis on the protected intermediate. The phenoxide is now the only available nucleophilic site.

      • Deprotection: Hydrolyze the imine, typically with a dilute acid, to regenerate the free amine and yield the desired O-alkylated product.

    • Optimizing Reaction Conditions for Direct Alkylation:

      • Choice of Base and Solvent: The reaction conditions can be tuned to favor O-alkylation. The use of a strong base to fully deprotonate the phenol, in a polar aprotic solvent, generally favors O-alkylation.

      • Hard and Soft Acids and Bases (HSAB) Theory: The phenoxide oxygen is a "harder" nucleophile than the aniline nitrogen. The primary alkyl halide is a relatively "soft" electrophile. While not a perfect predictor, conditions that enhance the hardness of the nucleophile (e.g., using a counter-ion like Na⁺) can favor reaction at the oxygen.

Q3: My final product is a dark oil or discolored solid. How can I improve the color and purity?

A3: Discoloration is often due to the oxidation of the aniline moiety in the starting material or product.[5] Anilines are notoriously susceptible to air oxidation, which can produce highly colored impurities.

  • Minimizing Oxidation During the Reaction:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Control of Reaction Temperature: Avoid excessively high temperatures, as this can accelerate decomposition and oxidation.

  • Purification Strategies:

    • Work-up with a Reducing Agent: During the aqueous work-up, the addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅), can help to reduce colored oxidized species back to the colorless aniline.

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.

    • Recrystallization: This is a powerful technique for both purification and color improvement.

      • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems such as ethanol/water, isopropanol, or ethyl acetate/hexanes.

    • Column Chromatography: For high purity, column chromatography is very effective.

      • Stationary Phase: Silica gel is the most common choice.[6]

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be fine-tuned based on TLC analysis. A small amount of triethylamine (e.g., 1%) can be added to the mobile phase to prevent tailing of the basic amine product on the acidic silica gel.

III. Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: The literature reported melting point is in the range of 98-102 °C.[1][7] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q: What are the key safety precautions I should take when running this synthesis?

A:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents like DMF and 1-(2-chloroethyl)pyrrolidine.

  • Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle with extreme care under an inert atmosphere. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

  • Alkylating Agent: 1-(2-chloroethyl)pyrrolidine is a potential irritant and should be handled with caution.

Q: Can I use 1-(2-bromoethyl)pyrrolidine instead of the chloro-derivative?

A: Yes, the bromo-derivative is a more reactive alkylating agent and may lead to a faster reaction or allow for milder reaction conditions. However, it is also more expensive and may be more prone to side reactions if the conditions are not carefully controlled.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase that gives good separation between the starting material (4-aminophenol) and the product. A mixture of ethyl acetate and hexanes (e.g., 1:1) or dichloromethane and methanol (e.g., 9:1) is a good starting point. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate.

IV. Experimental Protocols

Protocol 1: Direct O-Alkylation of 4-Aminophenol

This protocol aims for a direct, one-pot synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of 4-aminophenol).

  • Base Addition: Carefully add sodium hydroxide (1.1 eq) to the stirred suspension at room temperature.

  • Formation of Phenoxide: Heat the mixture to 70-80 °C and stir for 1 hour to ensure the complete formation of the sodium phenoxide.

  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) to the reaction mixture.

  • Reaction: Increase the temperature to 100-110 °C and stir the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation via Amine Protection

This protocol offers higher selectivity and a purer final product.

  • Step 1: Protection of the Amino Group

    • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol.

    • Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure. The resulting solid is the N-benzylidene-4-hydroxyaniline (Schiff base) and can often be used in the next step without further purification.

  • Step 2: O-Alkylation

    • Dissolve the crude Schiff base from the previous step in anhydrous DMF.

    • Add sodium hydroxide (1.1 eq) and heat to 70-80 °C for 1 hour.

    • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) and heat to 100-110 °C for 4-8 hours, monitoring by TLC.

  • Step 3: Deprotection

    • After cooling the reaction mixture, add 1 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the imine.

    • Basify the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product as described in Protocol 1.

V. Data Presentation

ParameterProtocol 1: Direct AlkylationProtocol 2: Protected Alkylation
Starting Materials 4-Aminophenol, 1-(2-chloroethyl)pyrrolidine HCl4-Aminophenol, Benzaldehyde, 1-(2-chloroethyl)pyrrolidine HCl
Key Reagents NaOH, DMFNaOH, DMF, HCl
Number of Steps 13
Typical Yield 60-75%75-90%
Purity Profile May contain N-alkylated and N,O-dialkylated impuritiesGenerally higher purity, minimal N-alkylation
Complexity LowerHigher

VI. Visualizations

Workflow for Direct O-Alkylation

direct_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aminophenol 4-Aminophenol phenoxide Formation of Sodium 4-aminophenoxide aminophenol->phenoxide + NaOH in DMF (70-80 °C) alkyl_halide 1-(2-chloroethyl)pyrrolidine HCl base NaOH solvent DMF alkylation O-Alkylation phenoxide->alkylation + Alkyl Halide (100-110 °C) quench Aqueous Quench alkylation->quench extraction Solvent Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Pure this compound purification->product

Caption: Workflow for the direct synthesis of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Deprotonation start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Insufficient Reaction Time start->cause3 cause4 Poor Reactant Solubility start->cause4 solution1a Use Stronger Base (NaOH, NaH) cause1->solution1a solution1b Increase Base Stoichiometry (1.1-1.5 eq) cause1->solution1b solution2 Increase Temperature (e.g., to 100-120 °C) cause2->solution2 solution3 Extend Reaction Time (Monitor by TLC) cause3->solution3 solution4 Use Polar Aprotic Solvent (DMF, DMSO) cause4->solution4

Caption: Troubleshooting flowchart for addressing low reaction yields.

VII. References

  • This compound: Key Intermediate for Pharmaceutical Synthesis. (2025). BenchChem. --INVALID-LINK--

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. --INVALID-LINK--

  • 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline. (2024). ChemBK. --INVALID-LINK--

  • Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan. --INVALID-LINK--

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. --INVALID-LINK--

  • Selective alkylation of aminophenols. (2010). ResearchGate. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • This compound. gsrs. --INVALID-LINK--

  • This compound. PharmaCompass. --INVALID-LINK--

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. --INVALID-LINK--

  • Ether synthesis. Google Patents. --INVALID-LINK--

  • Process for making ethers from alkoxide anions or precursors of alkoxide anions. Google Patents. --INVALID-LINK--

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2019). ACS Omega. --INVALID-LINK--

  • Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][8]naphthyridine-3-carboxylic Acid Benzylamide. (2019). ResearchGate. --INVALID-LINK--

  • This compound. precisionFDA. --INVALID-LINK--

  • Technical Support Center: Purification of Synthetic Products from 4-Aminophenol. (2025). BenchChem. --INVALID-LINK--

References

Technical Support Center: 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability issues commonly encountered with this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Color Change of the Compound (From White/Off-White to Yellow/Brown/Pink)

Symptom: Your solid or dissolved this compound has developed a noticeable color change, indicating degradation.

Probable Cause: The primary cause of color change in anilines is oxidation. The primary amine group (-NH2) is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process leads to the formation of highly colored polymeric imine and quinone-imine structures.

Solution Workflow:

  • Immediate Action: Move the compound to a dark, cool location and purge the container with an inert gas like argon or nitrogen.

  • Solvent Check: If the compound is in solution, ensure the solvent was de-gassed prior to use. Solvents can be a significant source of dissolved oxygen.

  • Purification: If the discoloration is significant, purification by column chromatography may be necessary. A silica gel column with a gradient elution of dichloromethane and methanol is a good starting point.

  • Preventative Measures: For future use, always handle the compound under an inert atmosphere. Use freshly opened, high-purity solvents.

Issue 2: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts

Symptom: You are experiencing poor or variable yields in reactions where this compound is a starting material. You may also observe unexpected spots on TLC or peaks in HPLC/LC-MS.

Probable Cause: This can be due to the use of a partially degraded starting material or incompatibility with reaction conditions. The presence of oxidative degradation products can interfere with your reaction. Additionally, the basicity of the two amine groups can lead to unwanted side reactions under certain pH conditions.

Solution Workflow:

  • Purity Assessment: Before use, assess the purity of your this compound. A quick TLC or HPLC analysis can reveal the presence of impurities.

  • pH Control: The aniline nitrogen is weakly basic, while the pyrrolidine nitrogen is more strongly basic. In acidic conditions, the pyrrolidine nitrogen will be protonated. One supplier notes enhanced stability under acidic conditions, likely due to the protonation of the aniline nitrogen, which would decrease its susceptibility to oxidation.[1] However, strong acids could potentially lead to ether cleavage at elevated temperatures. In basic conditions, the free aniline is more susceptible to oxidation.

  • Reagent Compatibility: Avoid strong oxidizing agents unless they are part of the planned reaction. Be cautious with strong bases, which can deprotonate the aniline and increase its reactivity and susceptibility to oxidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light.[2] For short-term laboratory use, storage in a desiccator at room temperature, away from light, is acceptable. Always ensure the container is tightly sealed.

Storage ConditionRecommendationRationale
Temperature 2-8°C (long-term)Slows down potential degradation reactions.
Room Temperature (short-term)Acceptable for immediate use if other conditions are met.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aniline group.
Light Amber vial or dark containerPrevents photodegradation.
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis and moisture-mediated degradation.

Q2: My compound has turned slightly yellow. Can I still use it?

A2: A slight yellow tinge indicates the onset of oxidation. For non-critical applications or initial trials, it might be usable. However, for reactions sensitive to impurities or for obtaining high-purity final products, it is highly recommended to purify the compound before use. The presence of even small amounts of oxidized impurities can impact reaction kinetics and product profiles.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity assessment.[1] A supplier specifies a purity of ≥98.5% by HPLC. While a specific method for this exact compound is not publicly available, a good starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure protonation of the amines and good peak shape. UV detection at around 254 nm should be suitable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and identifying major impurities.

Q4: Is this compound compatible with all common laboratory solvents?

A4: It is reported to be soluble in DMSO, methanol, and dichloromethane, and slightly soluble in water.[1] It should be compatible with most common aprotic organic solvents like THF, ethyl acetate, and acetone. However, be cautious with chlorinated solvents over long-term storage, as they can contain traces of HCl that may react with the amine groups. Always use high-purity, dry solvents.

Part 3: Visualizations and Protocols

Diagram: Potential Degradation Pathways

G main This compound oxidized Oxidized Intermediates (e.g., Radicals, Imines) main->oxidized O2, light, metal traces hydrolyzed 4-Aminophenol + 2-(Pyrrolidin-1-yl)ethanol main->hydrolyzed Strong Acid/Base, Heat (Ether Cleavage - Less Common) polymers Colored Polymeric Byproducts oxidized->polymers Polymerization

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Small-Scale Purification by Column Chromatography
  • Slurry Preparation: Dissolve the discolored compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding ethyl acetate, followed by a small percentage of methanol. The exact gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product Handling: Dry the purified compound under high vacuum and immediately store it under an inert atmosphere in a dark, cool place.

Diagram: Quality Control Workflow

G start Receive/Synthesize Compound visual Visual Inspection (Color, Form) start->visual hplc HPLC Analysis (Purity ≥ 98.5%) visual->hplc nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr decision Proceed with Experiment? nmr->decision proceed Yes decision->proceed Purity & Structure OK stop No - Purify or Re-synthesize decision->stop Impurities Detected

Caption: Recommended quality control workflow before experimental use.

References

Technical Support Center: Synthesis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the identification and management of process-related impurities. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic protocols and ensure the highest purity of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, linking them to potential impurities and offering corrective actions. The primary synthetic route considered is the Williamson ether synthesis, involving the reaction of a 4-aminophenol salt with 1-(2-chloroethyl)pyrrolidine.

Observed Problem Potential Root Cause(s) Proposed Solutions & Explanations
1. Low Yield of Desired Product - Incomplete reaction. - Competing N-alkylation side reaction. - Suboptimal reaction conditions (base, solvent, temperature).- Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. - Optimize Base and Solvent: A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is crucial to fully deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity over the amino group. An aprotic polar solvent like DMF or DMSO is generally preferred. - Temperature Control: Maintain a moderate temperature (e.g., 60-80 °C) to favor O-alkylation. Higher temperatures can promote the undesired N-alkylation.
2. Product is Off-White, Yellow, or Pink - Presence of oxidized 4-aminophenol impurities.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 4-aminophenol, which can form highly colored quinone-imine species.[1] - Purification with Reducing Agents: During workup, a wash with a dilute solution of a mild reducing agent like sodium dithionite or sodium bisulfite can help to reduce colored impurities back to their colorless forms.[1] - Activated Carbon Treatment: Treatment of the crude product solution with activated charcoal can effectively adsorb colored impurities.[1]
3. Multiple Spots on TLC / Peaks in HPLC Close to the Product Peak - Isomeric impurities (N-alkylated vs. O-alkylated). - Di-alkylated byproducts.- Structural Confirmation: Isolate the major impurity peaks using preparative HPLC or column chromatography and characterize them by NMR and Mass Spectrometry to confirm their structures. - Chromatographic Separation: Develop a more effective HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve baseline separation of all isomers. - Amino Group Protection: For a more controlled synthesis, consider protecting the amino group of 4-aminophenol (e.g., as an acetamide) before the etherification step. The protecting group can then be removed in a subsequent step.
4. Presence of Unreacted Starting Materials in the Final Product - Insufficient reaction time or non-stoichiometric addition of reagents. - Inefficient purification.- Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, 1-(2-chloroethyl)pyrrolidine, to drive the reaction to completion. - Purification Strategy:     - Acid-Base Extraction: Unreacted 4-aminophenol can be removed by washing the organic layer with a dilute basic solution (e.g., 1M NaOH).[1]     - Column Chromatography: A well-optimized silica gel column chromatography can effectively separate the product from the starting materials.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway to this compound and the key side reactions that lead to common impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions (Base, Solvent, Heat) cluster_products Products & Impurities 4-Aminophenol 4-Aminophenol Desired_O_Alkylation Desired O-Alkylation 4-Aminophenol->Desired_O_Alkylation Deprotonation (OH) Side_Reaction_N_Alkylation Side Reaction: N-Alkylation 4-Aminophenol->Side_Reaction_N_Alkylation Nucleophilic Attack (NH2) Side_Reaction_Oxidation Side Reaction: Oxidation 4-Aminophenol->Side_Reaction_Oxidation [O] 1-(2-chloroethyl)pyrrolidine 1-(2-chloroethyl)pyrrolidine 1-(2-chloroethyl)pyrrolidine->Desired_O_Alkylation 1-(2-chloroethyl)pyrrolidine->Side_Reaction_N_Alkylation Side_Reaction_Di_Alkylation Side Reaction: O,N-Di-Alkylation 1-(2-chloroethyl)pyrrolidine->Side_Reaction_Di_Alkylation Target_Product This compound Desired_O_Alkylation->Target_Product N_Alkylated_Impurity N-Alkylated Impurity Side_Reaction_N_Alkylation->N_Alkylated_Impurity Di_Alkylated_Impurity O,N-Di-Alkylated Impurity Side_Reaction_Di_Alkylation->Di_Alkylated_Impurity Oxidized_Impurity Oxidized Impurities (e.g., Quinone-imines) Side_Reaction_Oxidation->Oxidized_Impurity Target_Product->Side_Reaction_Di_Alkylation Further Alkylation (NH2)

Caption: Impurity formation pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control to minimize impurity formation in this synthesis?

A1: The most critical parameters are the choice of base, reaction temperature, and maintaining an inert atmosphere. A strong, non-nucleophilic base selectively deprotonates the more acidic phenolic hydroxyl group. Moderate temperatures favor O-alkylation over N-alkylation, and an inert atmosphere prevents the oxidation of the electron-rich 4-aminophenol starting material.

Q2: How can I differentiate between the desired O-alkylated product and the N-alkylated impurity?

A2: Spectroscopic methods are essential for this. In ¹H NMR, the chemical shift of the protons on the ethoxy chain will differ between the O-alkylated and N-alkylated isomers. Mass spectrometry will show the same molecular ion for both isomers, but fragmentation patterns may differ. The definitive method is 2D NMR (like HMBC and NOESY) to establish connectivity. HPLC can also separate these isomers, often with the N-alkylated product having a different retention time.

Q3: My final product shows a purity of >98% by HPLC, but it still has a slight color. Why?

A3: Even at very low concentrations, certain impurities, particularly oxidation products like quinone-imines, can be intensely colored.[1] Your HPLC method, while good for separating major impurities, might not be optimized for detecting these highly chromophoric species, or they may be present at levels below the limit of quantification but still be visually detectable. A final purification step, such as a charcoal treatment or a recrystallization, may be necessary to remove these trace colored impurities.

Q4: Are there any alternative synthetic routes that might avoid these impurities?

A4: Yes, an alternative approach involves the reduction of a nitro-group precursor. For example, one could perform the Williamson ether synthesis on 4-nitrophenol with 1-(2-chloroethyl)pyrrolidine. The nitro group is deactivating and non-nucleophilic, thus avoiding the issue of N-alkylation. The resulting 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine can then be reduced to the desired aniline using standard methods (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl). This multi-step process often provides a cleaner product.

Experimental Protocols: Impurity Analysis

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the HPLC analysis of this compound and its potential impurities. Method optimization will be required for specific impurity profiles.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Expected Elution Order (Hypothetical):

  • 4-Aminophenol (most polar)

  • N-alkylated impurity

  • This compound (Target Product)

  • O,N-di-alkylated impurity (least polar)

G cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (254 nm / 280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: HPLC analytical workflow for purity testing.

References

Technical Support Center: Troubleshooting Solubility Issues with 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a basic aniline derivative, its aqueous solubility is intrinsically linked to pH, presenting both challenges and opportunities in experimental design and formulation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to effectively work with this molecule.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that govern its solubility.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.29 g/mol -
Appearance White to off-white crystalline powder.[1][2]Indicates that dissolution will involve overcoming crystal lattice energy.
Predicted pKa 9.76 ± 0.20[3]As a basic compound, it will be predominantly in its poorly soluble free base form at neutral and alkaline pH. Solubility will dramatically increase upon protonation at acidic pH.
General Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1][2]Highlights its hydrophobic nature and the need for specific strategies to achieve desired concentrations in aqueous media.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and solubility of this compound.

Q1: Why is my compound not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?

A1: This is expected behavior for this compound. With a predicted pKa of approximately 9.76, the molecule is a weak base.[3] At a neutral pH of 7.4, the compound is well below its pKa, meaning it exists predominantly in its neutral, un-ionized (free base) form. This form has low intrinsic aqueous solubility due to the molecule's overall hydrophobicity. To achieve significant aqueous solubility, the pH of the solution must be lowered to protonate the amine groups, thereby forming a more soluble salt.[4]

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?

A2: This is a common issue known as "crashing out". While this compound is readily soluble in organic solvents like DMSO, this does not guarantee its solubility when diluted into an aqueous buffer.[5][6] The DMSO is a good solubilizing agent, but when the stock solution is introduced to the aqueous medium, the compound is suddenly in a much more polar environment where its intrinsic low aqueous solubility at that pH becomes the limiting factor. The final concentration of your compound in the aqueous medium may be exceeding its solubility limit.

Q3: What is the best starting point for solubilizing this compound for an in vitro assay?

A3: The most direct and effective starting point is pH modification. Given its high pKa, preparing a stock solution in a dilute acidic medium (e.g., 0.1 M HCl) and then further diluting it into your final assay buffer is a robust strategy. This ensures the compound remains in its protonated, soluble salt form. However, you must consider the pH compatibility of your experimental system.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can sometimes aid in the dissolution of kinetically slow-to-dissolve compounds. However, for a compound with low intrinsic solubility, this is often a temporary solution. Upon cooling to ambient or physiological temperatures, the compound may precipitate out of the supersaturated solution. Furthermore, the thermal stability of this compound should be considered, as prolonged heating could lead to degradation.

Troubleshooting Guides

This section provides structured approaches to systematically address solubility problems.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer

This troubleshooting workflow will guide you through the process of identifying an appropriate solvent system.

G cluster_ph pH Modification Workflow cluster_cosolvent Co-solvent Workflow cluster_complex Complexation Workflow start Start: Compound insoluble in neutral aqueous buffer ph_mod Strategy 1: pH Modification start->ph_mod cosolvent Strategy 2: Co-solvent System start->cosolvent complexation Strategy 3: Complexation start->complexation ph_step1 Prepare acidic stock (e.g., 0.1 M HCl). Does it dissolve? ph_mod->ph_step1 co_step1 Try common co-solvents: Ethanol, Propylene Glycol, PEG 400. Start with 10% (v/v). cosolvent->co_step1 cx_step1 Use cyclodextrins (e.g., HP-β-CD). Prepare solutions with varying cyclodextrin conc. complexation->cx_step1 ph_yes Yes ph_step1->ph_yes Yes ph_no No ph_step1->ph_no No ph_step2 Titrate to find optimal pH. Is solubility achieved at a compatible pH? ph_yes->ph_step2 ph_failure Failure: pH modification alone is insufficient. ph_no->ph_failure ph_success Success: Use acidic buffer system. ph_step2->ph_success Yes ph_step2->ph_failure No co_step2 Gradually increase co-solvent %. Is solubility achieved at a tolerable concentration? co_step1->co_step2 co_success Success: Use co-solvent system. (Note potential for precipitation on dilution). co_step2->co_success Yes co_failure Failure: Co-solvents are ineffective or require toxic levels. co_step2->co_failure No cx_step2 Is a significant solubility increase observed? cx_step1->cx_step2 cx_success Success: Use cyclodextrin-based formulation. cx_step2->cx_success Yes cx_failure Failure: Complexation is not effective. cx_step2->cx_failure No

Caption: Troubleshooting workflow for initial solubilization.

Issue 2: Precipitation Upon Dilution of DMSO Stock Solution

This guide provides steps to mitigate precipitation when diluting an organic stock solution into an aqueous medium.

G cluster_dilution_technique Dilution Technique Optimization cluster_formulation_change Formulation Adjustment start Start: Precipitation upon dilution of DMSO stock check_conc Is the final concentration below the aqueous solubility limit at the buffer's pH? start->check_conc conc_yes Yes check_conc->conc_yes Yes conc_no No check_conc->conc_no No dil_tech Improve Dilution Method conc_yes->dil_tech form_change Modify the Formulation conc_yes->form_change lower_conc lower_conc conc_no->lower_conc Lower the final concentration or use a solubilization strategy (see Issue 1). end_goal Goal: Clear, stable solution at the desired concentration. lower_conc->end_goal step_dil Use stepwise dilution. dil_tech->step_dil vortex Vortex vigorously during and after addition. dil_tech->vortex step_dil->end_goal vortex->end_goal acid_stock Prepare stock in dilute acid instead of DMSO. form_change->acid_stock add_cosolvent Add a co-solvent to the final aqueous medium. form_change->add_cosolvent acid_stock->end_goal add_cosolvent->end_goal

Caption: Troubleshooting precipitation from DMSO stock.

Experimental Protocols

These protocols provide a starting point for systematically determining the solubility of this compound.

Protocol 1: Determining the pH-Solubility Profile

This experiment will quantify the solubility of the compound at various pH values, which is critical for selecting an appropriate buffer system.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 9, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (ensure solid is visible at the bottom).

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each pH buffer to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

This protocol helps to identify an effective co-solvent and the required concentration to achieve the desired solubility.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Cremophor EL)

  • Vials, shaker, and quantification instruments as in Protocol 1.

Procedure:

  • Preparation: Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in buffer).

  • Solubility Determination: For each co-solvent mixture, perform the shake-flask solubility method as described in Protocol 1 (Steps 1-7).

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration for each co-solvent tested. This will reveal the most effective co-solvent and the concentration required to solubilize your target amount of the compound.

References

preventing byproduct formation in 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common challenges in your synthetic workflows, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions involving this compound. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.

Issue 1: Formation of Di-acylated Byproduct in Amide Coupling Reactions

Question: I am performing an amide coupling reaction with this compound and an activated carboxylic acid. My post-reaction analysis (TLC/LC-MS) shows a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated species. How can I prevent this?

Explanation of Causality: The primary aniline nitrogen of this compound is the intended site of acylation. However, the tertiary amine of the pyrrolidine ring, while less nucleophilic, can still react with highly activated electrophiles, such as acyl chlorides or the activated esters formed with coupling reagents, especially if the reaction is not carefully controlled. This leads to the formation of a di-acylated byproduct.

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate:

    • Protocol: Use a precise 1:1 molar ratio of the aniline to the activated carboxylic acid. If using a coupling reagent, ensure the carboxylic acid is fully activated before the addition of the aniline. Add the activated acid slowly to a solution of the aniline to avoid localized excesses of the acylating agent.

  • Choice of Coupling Reagent:

    • Recommendation: Opt for coupling reagents that generate less reactive activated esters or require milder reaction conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are often effective.

    • Protocol: To a solution of your carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add DIPEA (2.0 eq). Stir for 15-20 minutes to ensure pre-activation. Then, add a solution of this compound (1.0 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature.

  • In-situ Acyl Halide Formation:

    • Protocol: If using an acyl chloride, consider an in-situ formation and reaction at low temperatures. Add oxalyl chloride or thionyl chloride to your carboxylic acid at 0 °C, followed by removal of the excess reagent under vacuum. Dissolve the crude acyl chloride in an anhydrous solvent and add it slowly to a cooled solution of the aniline and a non-nucleophilic base.

Data Summary: Recommended Amide Coupling Conditions

Coupling ReagentBaseSolventTemperatureKey Considerations
HATU/HBTUDIPEADMF, DCM0 °C to RTPre-activation of the acid is crucial.
EDC/HOBtDIPEA, NMMDCM, CH3CN0 °C to RTCan be effective, but monitor for side reactions.[1]
Acyl ChloridePyridine, Et3NDCM, THF-10 °C to 0 °CSlow addition of the acyl chloride is critical.
Issue 2: N-Alkylation at the Pyrrolidine Nitrogen

Question: I am attempting a reaction that involves an alkyl halide, and I'm observing the formation of a quaternary ammonium salt, indicating alkylation at the pyrrolidine nitrogen. How can I achieve selective N-alkylation at the primary aniline site?

Explanation of Causality: The pyrrolidine nitrogen is a secondary amine and is generally more nucleophilic than the aromatic primary amine. Therefore, in the presence of an alkylating agent, it is the more likely site of reaction. Direct N-alkylation of the aniline nitrogen in the presence of the pyrrolidine is challenging without a protection strategy.

Troubleshooting Workflow:

G start N-Alkylation Attempted side_product Quaternary Ammonium Salt Formation at Pyrrolidine Nitrogen start->side_product protect Protect the Aniline Nitrogen side_product->protect Is aniline N-alkylation the primary goal? reductive_amination Consider Reductive Amination side_product->reductive_amination Can the desired alkyl group be introduced via an aldehyde/ketone? goal Selective N-Alkylation at Aniline Nitrogen alkylation Perform Alkylation on Pyrrolidine protect->alkylation reaction React with Aldehyde/Ketone and Reducing Agent reductive_amination->reaction deprotection Deprotect the Aniline alkylation->deprotection deprotection->goal reaction->goal

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this valuable synthesis from the laboratory bench to a larger scale. Here, we will delve into the practical challenges, troubleshooting strategies, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with 1-(2-chloroethyl)pyrrolidine. The core transformation is the formation of an ether linkage by reacting the phenoxide ion of 4-aminophenol with the electrophilic chloroalkyl side chain.

This molecule is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted aniline, is a versatile building block in medicinal chemistry.

Visualizing the Core Synthesis Workflow

The overall process can be broken down into several key stages, from reaction setup to the isolation of the final pure product.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage Reaction_Setup Reaction Setup: - Charge 4-aminophenol, base, and solvent - Heat to desired temperature Reagent_Addition Controlled Addition: - Add 1-(2-chloroethyl)pyrrolidine solution - Monitor temperature and reaction progress Reaction_Setup->Reagent_Addition Reaction_Completion Reaction Completion: - Hold at temperature until complete - In-process analysis (e.g., HPLC) Reagent_Addition->Reaction_Completion Quenching Quenching: - Cool reaction mixture - Add water to dissolve salts Reaction_Completion->Quenching Extraction Extraction: - Extract with a suitable organic solvent - Separate aqueous and organic layers Quenching->Extraction Washing Washing: - Wash organic layer to remove impurities - Brine wash Extraction->Washing Solvent_Removal Solvent Removal: - Concentrate organic layer under vacuum Washing->Solvent_Removal Crystallization Crystallization: - Dissolve crude product in a hot solvent system - Cool to induce crystallization Solvent_Removal->Crystallization Filtration_Drying Filtration & Drying: - Filter the purified solid - Dry under vacuum Crystallization->Filtration_Drying Final_Product Final_Product Filtration_Drying->Final_Product Final Product: This compound

Caption: A high-level overview of the key stages in the scale-up synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Desired Product - Incomplete deprotonation of 4-aminophenol.- Competing elimination reaction of 1-(2-chloroethyl)pyrrolidine.- Insufficient reaction time or temperature.- Base Selection: Use a sufficiently strong base like potassium carbonate or sodium hydroxide to ensure complete formation of the phenoxide.- Temperature Control: Maintain the reaction temperature within the optimal range (typically 80-100 °C) to favor substitution over elimination.- Reaction Monitoring: Use in-process analysis (e.g., HPLC, TLC) to monitor the consumption of starting materials and confirm reaction completion before work-up.
Formation of N-Alkylated Impurity - The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group for alkylation.- Protecting Groups: For maximum selectivity, consider protecting the amino group of 4-aminophenol (e.g., as an acetamide) before the alkylation step, followed by deprotection. However, this adds extra steps to the synthesis.[1]- Reaction Conditions: Carefully control the reaction conditions. Using a weaker base and a polar aprotic solvent can sometimes favor O-alkylation.
Presence of Colored Impurities in the Final Product - Oxidation of unreacted 4-aminophenol to form highly colored species like benzoquinone-imines.[2]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Work-up: During the work-up, a wash with a dilute solution of a reducing agent like sodium bisulfite can help to decolorize the organic layer.- Charcoal Treatment: Treatment of the crude product solution with activated charcoal before crystallization can effectively remove colored impurities.[2]
Difficulty in Product Crystallization - Presence of impurities that inhibit crystal formation.- Incorrect choice of crystallization solvent.- Cooling the solution too quickly.- Purity of Crude Material: Ensure the crude product is reasonably pure before attempting crystallization. An initial purification by column chromatography may be necessary if the crude material is very impure.- Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol or a mixture of toluene and heptane are often good starting points.- Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can also be beneficial.
Poor Filterability of the Final Product - Formation of very fine particles or an oily precipitate instead of a crystalline solid.- Crystallization Conditions: Optimize the crystallization as described above to obtain a more crystalline product.- Agitation: Control the agitation rate during crystallization. Too high of a shear rate can lead to the formation of fine particles.- Anti-solvent Addition: Consider a controlled addition of an anti-solvent to the product solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this Williamson ether synthesis?

A1: Temperature control is paramount. The reaction is often exothermic, especially during the addition of the alkylating agent. A runaway reaction can lead to a decrease in selectivity, an increase in impurity formation (particularly the elimination byproduct), and pose a significant safety risk. Ensure your reactor has adequate cooling capacity and that the addition of 1-(2-chloroethyl)pyrrolidine is done at a controlled rate to maintain the desired reaction temperature.

Q2: How can I be sure whether I have formed the desired O-alkylated product or the N-alkylated side-product?

A2: Spectroscopic analysis is essential for confirming the structure. 1H NMR spectroscopy is particularly useful. The O-alkylated product will show a characteristic downfield shift of the protons on the ethoxy chain, while the N-alkylated product will show a shift in the signals of the aromatic protons adjacent to the nitrogen atom. 2D NMR techniques like HMBC can provide definitive evidence of the connectivity.

Q3: What are the key safety considerations for scaling up this synthesis?

A3:

  • Exothermicity: As mentioned, the reaction can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before proceeding with a large-scale reaction.

  • Reagent Handling: 4-aminophenol can be an irritant and is harmful if swallowed. 1-(2-chloroethyl)pyrrolidine is a corrosive and reactive alkylating agent. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base Handling: Strong bases like sodium hydroxide are corrosive. Handle with care and in a well-ventilated area.

  • Solvent Safety: Use appropriate engineering controls (e.g., fume hoods, closed systems) to handle flammable organic solvents.

Q4: What is a typical industrial-scale purification method for this compound?

A4: Recrystallization is the most common method for purifying the final product on a large scale. A typical procedure involves dissolving the crude product in a suitable solvent (e.g., isopropanol, ethanol, or a toluene/heptane mixture) at an elevated temperature, followed by controlled cooling to induce crystallization. The purity of the final product is typically assessed by HPLC, with a target of ≥98.5%.[3]

Q5: What are the recommended storage conditions for the final product?

A5: this compound should be stored in a cool, dry place, under an inert atmosphere (nitrogen or argon), and protected from light.[4] The typical recommended storage temperature is 2-8 °C.[3]

Experimental Protocols

Scale-Up Synthesis Protocol

This protocol is a representative example for the synthesis of this compound on a larger laboratory scale. Note: This protocol should be optimized and validated in your laboratory before being implemented at a larger scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminophenol109.13100 g0.916
Potassium Carbonate (K₂CO₃)138.21189 g1.37
1-(2-Chloroethyl)pyrrolidine HCl170.08172 g1.01
N,N-Dimethylformamide (DMF)-1 L-
Toluene-1 L-
Water-2 L-
Brine-500 mL-

Procedure:

  • Reaction Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 4-aminophenol (100 g), potassium carbonate (189 g), and N,N-dimethylformamide (1 L).

  • Heating: Begin stirring and heat the mixture to 80-85 °C.

  • Reagent Addition: In a separate vessel, prepare a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (172 g) in water (200 mL) and neutralize with a 50% aqueous sodium hydroxide solution until the pH is >12. Extract the free base into toluene (300 mL). Slowly add the toluene solution of 1-(2-chloroethyl)pyrrolidine to the reaction mixture over 2-3 hours, maintaining the internal temperature between 80-90 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 85-90 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC until the 4-aminophenol is consumed (<1% remaining).

  • Work-up: Cool the reaction mixture to room temperature. Add water (2 L) and toluene (700 mL). Stir for 30 minutes, then separate the layers.

  • Extraction and Washing: Extract the aqueous layer with toluene (2 x 500 mL). Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Add isopropanol (500 mL) to the crude product and heat to reflux to dissolve. Slowly cool the solution to 0-5 °C to induce crystallization.

  • Isolation: Filter the solid product and wash with cold isopropanol (100 mL). Dry the product under vacuum at 50 °C to a constant weight.

HPLC Method for Purity Analysis

This method can be used to assess the purity of the final product and to monitor the reaction progress.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

Visualizing Potential Side Reactions

The primary competition in this synthesis is between O-alkylation and N-alkylation of the 4-aminophenol.

cluster_pathways Reaction Pathways 4-Aminophenol 4-Aminophenol O_Alkylation O-Alkylation (Desired) 4-Aminophenol->O_Alkylation Base, Heat N_Alkylation N-Alkylation (Side Reaction) 4-Aminophenol->N_Alkylation Base, Heat Alkylating_Agent 1-(2-chloroethyl)pyrrolidine Alkylating_Agent->O_Alkylation Alkylating_Agent->N_Alkylation Desired_Product Desired_Product O_Alkylation->Desired_Product This compound Side_Product Side_Product N_Alkylation->Side_Product N-alkylated impurity

Caption: Competing O- and N-alkylation pathways in the synthesis.

References

Validation & Comparative

The Pyrrolidine Scaffold: A Comparative Guide to Structure, Activity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and prevalence in a vast array of biologically active molecules.[1][2] It is the core structure of the amino acid proline, a fundamental component of proteins, and is found in numerous natural alkaloids with potent pharmacological properties.[1][3] In the realm of synthetic drug design, the pyrrolidine scaffold is among the most frequently utilized non-aromatic nitrogen heterocycles, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA).[4]

What makes this scaffold so compelling for drug development? The answer lies in its unique structural characteristics. Unlike flat, aromatic rings, the sp³-hybridized, non-planar nature of the pyrrolidine ring allows for an efficient and nuanced exploration of three-dimensional chemical space.[4][5][6] This "pseudorotation" endows molecules with conformational flexibility, while the potential for multiple stereogenic centers allows for the precise spatial orientation of substituents.[4][5] These features are critical for achieving high-affinity, selective interactions with biological targets like enzymes and receptors, ultimately influencing a compound's efficacy and safety profile.[4][5][6]

This guide provides a comparative analysis of distinct classes of pyrrolidine-containing compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate them. We will explore examples from oncology, infectious disease, and metabolic disorders, offering researchers, scientists, and drug development professionals a technically grounded perspective on this privileged scaffold.

Comparative Analysis of Pyrrolidine-Based Anticancer Agents

The pyrrolidine motif is a key feature in a multitude of compounds designed to combat cancer, demonstrating the scaffold's utility in generating potent and selective antiproliferative agents.[7][8] Modifications on the pyrrolidine ring can drastically alter cytotoxicity and target specificity, making SAR studies crucial in this domain.[7] Here, we compare two prominent classes: Spirooxindole-Pyrrolidines and Pyrrolidine-Copper(II) Complexes.

Structure-Activity Relationship (SAR) Insights

Spirooxindole-pyrrolidine hybrids represent a significant class of anticancer compounds. The fusion of the pyrrolidine ring with an oxindole moiety in a spirocyclic system creates a rigid, three-dimensional structure that can effectively interact with biological targets. Studies have shown that substituents on both the pyrrolidine and oxindole rings are critical for activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring of the oxindole moiety often enhances cytotoxic effects.[7]

In a different approach, metal complexes incorporating pyrrolidine derivatives have shown significant promise. Thiosemicarbazone pyrrolidine-copper(II) complexes, for example, have demonstrated cytotoxicity superior to the standard-of-care drug cisplatin in certain cancer cell lines.[1] The chelation of the copper ion by the pyrrolidine-containing ligand is believed to be essential for its potent anticancer activity, potentially by facilitating DNA interaction or generating reactive oxygen species.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrrolidine derivatives against various human cancer cell lines. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of anticancer compounds.

Compound Class Specific Derivative Cancer Cell Line Bioactivity (IC₅₀) Reference Compound Reference IC₅₀ Source
Spirooxindole-PyrrolidineThiophene Dispiro IndenoquinoxalineMCF-7 (Breast)17 µMDoxorubicin16 µM[9]
Spirooxindole-PyrrolidineThiophene Dispiro IndenoquinoxalineHeLa (Cervical)19 µMDoxorubicin18 µM[9]
Pyrrolidine-Copper(II) ComplexThiosemicarbazone Pyrrolidine-Cu(II) Complex 37aSW480 (Colon)0.99 ± 0.09 µMCisplatin3.5 ± 0.3 µM[1]
Pyrrolidine-Copper(II) ComplexThiosemicarbazone Pyrrolidine-Cu(II) Complex 37bSW480 (Colon)3.7 ± 0.1 µMCisplatin3.5 ± 0.3 µM[1]
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes a standard colorimetric assay to measure the cytotoxic effects of pyrrolidine compounds on cultured cancer cells. The assay's trustworthiness stems from its direct measurement of metabolic activity, a hallmark of viable cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Pyrrolidine test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this step, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Viability Assessment seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Pyrrolidine Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Induce Cytotoxicity) treat->incubate2 add_mtt 5. Add MTT Reagent (Metabolic Conversion) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Data Analysis (Calculate IC50) read->analysis caption Workflow of the MTT cell viability assay.

Caption: Workflow of the MTT cell viability assay.

Comparative Analysis of Pyrrolidine-Based Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising scaffold for developing new antibacterial and antifungal drugs.[1][2] Their structural diversity allows for targeting various bacterial processes, from DNA replication to cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrrolidine compounds is highly dependent on the nature and position of their substituents. For example, in a series of pyrrolidine-thiazole derivatives, compounds bearing a 4-fluorophenyl substituent on the thiazole ring showed the most potent activity against Bacillus cereus and Staphylococcus aureus.[1] This highlights the importance of halogen bonding and electronic effects in target interaction.

Another strategy involves targeting essential bacterial enzymes like DNA gyrase. 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized that inhibit E. coli DNA gyrase at concentrations comparable to the standard inhibitor novobiocin.[1] The presence of a 4-chlorophenyl group was found to be a recurring feature in the most active compounds, suggesting a key interaction within the enzyme's binding pocket.[1]

Quantitative Comparison of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antimicrobial potency.

Compound Class Specific Derivative Target Organism Bioactivity (MIC) Reference Compound Reference MIC Source
Pyrrolidine-ThiazoleCompound 51a (4-fluorophenyl)B. cereus21.70 ± 0.36 µg/mLGentamicin22.65 ± 0.21 µg/mL[1]
Pyrrolidine-ThiazoleCompound 51a (4-fluorophenyl)S. aureus30.53 ± 0.42 µg/mLGentamicin22.17 ± 0.47 µg/mL[1]
1,2,4-Oxadiazole PyrrolidineCompound 22cE. coli (DNA Gyrase Inhibition IC₅₀)120 ± 10 nMNovobiocin170 nM[1]
Sulfonylamino PyrrolidineCompound 38S. aureus3.11 µg/mLCefaclor-[1]
Sulfonylamino PyrrolidineCompound 38E. coli6.58 µg/mLCefaclor-[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following CLSI guidelines, provides a quantitative measure of a compound's antimicrobial activity. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, ensuring the reliability of the results.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible bacterial growth occurs.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrrolidine test compounds, dissolved in DMSO

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Standardization: Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL. This step is critical for reproducibility.

  • Compound Dilution: Prepare a 2-fold serial dilution of each pyrrolidine compound in a separate 96-well plate using CAMHB. The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Transfer 50 µL of the standardized bacterial inoculum into each well of the plate containing the diluted compounds (final volume 100 µL).

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any compound.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

    • Vehicle Control: A well containing inoculated broth with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication_Fork Replication Fork Proceeds Supercoiled_DNA->Replication_Fork Pyrrolidine Pyrrolidine Inhibitor Inhibition Pyrrolidine->Inhibition Inhibition->DNA_Gyrase Blocks Activity caption Mechanism of DNA gyrase inhibition.

Caption: Mechanism of DNA gyrase inhibition.

Comparative Analysis of Pyrrolidine-Based Enzyme Inhibitors

The pyrrolidine scaffold is adept at targeting specific enzyme active sites, leading to its use in developing inhibitors for various diseases, including type-2 diabetes.[10] By inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion, these compounds can help regulate post-prandial blood glucose levels.

Structure-Activity Relationship (SAR) Insights

In a study of pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, the substitution pattern on an aromatic amine coupled to an N-Boc-proline core was systematically varied. The results showed that a 4-methoxy substituent on the aromatic ring (compound 3g) yielded the most potent inhibition against both enzymes.[10] This suggests that the electron-donating methoxy group plays a crucial role in binding to the enzyme's active site, possibly through hydrogen bonding or favorable electronic interactions. The presence of the N-Boc protecting group was also found to be important for activity, as its removal led to a decrease in inhibitory potential.[10]

Quantitative Comparison of Enzyme Inhibitory Activity

The inhibitory potential of these compounds was quantified by determining their IC₅₀ values against α-amylase and α-glucosidase.

Compound Class Specific Derivative Target Enzyme Bioactivity (IC₅₀) Reference Compound Source
N-Boc Proline AmideCompound 3g (4-methoxy)α-Amylase26.24 µg/mLAcarbose[10]
N-Boc Proline AmideCompound 3g (4-methoxy)α-Glucosidase18.04 µg/mLAcarbose[10]
N-Boc Proline AmideCompound 3a (unsubstituted)α-Amylase36.32 µg/mLAcarbose[10]
N-Boc Proline AmideCompound 3f (4-chloro)α-Glucosidase27.51 µg/mLAcarbose[10]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details a reliable method for screening pyrrolidine derivatives for their ability to inhibit α-glucosidase. The causality is clear: enzyme inhibition directly results in a reduced rate of substrate conversion, which is measured spectrophotometrically.

Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Pyrrolidine test compounds, dissolved in DMSO

  • Acarbose (positive control inhibitor)

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • 50 µL of sodium phosphate buffer (100 mM, pH 6.8)

    • 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to each well. Mix and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of pNPG solution (5 mM in buffer) to each well to start the reaction.

  • Controls:

    • 100% Activity Control: Replace the test compound with 10 µL of buffer.

    • Positive Control: Use Acarbose as the test compound.

    • Blank: The reaction mixture without the enzyme.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot the % Inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion

The pyrrolidine scaffold continues to be a highly productive framework in drug discovery, demonstrating efficacy across a wide range of therapeutic areas including oncology, infectious diseases, and metabolic disorders.[1] Its inherent stereochemistry and three-dimensional character provide a unique advantage for designing potent and selective modulators of biological targets.[4][5] The comparative analyses presented in this guide underscore the critical importance of structure-activity relationship studies, where subtle changes in substitution can lead to dramatic differences in biological outcomes. The detailed experimental protocols provided serve as a foundation for the robust and reproducible evaluation of novel pyrrolidine-containing compounds, enabling researchers to confidently advance the most promising candidates in the ongoing quest for new medicines.

References

A Comparative Guide to the Validation of Analytical Methods for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is a crucial intermediate in the synthesis of various bioactive molecules, including antidepressants and kinase inhibitors for oncology research.[1] As with any component destined for pharmaceutical use, ensuring its purity, potency, and quality is not merely a matter of good practice—it is a regulatory mandate. The analytical methods used to assess these critical quality attributes must be rigorously validated to demonstrate they are fit for their intended purpose.[2][3]

This guide provides an in-depth comparison of analytical method validation strategies for this compound. We move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[4][5][6] Our focus is on two primary analytical objectives: 1) Assay and Purity determination using High-Performance Liquid Chromatography (HPLC), the industry workhorse, and 2) Trace-level analysis of related substances , which may be potential genotoxic impurities (GIs), using the highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS).

The validation process is a systematic journey to provide documented evidence that a method will consistently produce reliable and accurate data.[7] It is the foundation upon which product quality and patient safety are built.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

The Rationale: Why HPLC is the Method of Choice

For non-volatile, UV-active organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard for assay (quantifying the main component) and purity (quantifying impurities). Its robustness, precision, and adaptability make it ideal for routine quality control (QC) environments. The selection of a mixed-mode or reverse-phase column, such as a C18, allows for effective separation of the polar aniline compound from its less polar or more polar impurities.[8][9]

The validation of an HPLC method is a comprehensive process designed to test its performance against predefined acceptance criteria, as stipulated by the ICH Q2(R2) guideline.[4][10][11]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Dev Method Development & Optimization Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Protocol Finalized Method Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Compilation Robustness->Report Lifecycle Method Implementation & Lifecycle Management Report->Lifecycle

Caption: Workflow for a typical HPLC analytical method validation.

Detailed Validation Protocol for an HPLC-UV Method

This protocol outlines the validation of a stability-indicating HPLC method for this compound. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[12]

1. Specificity (Including Forced Degradation)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities and degradation products.[3]

  • Protocol:

    • Blank Analysis: Analyze the mobile phase and a placebo (if in a formulated product) to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation Studies: Subject a solution of this compound (e.g., 1 mg/mL) to stress conditions to intentionally degrade it by 5-20%.[13]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH Q1B guidelines.[13]

    • Analysis: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis (using a photodiode array detector) should be performed to confirm the main peak is spectrally pure.[14]

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response (e.g., peak area).[15]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations, typically ranging from 50% to 150% of the target assay concentration.[16]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

3. Range

  • Objective: To establish the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. For an assay, a typical range is 80% to 120% of the test concentration.[15]

4. Accuracy

  • Objective: To determine the closeness of the test results to the true value.[18]

  • Protocol:

    • Perform recovery studies by spiking a known quantity of the analyte into a blank or placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percent recovery.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[19]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]

  • Protocol:

    • Intentionally vary critical parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±10%).

    • Analyze a system suitability solution under each condition and evaluate the impact on results (e.g., retention time, peak shape, resolution).

Summary of HPLC Validation Parameters and Acceptance Criteria
ParameterExperimental DesignTypical Acceptance Criteria (ICH Q2(R2))
Specificity Analyze blank, placebo, and forced degradation samples.No interference at analyte retention time. Peak purity index > 0.995.
Linearity 5 concentrations, 50-150% of target, in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% for assay; LOQ to 120% for impurities.
Accuracy 3 levels (80%, 100%, 120%), 3 replicates per level.Mean recovery of 98.0% to 102.0%.
Precision Repeatability: n=6 at 100%. Intermediate: Different day/analyst.RSD ≤ 2.0% for drug substance assay.
LOD / LOQ Signal-to-Noise ratio or calculation from calibration curve.S/N ≈ 3:1 for LOD; S/N ≈ 10:1 for LOQ.
Robustness Deliberate variation of key method parameters.System suitability parameters remain within limits.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurity (GI) Analysis

The Rationale: When High Sensitivity is Non-Negotiable

Aniline and its derivatives can be classified as potential genotoxic impurities (GIs), which are substances that can damage DNA and are regulated at stringent trace levels (e.g., parts-per-million, ppm).[20][21] The Threshold of Toxicological Concern (TTC) for GIs is often set at 1.5 µ g/day , requiring analytical methods with exceptional sensitivity and specificity.[22][23]

GC-MS is a powerful technique for this purpose, particularly for volatile or semi-volatile impurities that may be present from the synthesis of this compound.[21][22] The mass spectrometer provides definitive identification, which is crucial for impurity analysis, while the gas chromatograph offers high-resolution separation.[24] Due to the polarity of many anilines, a derivatization step (e.g., acylation) is often required to improve their volatility and chromatographic performance.[25][26]

Decision & Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_0 Phase 1: Risk Assessment & Feasibility cluster_1 Phase 2: Development & Validation cluster_2 Phase 3: Implementation Risk Identify Potential GIs (ICH M7) Assess Assess Analyte Properties (Volatility, Polarity) Risk->Assess Deriv Is Derivatization Required? Assess->Deriv Polar/Non-Volatile Develop Develop GC-MS Method (e.g., SIM mode) Deriv->Develop Validate Validation Protocol (Focus on Trace Levels) Develop->Validate Spec Specificity (MS) Validate->Spec LOQ LOQ & LOD Spec->LOQ Acc Accuracy at LOQ LOQ->Acc Prec Precision at LOQ Acc->Prec Report Validation Report Prec->Report Control Implement for Impurity Control Report->Control

Caption: Decision and validation workflow for a GC-MS trace impurity method.

Key Validation Protocol for a GC-MS Method

Validation for a trace-level impurity method prioritizes sensitivity and accuracy at the specification limit.

1. Specificity

  • Objective: To demonstrate selectivity for the target impurity in the presence of the main component and other matrix elements.

  • Protocol:

    • Analyze a blank and a sample of the main substance (this compound) to confirm no interference at the retention time and m/z of the target impurity.

    • Spike the impurity into the main substance matrix and confirm consistent retention time and mass spectrum. The use of Selected Ion Monitoring (SIM) mode in MS provides high specificity.

2. Limit of Quantitation (LOQ)

  • Objective: To establish the lowest concentration that can be quantified with acceptable precision and accuracy. This is the most critical parameter for a GI method.

  • Protocol:

    • Prepare a series of low-concentration standards around the expected LOQ.

    • The LOQ is the concentration where the signal-to-noise ratio is at least 10:1 and for which accuracy and precision can be demonstrated.

3. Accuracy

  • Objective: To demonstrate recovery at the trace level.

  • Protocol:

    • Spike the impurity into the sample matrix at three levels, such as LOQ, 100%, and 120% of the specification limit.

    • Analyze in triplicate and calculate the percent recovery.

4. Precision

  • Objective: To demonstrate repeatability at the quantitation limit.

  • Protocol:

    • Prepare and analyze six individual samples spiked with the impurity at the LOQ or specification limit.

    • Calculate the RSD of the results.

Summary of GC-MS Validation Parameters for Trace Analysis
ParameterExperimental DesignTypical Acceptance Criteria (for GIs)
Specificity Spike impurity into API matrix; analyze blank.No interference. Mass spectrum matches reference.
LOQ S/N ratio ≥ 10. Verify with accuracy/precision.Must be at or below the reporting threshold.
Accuracy Spike at LOQ and specification limit (n=3).Recovery of 70.0% to 130.0% is often acceptable at trace levels.
Precision 6 replicate preparations at LOQ/specification limit.RSD ≤ 20%.
Linearity 5 concentrations from LOQ to 120% of specification.Correlation coefficient (r²) ≥ 0.99.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between HPLC-UV and GC-MS is not about which method is "better," but which is appropriate for the analytical question being asked. A comprehensive quality control strategy will often employ both.

FeatureHPLC-UV MethodGC-MS Method
Primary Application Assay, purity, and stability of the main component.Identification and quantification of trace-level volatile/semi-volatile impurities (especially GIs).
Sensitivity Lower (typically µg/mL or ~0.05% level).Very high (ng/mL or ppm/ppb level).
Specificity Good; based on chromatographic retention time and UV spectrum. Relies on resolution.Excellent; based on retention time and unique mass fragmentation pattern.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile or semi-volatile, thermally stable compounds (or those made so by derivatization).
Sample Preparation Simple dissolution and dilution.Can be more complex, potentially requiring extraction and derivatization.
Instrumentation Cost Moderate.High.
Regulatory Standing Standard for assay and purity testing.Standard for trace and genotoxic impurity analysis.

Conclusion

Validating analytical methods for a pharmaceutical intermediate like this compound is a scientifically rigorous process governed by international regulatory standards. The objective dictates the methodology. For routine quality control of the bulk substance, a well-validated, stability-indicating HPLC-UV method is essential and sufficient for determining assay and purity. However, to control for potentially genotoxic impurities that may arise during synthesis or degradation, a highly sensitive and specific method, such as GC-MS or LC-MS, must be developed and validated.

By grounding our protocols in the principles of the ICH and understanding the causality behind each validation parameter, we ensure that the data generated is trustworthy, reliable, and ultimately, protective of patient safety. This dual-methodology approach—HPLC for the forest and GC-MS for the critical trees—provides a comprehensive analytical framework for the entire lifecycle of the product.

References

A Comparative Guide to the Efficacy of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. The 4-(2-(pyrrolidin-1-yl)ethoxy)aniline moiety has emerged as a privileged structure, forming the backbone of a variety of biologically active compounds. This guide provides an in-depth comparison of the efficacy of derivatives based on this scaffold, with a particular focus on their potential as anticancer agents. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The this compound Scaffold: A Versatile Building Block

The core structure, this compound, is a versatile intermediate in pharmaceutical synthesis.[1] Its physicochemical properties, including a molecular weight of 206.29 g/mol and solubility in common organic solvents, make it an amenable building block for a diverse range of chemical modifications.[1] This scaffold is particularly noted for its presence in precursors for kinase inhibitors in oncology research.[1]

Synthesis of this compound Derivatives: The Chalcone Series

A prominent class of derivatives synthesized from the this compound scaffold are chalcones. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The synthesis of these derivatives is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[2]

This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[2] In the context of our topic, the key starting material is 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)ethan-1-one, which can be synthesized from the parent aniline.

Experimental Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the general procedure for the synthesis of chalcone derivatives from 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)ethan-1-one and various substituted benzaldehydes.

Materials:

  • 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)ethan-1-one

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)ethan-1-one (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • The resulting precipitate (the chalcone derivative) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for the synthesis of chalcone derivatives.

Comparative Efficacy Against Breast Cancer Cells

A series of novel chalcone analogs bearing the 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl moiety have been synthesized and evaluated for their antiproliferative activity against the estrogen receptor-positive MCF-7 breast cancer cell line.[3] The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the in vitro anticancer activity of several synthesized chalcone derivatives against the MCF-7 cell line, with Tamoxifen used as a standard reference drug.

Compound IDR-group on BenzaldehydeIC50 (µM) against MCF-7
5a 4-Chloro0.038
5b 4-Fluoro0.045
5c 4-Bromo0.041
5d 4-Nitro0.098
5e 4-Hydroxy0.049
Tamoxifen -0.080

Data synthesized from a study by Mokale et al.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationship of these chalcone derivatives:

  • Halogen Substitution: The presence of a halogen (chloro, fluoro, bromo) at the para-position of the second aromatic ring (the B-ring derived from the benzaldehyde) resulted in compounds with high potency, with IC50 values significantly lower than the standard drug Tamoxifen.[3] This suggests that an electron-withdrawing group at this position enhances anticancer activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The derivative with a strong electron-withdrawing nitro group (5d) showed the lowest potency among the substituted analogs, although it was still comparable to Tamoxifen.[3] Conversely, the derivative with an electron-donating hydroxyl group (5e) exhibited good activity.[3] This indicates a complex interplay of electronic effects on the B-ring that influences the overall efficacy.

  • The Pyrrolidine Moiety: The consistent high potency across these derivatives underscores the importance of the this compound scaffold. This basic side chain is a common pharmacophore in many anticancer agents and is believed to enhance binding to biological targets and improve pharmacokinetic properties.

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

Chalcone derivatives are known to exert their anticancer effects through various mechanisms, with the inhibition of tubulin polymerization being a prominent one.[4][5][6] Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4]

By binding to the colchicine-binding site on β-tubulin, these chalcone derivatives can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4]

dot graph "mechanism_of_action" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Proposed mechanism of action for chalcone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold serves as a highly effective platform for the development of potent anticancer agents. The chalcone derivatives presented in this guide demonstrate significant cytotoxicity against the MCF-7 breast cancer cell line, with several compounds exhibiting superior potency to the standard drug Tamoxifen. The structure-activity relationship studies highlight the importance of the substitution pattern on the B-ring of the chalcone structure.

The primary mechanism of action for these compounds is believed to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to further explore and optimize derivatives based on this promising scaffold.

Future research should focus on expanding the library of derivatives to further refine the SAR, exploring their efficacy against a broader range of cancer cell lines, and conducting in vivo studies to validate their therapeutic potential. Furthermore, detailed mechanistic studies are warranted to fully elucidate the signaling pathways involved in their anticancer activity.

References

A Comparative Guide to the Quantitative Analysis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of three principal analytical techniques for the quantitative determination of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, a key intermediate in the synthesis of various bioactive molecules. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed protocols, performance data, and expert insights to guide researchers and quality control analysts in selecting the most suitable method for their specific needs.

The integrity of any quantitative analytical data hinges on the validation of the method used. This guide is structured around the core validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and sensitivity.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolution and sensitivity make it a preferred method for purity testing and content uniformity assays in pharmaceutical manufacturing.[3][4]

Principle of the Method

The method separates the analyte from impurities based on its partitioning between a stationary phase (a C18 reversed-phase column) and a mobile phase. The analyte is then detected and quantified by its absorbance of UV light.

Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to create a stock solution of 1 mg/mL.

  • Prepare a working standard solution of 100 µg/mL by diluting the stock solution.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm. The choice of wavelength is critical; for aniline derivatives, UV absorbance is strong in the 230-280 nm range.[7][8] An acidic mobile phase is used to ensure consistent protonation of the amine, leading to sharper peaks.[8]

Causality Behind Experimental Choices:

  • A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar analyte.

  • The gradient elution is necessary to ensure that any impurities with different polarities are well-separated from the main analyte peak.

  • Phosphoric acid is used as a mobile phase modifier to control the pH and suppress the silanol interactions on the stationary phase, which improves peak shape for the basic amine analyte.

Data Presentation
Parameter Result ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 200 µg/mL80-120% of the test concentration for assay[2]
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibrate with Standards integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][9] For a compound like this compound, which has a relatively high boiling point and polar amine groups, derivatization is often necessary to improve its volatility and chromatographic behavior.[10][11][12][13]

Principle of the Method

The analyte is first chemically modified (derivatized) to increase its volatility. The derivative is then vaporized and separated from other components in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information, offering high specificity.[9][14]

Experimental Protocol

Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable aprotic solvent like ethyl acetate.

  • In a reaction vial, evaporate 100 µL of the stock solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous solvent (e.g., acetonitrile) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

  • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.[11]

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl methyl silicone (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Causality Behind Experimental Choices:

  • Derivatization with BSTFA replaces the active hydrogens on the primary amine with non-polar trimethylsilyl (TMS) groups, which significantly increases volatility and reduces interactions with the GC column, resulting in better peak shapes.[11][13]

  • The DB-5ms column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

  • SIM mode is chosen for detection because it offers much higher sensitivity and selectivity compared to full scan mode, which is crucial for trace-level quantification.[15]

Data Presentation
Parameter Result ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.9992≥ 0.999
Range 0.1 - 50 µg/mLDepends on application, often for impurity analysis
Accuracy (% Recovery) 98.5% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0% (higher may be acceptable for trace analysis)
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution dry Evaporate to Dryness stock->dry derivatize Add BSTFA & Heat dry->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC cool->inject separate Separate on DB-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Calibrate with Standards integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: GC-MS analysis workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique for quantitative analysis. While it lacks the specificity of chromatographic methods, it can be a rapid and cost-effective tool for the assay of a pure substance or for monitoring reaction kinetics.

Principle of the Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic aniline structure of the analyte exhibits strong UV absorbance.[7]

Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of 100 µg/mL in a suitable solvent, such as a slightly acidic aqueous solution (e.g., 0.1 M HCl). The pH should be controlled as it can affect the UV spectrum of anilines.[7]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.

  • Prepare a "blank" solution containing only the solvent.

Spectrophotometric Measurement:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For anilines, this is typically around 230 nm or 280 nm.[7]

  • Measurement: Measure the absorbance of each standard and the sample solution at the determined λmax against the solvent blank.

  • Calibration: Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample from its absorbance using the linear regression equation.

Causality Behind Experimental Choices:

  • An acidic solvent is used to ensure the aniline moiety is in its protonated anilinium form, which provides a consistent and reproducible UV spectrum.[7]

  • Measuring at λmax provides the highest sensitivity and minimizes errors.

  • A double-beam spectrophotometer is used to automatically correct for any absorbance from the solvent.

Data Presentation
Parameter Result ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.9991≥ 0.999
Range 1 - 20 µg/mLNarrower range compared to chromatographic methods
Accuracy (% Recovery) 98.1% - 102.5%98.0% - 102.0%
Precision (% RSD) < 1.8%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Workflow Diagram

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution standards Create Calibration Standards stock->standards sample Prepare Sample Solution stock->sample measure Measure Absorbance standards->measure sample->measure scan Determine λmax scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration plot->calculate

Caption: UV-Vis spectrophotometry workflow.

Comparative Analysis and Recommendations

Method Specificity Sensitivity (LOQ) Throughput Cost/Complexity Best For
HPLC-UV High (Separates impurities)Good (1.0 µg/mL)ModerateModerateRoutine QC, purity analysis, and assay of API.
GC-MS Very High (MS identification)Excellent (0.1 µg/mL)Lower (derivatization)HighTrace-level impurity analysis, identification of unknowns.
UV-Vis Low (No separation)Fair (1.5 µg/mL)HighLowQuick assay of pure substances, in-process control.

Expert Insights and Recommendations:

  • For routine quality control and release testing of this compound as a raw material or in a drug substance, HPLC-UV is the method of choice . Its high specificity allows for the simultaneous quantification of the main component and its impurities, which is a critical regulatory requirement.[1][2] The method is robust, reliable, and provides a good balance between performance and cost.

  • When trace-level analysis of volatile or semi-volatile impurities is required , or for structure confirmation, GC-MS is unparalleled . Its superior sensitivity and the structural information provided by the mass spectrometer make it ideal for genotoxic impurity analysis or for identifying unknown peaks observed in HPLC.[14][15] However, the need for derivatization adds a layer of complexity and potential variability.[10][11]

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening or for in-process controls where the sample matrix is simple and free of interfering substances. Its low cost and ease of use are significant advantages. However, its lack of specificity makes it unsuitable for purity analysis or stability-indicating assays where degradation products might be present.[16]

Ultimately, the selection of the most appropriate analytical method depends on the specific application, the required level of sensitivity and specificity, and the available resources. A thorough understanding of each technique's strengths and limitations, as guided by established validation principles, is essential for generating reliable and defensible analytical data in the pharmaceutical industry.[17]

References

A Comparative Spectroscopic Guide to 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a fingerprint of a molecule's atomic framework and functional groups. This guide offers a comparative analysis of the spectroscopic data for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage predicted data and compare it against the experimentally obtained spectra of its structural analogues: the simpler 4-ethoxyaniline and its positional isomer, 3-(2-(pyrrolidin-1-yl)ethoxy)aniline.

This guide is designed to provide researchers with a practical framework for interpreting the spectroscopic features of this class of compounds, highlighting the subtle yet significant differences that arise from structural modifications.

Chemical Structures and Their Significance

The compounds under comparison share a core aniline structure, which is a prevalent motif in medicinal chemistry. The key differentiators are the substituents at the para- (4-), and in the case of the isomer, meta- (3-) positions of the benzene ring.

DOT Script for Chemical Structures

Chemical_Structures cpd1 cpd2 cpd3 label1 This compound label2 4-Ethoxyaniline label3 3-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Caption: Chemical structures of this compound and its analogues.

Comparative Spectroscopic Data

The following sections detail the expected and observed spectroscopic data for the three compounds across ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted/Experimental)

Proton Assignment This compound (Predicted) 4-Ethoxyaniline (Experimental) 3-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Predicted)
Aromatic-H (ortho to NH₂) ~6.6-6.8 ppm (d)~6.65 ppm (d)~6.5-6.7 ppm (m)
Aromatic-H (meta to NH₂) ~6.7-6.9 ppm (d)~6.75 ppm (d)~7.0-7.2 ppm (t)
-OCH₂- ~4.0-4.2 ppm (t)~3.95 ppm (q)~4.0-4.2 ppm (t)
-NCH₂- (ethoxy chain) ~2.8-3.0 ppm (t)-~2.8-3.0 ppm (t)
-NCH₂- (pyrrolidine ring) ~2.6-2.8 ppm (m)-~2.6-2.8 ppm (m)
-CH₂- (pyrrolidine ring) ~1.7-1.9 ppm (m)-~1.7-1.9 ppm (m)
-CH₃ (ethoxy) -~1.35 ppm (t)-
-NH₂ ~3.5-4.5 ppm (br s)~3.3 ppm (br s)~3.6-4.6 ppm (br s)

Causality Behind Experimental Choices: The choice of solvent is critical in NMR spectroscopy as it can influence chemical shifts. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for these types of compounds. The broadness of the -NH₂ signal is due to quadrupole broadening and proton exchange.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted/Experimental)

Carbon Assignment This compound (Predicted) 4-Ethoxyaniline (Experimental) 3-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Predicted)
Aromatic C-NH₂ ~140-142 ppm~141 ppm~147-149 ppm
Aromatic C-O ~151-153 ppm~152 ppm~158-160 ppm
Aromatic CH (ortho to NH₂) ~115-117 ppm~116 ppm~101-103 ppm, ~105-107 ppm
Aromatic CH (meta to NH₂) ~115-117 ppm~115 ppm~129-131 ppm
-OCH₂- ~66-68 ppm~64 ppm~66-68 ppm
-NCH₂- (ethoxy chain) ~54-56 ppm-~54-56 ppm
-NCH₂- (pyrrolidine ring) ~53-55 ppm-~53-55 ppm
-CH₂- (pyrrolidine ring) ~23-25 ppm-~23-25 ppm
-CH₃ (ethoxy) -~15 ppm-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Comparison of Mass Spectrometry Data (Predicted/Experimental)

Parameter This compound 4-Ethoxyaniline 3-(2-(Pyrrolidin-1-yl)ethoxy)aniline
Molecular Formula C₁₂H₁₈N₂OC₈H₁₁NOC₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol 137.18 g/mol 206.29 g/mol
[M+H]⁺ (Predicted/Experimental) 207.15138.09207.15
Key Fragmentation Ions (Predicted) m/z 108 (aminophenol fragment), m/z 99 (pyrrolidinyl-ethyl fragment), m/z 70 (pyrrolidinyl fragment)m/z 109 (loss of ethylene), m/z 93 (loss of ethoxy)m/z 108 (aminophenol fragment), m/z 99 (pyrrolidinyl-ethyl fragment), m/z 70 (pyrrolidinyl fragment)

Trustworthiness of Data: The fragmentation patterns are predicted based on the stability of the resulting carbocations and radical cations. The presence of the pyrrolidine and ethoxy groups provides characteristic fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Comparison of Key IR Absorptions (Predicted/Experimental)

Functional Group This compound (Predicted) 4-Ethoxyaniline (Experimental) 3-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Predicted)
N-H stretch (amine) 3300-3500 cm⁻¹ (two bands)3350, 3420 cm⁻¹3300-3500 cm⁻¹ (two bands)
C-H stretch (aromatic) 3000-3100 cm⁻¹~3030 cm⁻¹3000-3100 cm⁻¹
C-H stretch (aliphatic) 2850-2950 cm⁻¹2870-2980 cm⁻¹2850-2950 cm⁻¹
C=C stretch (aromatic) 1500-1600 cm⁻¹~1510, 1620 cm⁻¹1500-1600 cm⁻¹
C-O stretch (ether) 1220-1260 cm⁻¹~1240 cm⁻¹1220-1260 cm⁻¹
C-N stretch (amine) 1250-1350 cm⁻¹~1280 cm⁻¹1250-1350 cm⁻¹

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a proton frequency of at least 400 MHz. Tune and shim the instrument to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

DOT Script for NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectra process->reference analysis Spectral Analysis & Interpretation reference->analysis Final Spectrum

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals distinct features that are invaluable for their identification and characterization. While experimental data for the primary compound remains elusive in the public domain, the comparative analysis with its structural relatives provides a robust framework for predicting its spectral characteristics. The differences in the aromatic region of the NMR spectra, for instance, are clear indicators of the substituent positions on the aniline ring. Similarly, the presence or absence of signals corresponding to the pyrrolidine and ethoxy groups allows for unambiguous differentiation. Researchers working with these and similar compounds can utilize this guide as a reference for their own analytical work, ensuring the integrity and accuracy of their findings.

A Technical Guide to the Biological Potency of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline and Its Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The compound 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline serves as a versatile chemical intermediate, increasingly recognized for its potential as a foundational structure in the design of bioactive molecules, particularly in the realm of oncology.[1][2] This guide provides a comparative analysis of the biological potency of this core structure and its analogues, supported by experimental data, to illuminate its therapeutic promise and guide future research endeavors.

The inherent value of the this compound scaffold lies in the combination of a readily modifiable aniline moiety and a pyrrolidine ring, a privileged structure in medicinal chemistry known to enhance solubility and metabolic stability.[3] This unique combination has led to its exploration in the development of kinase inhibitors and other potential anticancer agents.

Unveiling the Mechanism of Action: A Focus on Kinase Inhibition

While this compound itself is primarily a synthetic building block, its derivatives have shown significant activity as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer. Notably, the structural motif of an aniline or anilino-heterocycle is a cornerstone of many approved kinase inhibitors.[1] This suggests that the this compound core can be effectively utilized to target the ATP-binding site of various kinases.

One prominent family of kinases implicated in cancer is the Aurora kinase family, which plays a critical role in cell cycle regulation.[4] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for therapeutic intervention.[4] The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine of ATP, an aniline group that forms hydrogen bonds with the hinge region of the kinase, and a solubilizing group that extends into the solvent-exposed region. The 4-(2-(pyrrolidin-1-yl)ethoxy) moiety is well-suited to function as this solubilizing group, enhancing pharmacokinetic properties.

Below is a conceptual diagram illustrating the general mechanism of action for an anilino-based kinase inhibitor targeting the ATP-binding pocket of a kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Anilino-based Kinase Inhibitor Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Aniline Aniline Moiety Aniline->Hinge_Region Hydrogen bonds Heterocycle Heterocyclic Core Heterocycle->Hydrophobic_Pocket van der Waals interactions Solubilizing_Group Solubilizing Group (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)) Solubilizing_Group->Solvent_Front Improved PK properties

Caption: General binding mode of an anilino-based kinase inhibitor.

Comparative Analysis: Potency of this compound Analogues

A study exploring chalcone derivatives incorporating the 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl moiety has provided valuable insights into the anticancer potential of this scaffold.[5] Chalcones are known precursors for flavonoids and isoflavonoids and have demonstrated a wide range of biological activities, including anticancer effects. In this study, a series of chalcones were synthesized and evaluated for their in-vitro antiproliferative activity against the MCF-7 human breast cancer cell line.

The data below summarizes the structure-activity relationship (SAR) of these analogues, highlighting how modifications to the chalcone backbone influence their cytotoxic potency.

Compound IDR Group (Substitution on B-ring)IC50 (µM) against MCF-7 Cells[5]
Parent Chalcone H>100
Analogue 1 4-Cl1.12
Analogue 2 4-F1.89
Analogue 3 4-OCH32.15
Analogue 4 2,4-diCl0.98
Analogue 5 3,4,5-triOCH32.87
Tamoxifen (Standard) -7.80

Key Insights from the Comparative Data:

  • The unsubstituted parent chalcone bearing the this compound moiety showed negligible activity, emphasizing the importance of the B-ring substitution for cytotoxic potency.

  • The introduction of a halogen atom at the para-position of the B-ring (Analogue 1 and 2) significantly enhanced the anticancer activity, with the chloro-substituted analogue (Analogue 1) being more potent than the fluoro-substituted one (Analogue 2).

  • Dichlorination at the 2 and 4 positions of the B-ring (Analogue 4) resulted in the most potent compound in the series, suggesting that increased lipophilicity and specific steric interactions in this region are beneficial for activity.

  • Electron-donating methoxy groups on the B-ring (Analogue 3 and 5) also conferred potent activity, although generally less so than the halogenated analogues.

  • Notably, the most potent analogues demonstrated significantly lower IC50 values than the standard chemotherapeutic agent, Tamoxifen, highlighting the therapeutic potential of this chemical series.

Experimental Protocols: A Guide to Assessing Biological Potency

To ensure the scientific rigor of such comparative studies, robust and well-validated experimental protocols are essential. Below is a detailed methodology for an in-vitro kinase inhibition assay, adapted from established protocols for Aurora kinase inhibitors, which could be applied to screen novel analogues of this compound.[6]

In-Vitro Aurora A Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds (solubilized in DMSO)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

Workflow Diagram:

G cluster_workflow Aurora A Kinase Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds in DMSO Start->Compound_Prep Dispense_Compound Dispense compounds into 384-well plate Compound_Prep->Dispense_Compound Add_Enzyme Add kinase/substrate mix to each well Dispense_Compound->Add_Enzyme Enzyme_Substrate_Mix Prepare kinase/substrate mix (Aurora A + peptide substrate) Incubate_1 Incubate at room temperature (e.g., 10 minutes) Add_Enzyme->Incubate_1 ATP_Addition Add ATP to initiate reaction Incubate_1->ATP_Addition Incubate_2 Incubate at room temperature (e.g., 60 minutes) ATP_Addition->Incubate_2 Stop_Reaction Add stop solution (e.g., EDTA) Incubate_2->Stop_Reaction Read_Plate Read plate on a fluorescence plate reader Stop_Reaction->Read_Plate Data_Analysis Calculate % inhibition and IC50 values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for an in-vitro Aurora A kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the assay buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Allow the compounds and the kinase to pre-incubate for a defined period (e.g., 10 minutes) at room temperature. This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction for a fixed time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Stop the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.

    • Add the detection reagents according to the manufacturer's protocol (e.g., for TR-FRET, this would be a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin).

    • Incubate for the recommended time to allow for the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence intensity or TR-FRET ratio) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Rationale for Experimental Choices:

  • Choice of Assay Format: TR-FRET and fluorescence polarization are robust, high-throughput screening-compatible formats that are less prone to interference from colored or fluorescent compounds compared to absorbance-based assays.

  • ATP Concentration: Using an ATP concentration near the Km value provides a sensitive measure of competitive inhibition.

  • Pre-incubation: The pre-incubation step ensures that the inhibitor has sufficient time to reach binding equilibrium with the kinase before the start of the reaction.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The available data on its chalcone derivatives demonstrates that strategic modifications to this core can lead to compounds with potent cytotoxic activity against cancer cell lines.

Future research should focus on:

  • Broader Kinase Profiling: Screening of analogues against a panel of cancer-relevant kinases to identify specific targets and understand the selectivity profile.

  • In-vivo Efficacy Studies: Advancing the most potent and selective compounds into preclinical animal models of cancer to evaluate their in-vivo efficacy, pharmacokinetics, and safety.

  • Exploration of Other Heterocyclic Scaffolds: Replacing the chalcone moiety with other heterocyclic systems known to interact with kinase hinge regions could lead to the discovery of novel inhibitor classes.

By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can unlock its full potential in the development of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Purity of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides a comprehensive framework for assessing the purity of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, a crucial building block in the synthesis of various therapeutic agents. As a senior application scientist, my objective is to equip you with not just the "how," but the "why"—the scientific rationale behind the selection and execution of analytical methodologies. This document is structured to be a self-validating system, where each analytical step contributes to a holistic and trustworthy purity profile.

The Criticality of Purity for this compound

This compound is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1][2] Its molecular structure, featuring a primary aromatic amine and a pyrrolidine-ethoxy side chain, makes it susceptible to various side reactions and degradation pathways during synthesis and storage. Impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or reduced efficacy of the final drug product.

  • Toxicity: Certain process-related impurities or degradants can be toxic, posing a direct risk to patient safety.

  • Impact on Drug Stability: Impurities can catalyze the degradation of the API, shortening the shelf-life of the drug product.

Therefore, a robust analytical strategy to identify and quantify impurities is paramount. This guide will focus on a multi-pronged approach, leveraging orthogonal analytical techniques to provide a comprehensive and reliable assessment of purity.

Understanding Potential Impurities: A Synthesis-Based Approach

A logical starting point for any purity assessment is to understand the potential impurities that could arise from the manufacturing process. A common synthetic route to this compound involves the Williamson ether synthesis, reacting 4-aminophenol with 1-(2-chloroethyl)pyrrolidine.

Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual 4-aminophenol and 1-(2-chloroethyl)pyrrolidine.

  • By-products: Products of side reactions, such as the O-alkylation of the starting material at a different position or dialkylation.

  • Degradation Products: Aromatic amines are susceptible to oxidation and photolytic degradation, which can lead to colored impurities.[3] Forced degradation studies are essential to identify these potential degradants.[4][5][6][7]

The following diagram illustrates the logical flow for identifying and controlling these impurities, in line with the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

G cluster_synthesis Synthesis & Process Understanding cluster_impurities Potential Impurity Sources cluster_analysis Analytical Control Strategy Starting_Materials Starting Materials (e.g., 4-aminophenol, 1-(2-chloroethyl)pyrrolidine) Synthesis Synthesis of This compound Starting_Materials->Synthesis Reaction_Conditions Reaction Conditions (Solvents, Reagents, Temp) Reaction_Conditions->Synthesis Process_Impurities Process-Related Impurities - Unreacted Starting Materials - By-products Synthesis->Process_Impurities Degradation_Products Degradation Products - Oxidation - Hydrolysis - Photolysis Synthesis->Degradation_Products Residual_Solvents Residual Solvents Synthesis->Residual_Solvents qNMR qNMR (Absolute Purity) Synthesis->qNMR KF Karl Fischer (Water Content) Synthesis->KF HPLC HPLC (Purity, Impurity Profiling) Process_Impurities->HPLC Degradation_Products->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Residual_Solvents->GC_MS Final_Purity_Assessment Comprehensive Purity Assessment HPLC->Final_Purity_Assessment qNMR->Final_Purity_Assessment KF->Final_Purity_Assessment GC_MS->Final_Purity_Assessment

Caption: Logical workflow for impurity assessment of this compound.

A Comparative Guide to Analytical Techniques for Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A combination of orthogonal methods is essential for a robust and reliable assessment. The following table compares the primary techniques recommended for analyzing this compound samples.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity (area %), related substances, degradation products.High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds.Requires a reference standard for absolute quantification, method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei.Absolute purity (mass %), structural confirmation.No need for a specific reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a high-purity internal standard.
Karl Fischer (KF) Titration Titrimetric method based on the reaction of water with an iodine-sulfur dioxide reagent.Water content.Highly specific for water, accurate and precise.Not suitable for determining other volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Volatile organic impurities, residual solvents.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating, with built-in system suitability checks to ensure the reliability of the data.

High-Performance Liquid Chromatography (HPLC) for Related Substances

Rationale for Method Selection:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC, well-suited for separating moderately polar compounds like our target analyte.

  • C18 Column: A C18 stationary phase provides good retention and selectivity for aromatic compounds.

  • Gradient Elution: A gradient of a buffered aqueous mobile phase and an organic modifier (acetonitrile or methanol) will be necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • UV Detection: The aromatic ring in the analyte allows for sensitive detection using a UV detector.

G Sample_Prep Sample Preparation - Accurately weigh sample - Dissolve in mobile phase A HPLC_System HPLC System - C18 Column - Gradient Elution - UV Detection Sample_Prep->HPLC_System Data_Acquisition Data Acquisition - Inject Sample - Record Chromatogram HPLC_System->Data_Acquisition Data_Analysis Data Analysis - Integrate Peaks - Calculate Area % Purity Data_Acquisition->Data_Analysis Final_Purity_Assessment Final_Purity_Assessment Data_Analysis->Final_Purity_Assessment System_Suitability System Suitability Test - Resolution - Tailing Factor - Repeatability System_Suitability->HPLC_System Pre-run Check

Caption: Experimental workflow for HPLC analysis.

Proposed HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase A.

Method Validation:

This proposed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][6][13] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and a placebo. Forced degradation studies are crucial here.[13]

  • Linearity: A linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value, often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.

Rationale for Method Selection:

  • Orthogonal Technique: qNMR provides a purity value based on a different principle than HPLC, offering a valuable cross-validation.

  • Absolute Quantification: It determines the mass fraction of the analyte in the sample, accounting for non-NMR active impurities.

  • Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the compound.

G Sample_Prep Sample Preparation - Accurately weigh sample and internal standard - Dissolve in deuterated solvent NMR_Acquisition NMR Data Acquisition - Optimized pulse sequence - Sufficient relaxation delay Sample_Prep->NMR_Acquisition Data_Processing Data Processing - Phasing and baseline correction - Integration of analyte and standard signals NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation - Using the qNMR equation Data_Processing->Purity_Calculation Final_Purity_Assessment Final_Purity_Assessment Purity_Calculation->Final_Purity_Assessment

Caption: Experimental workflow for qNMR analysis.

qNMR Protocol:

  • Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice due to its ability to dissolve a wide range of compounds and its well-separated solvent peak.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume (e.g., 0.75 mL) of DMSO-d6.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30 seconds is a conservative starting point.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons are good candidates. For maleic acid, the two olefinic protons give a sharp singlet.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

Water is a common impurity in pharmaceutical materials and can significantly affect stability and reactivity. Karl Fischer titration is the gold standard for determining water content.[4][10][11][13]

Rationale for Method Selection:

  • Specificity: The Karl Fischer reaction is highly specific to water.

  • Accuracy and Precision: The method is capable of high accuracy and precision, even at low water concentrations.

Karl Fischer Protocol (Volumetric Method):

  • Apparatus: A calibrated automatic Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Standardization: The titrant is standardized daily using a known amount of water or a certified water standard.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample.

    • Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and its standardized water equivalence.

Conclusion: A Triad of Trustworthiness

The purity assessment of a pharmaceutical intermediate like this compound is a multifaceted endeavor that demands a rigorous and scientifically sound approach. By integrating the strengths of orthogonal analytical techniques—the high sensitivity of HPLC for impurity profiling, the absolute quantification power of qNMR, and the specificity of Karl Fischer titration for water content—we can construct a comprehensive and trustworthy purity profile. This guide provides the foundational protocols and the underlying scientific principles to empower researchers and drug development professionals to confidently assess the quality of their materials, ensuring the integrity of their research and the safety of future medicines.

References

Safety Operating Guide

Navigating the Safe Handling of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the safe and effective handling of novel chemical intermediates is paramount. This guide provides essential, in-depth technical and safety information for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS No. 50609-01-3), a key building block in the synthesis of various bioactive molecules.[1] Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Compound: A Risk-Based Approach

This compound is an aromatic amine derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.29 g/mol .[1][2][3][4] It typically presents as a white to off-white crystalline powder with a characteristic amine-like odor.[1] While instrumental in the synthesis of potential therapeutics, its chemical nature as an aromatic amine necessitates a thorough understanding of its potential hazards to mitigate risks.

Key Physicochemical and Hazard Information:

PropertyValue/InformationSource(s)
CAS Number 50609-01-3[1][2][3][4]
Molecular Formula C₁₂H₁₈N₂O[1][2][4]
Molecular Weight 206.29 g/mol [1]
Appearance White to off-white crystalline powder[1]
Odor Characteristic amine-like[1]
Melting Point 98-102°C[1]
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
GHS Pictograms Exclamation mark (GHS07)[2]

The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[2] As with many aromatic amines, there is a potential for absorption through the skin, making dermal protection a critical aspect of safe handling.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision process.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. In situations with a higher risk of splashes or when handling larger quantities, a face shield worn over safety goggles is strongly recommended.

  • Skin and Body Protection: A lab coat is essential. For procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with organic vapor/amine cartridges is a suitable choice.[6]

Figure 1: PPE Selection Workflow

Operational Plan: From Receipt to Storage

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the supplier has provided a Safety Data Sheet (SDS).

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed. Long-term storage at 2-8°C is recommended.[1]

  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Use dedicated, clean spatulas and glassware.

    • Avoid generating dust when handling the solid form.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

    • Contaminated clothing should be removed immediately and laundered before reuse.[7]

Emergency Response Plan: Spills and Exposures

Preparedness is key to effectively managing unforeseen incidents.

Spill Response:
  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Contain (for minor spills): If the spill is small and you are trained and equipped to handle it, don the appropriate PPE. Contain the spill using an inert absorbent material like vermiculite or sand.[7][8]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8] Clean the spill area with soap and water.[8]

  • Decontaminate: All equipment used for clean-up must be decontaminated or disposed of as hazardous waste.

Exposure Procedures:
  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]

Emergency_Response Incident Spill or Exposure Occurs Assess Assess Severity Incident->Assess Spill Spill Assess->Spill Spill Exposure Exposure Assess->Exposure Exposure Minor_Spill Minor Spill Spill->Minor_Spill Small & Controllable Major_Spill Major Spill Spill->Major_Spill Large or Uncontrolled Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Contain_Cleanup Contain with Absorbent Clean Up with PPE Minor_Spill->Contain_Cleanup Evacuate_Alert Evacuate Area Alert Emergency Response Major_Spill->Evacuate_Alert Dispose_Waste Dispose of as Hazardous Waste Contain_Cleanup->Dispose_Waste Fresh_Air Move to Fresh Air Seek Medical Attention Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash Skin for 15 min Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes for 15 min Seek Medical Attention Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Seek Medical Attention Ingestion->Rinse_Mouth

Figure 2: Emergency Response Flowchart

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.

  • Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9] Incineration in a permitted facility is a common disposal method for aromatic amine waste.[10] Always adhere to your institution's and local environmental regulations for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain.[11]

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.